molecular formula C9H7NO6 B2517938 2-(Carboxymethyl)-5-nitrobenzoic acid CAS No. 3898-66-6

2-(Carboxymethyl)-5-nitrobenzoic acid

Cat. No.: B2517938
CAS No.: 3898-66-6
M. Wt: 225.156
InChI Key: QHIFWNXJOHQQTH-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H7NO6 and its molecular weight is 225.156. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(carboxymethyl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c11-8(12)3-5-1-2-6(10(15)16)4-7(5)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIFWNXJOHQQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the properties of 2-(Carboxymethyl)-5-nitrobenzoic acid?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Carboxymethyl)-5-nitrobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 3898-66-6), a dicarboxylic acid derivative of nitrobenzene. Also known under its synonym, 4-Nitrohomophthalic acid, this compound serves as a versatile intermediate in organic synthesis. Its bifunctional nature, combining two carboxylic acid groups with a reactive nitroaromatic system, makes it a valuable building block for the construction of more complex molecular architectures. This document details its physicochemical properties, a validated synthesis protocol, in-depth analysis of its expected spectroscopic characteristics, and guidance on its safe handling and storage. The insights provided are intended to support its effective application in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

This compound is a structurally distinct aromatic compound. The presence of two carboxylic acid groups at positions 1 and 2 (via a methylene bridge) and a nitro group at position 5 of the benzene ring dictates its chemical behavior and physical properties.

Nomenclature and Structure
  • Systematic IUPAC Name: this compound

  • Synonym: 4-Nitrohomophthalic acid

  • CAS Number: 3898-66-6

  • Molecular Formula: C₉H₇NO₆

  • Molecular Weight: 225.16 g/mol

  • Appearance: Light yellow to yellow solid[1][2]

The chemical structure, featuring an ortho-disubstituted benzene ring with a nitro group para to the carboxymethyl substituent, is presented below.

G reactant Homophthalic Acid reagent Fuming Nitric Acid (HNO₃) 0°C to Room Temp. reactant->reagent product This compound reagent->product Electrophilic Nitration

Caption: Synthesis workflow for this compound.

Experimental Protocol: This protocol is adapted from a documented synthesis procedure.[1]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, place a measured quantity of homophthalic acid.

  • Reagent Addition: Slowly add fuming nitric acid dropwise to the cooled homophthalic acid with continuous stirring. The temperature should be carefully maintained at 0°C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 5 hours.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction and precipitate the product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.

  • Drying: Dry the final product in a desiccator to yield this compound.[1]

Chemical Reactivity

The reactivity of this molecule is governed by its three functional groups:

  • Carboxylic Acids: Both the benzoic acid and the acetic acid moieties can undergo standard reactions such as esterification, amide formation (e.g., via activation with coupling agents), and reduction to alcohols. The differing pKa values of the two acids may allow for selective reactions under carefully controlled conditions.

  • Nitro Group: The nitro group is a versatile functional handle. It can be reduced to an amine group (e.g., using SnCl₂/HCl, H₂/Pd-C), which is a common strategy in pharmaceutical synthesis to introduce a key building block for further elaboration.[3] The resulting amino dicarboxylic acid is a valuable precursor for heterocyclic synthesis.

  • Aromatic Ring: The ring is deactivated towards further electrophilic substitution due to the presence of the nitro and carboxyl groups. However, it is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group.

Spectroscopic Analysis

While specific spectral data for this compound is not widely published, its structure allows for a robust prediction of its key spectroscopic features based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (¹H and ¹³C NMR)
  • ¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons and the two methylene protons.

    • Aromatic Region (δ 7.5-8.5 ppm): The protons on the nitro-substituted ring will be significantly deshielded. The proton ortho to the nitro group and between the two carboxyl substituents is expected to be the most downfield. Splitting patterns (doublets, doublet of doublets) will be complex due to their meta and ortho couplings.

    • Methylene Protons (δ ~3.5-4.0 ppm): A singlet corresponding to the two protons of the -CH₂- group is expected.

    • Carboxylic Protons (δ >10 ppm): Two broad singlets corresponding to the acidic protons are expected, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbons (δ ~165-175 ppm): Two distinct signals for the two carboxylic acid carbons are anticipated.[3]

    • Aromatic Carbons (δ ~120-150 ppm): Six signals for the aromatic carbons are expected. The carbon atom attached to the nitro group will be significantly deshielded.

    • Methylene Carbon (δ ~35-45 ppm): A signal for the -CH₂- carbon is expected.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the hydroxyl, carbonyl, and nitro groups.

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[4]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1760-1690 cm⁻¹.[4] Due to the two different carboxyl environments (one conjugated with the ring, one aliphatic), this band may be broadened or split.

  • N-O Stretch (Nitro Group): Two strong, characteristic bands are definitive for the nitro group: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[5][4]

  • C-H Aromatic Stretch: Weak to medium bands are expected just above 3000 cm⁻¹.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry under negative ion mode, the molecular ion [M-H]⁻ would be expected at m/z 224.0. Key fragmentation pathways would likely involve the loss of water (-18 Da), the loss of a carboxyl group (-45 Da as COOH), and the loss of the nitro group (-46 Da as NO₂).[6] Sequential losses, such as the loss of both a water molecule and a carboxyl group, are also probable.

Applications and Research Interest

This compound is primarily utilized as an intermediate in organic synthesis. Its value lies in its capacity to be transformed into more complex molecules. While specific, large-scale applications are not widely documented, its structural motifs are relevant to pharmaceutical and materials science.

  • Pharmaceutical Synthesis: The reduction of the nitro group to an amine is a key transformation. The resulting 2-(carboxymethyl)-5-aminobenzoic acid is a precursor for synthesizing heterocyclic compounds and analogs of bioactive molecules. For example, related aminonitrobenzoic acids are used as starting materials for anthelmintic drugs, anticancer agents, and antivirals.[7] Derivatives of similar chloro-nitrobenzoic acids have also been investigated as potential antibacterial agents.[8]

  • Linker/Spacer in Materials Science: As a dicarboxylic acid, it can be used as a monomer for the synthesis of polyesters or polyamides. The nitro group can be further functionalized to tune the material's electronic or physical properties.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. The following information is based on available supplier safety data.[1]

  • Hazard Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261: Avoid breathing dust.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container.[1][9] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • Synthonix. This compound. Available at: [Link]

  • AA Blocks. This compound. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (2025). Available at: [Link]

  • The Role of 2-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(Carboxymethyl)-5-nitrobenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Carboxymethyl)-5-nitrobenzoic acid, a key organic intermediate, holds significant potential in the landscape of pharmaceutical and chemical synthesis. Its unique molecular architecture, featuring a nitro-substituted benzoic acid moiety with a carboxymethyl group, offers versatile reactivity for the construction of complex molecular frameworks. This guide provides a comprehensive overview of its structural formula, IUPAC nomenclature, physicochemical properties, and detailed insights into its synthesis and applications, particularly within the realm of drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers and scientists, enabling them to leverage the full potential of this important chemical entity.

Introduction

This compound (CAS No: 3898-66-6) is a dicarboxylic acid derivative of nitrobenzene.[1] The presence of two carboxylic acid groups with different acidities, along with an electron-withdrawing nitro group on the aromatic ring, imparts a unique chemical reactivity to the molecule, making it a valuable building block in organic synthesis. This guide aims to provide a detailed technical overview of this compound, with a focus on its structural attributes, synthesis, and potential applications as a pharmaceutical intermediate.

Structural Formula and IUPAC Name

The structural formula and IUPAC name are fundamental identifiers for any chemical compound.

Structural Formula:

IUPAC Name: this compound

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its handling, application, and the design of synthetic routes.

PropertyValueReference
CAS Number 3898-66-6[1]
Molecular Formula C₉H₇NO₆[1]
Molecular Weight 225.16 g/mol [1]
Appearance Solid (predicted)
Boiling Point 484.0±35.0 °C at 760 mmHg
Density 1.594 g/cm³
Storage Condition Room temperature, dry and sealed

Synthesis of this compound

Conceptual Synthetic Pathway:

Synthesis_of_2-(Carboxymethyl)-5-nitrobenzoic_acid cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2_methyl_5_nitrophenylacetic_acid 2-Methyl-5-nitro- phenylacetic acid Oxidation Oxidation 2_methyl_5_nitrophenylacetic_acid->Oxidation KMnO₄ or other strong oxidant Target_Molecule 2-(Carboxymethyl)-5- nitrobenzoic acid Oxidation->Target_Molecule

A potential synthetic route for this compound.

Experimental Protocol (Hypothetical):

  • Step 1: Oxidation. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-nitrophenylacetic acid in an appropriate solvent (e.g., a mixture of pyridine and water).

  • Step 2: Reagent Addition. Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), to the solution while monitoring the reaction temperature.

  • Step 3: Reaction. Heat the reaction mixture to reflux for a sufficient period to ensure complete oxidation of the methyl group to a carboxylic acid. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 4: Work-up. After the reaction is complete, cool the mixture to room temperature and quench any excess oxidizing agent. Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the dicarboxylic acid product.

  • Step 5: Purification. Collect the crude product by filtration, wash with cold water, and purify by recrystallization from an appropriate solvent to obtain pure this compound.

Note: This is a conceptual protocol and would require optimization of reaction conditions, solvents, and purification methods in a laboratory setting.

Spectroscopic Characterization (Predicted)

Spectroscopic data is crucial for the structural elucidation and purity assessment of a synthesized compound. While experimental spectra for this compound are not widely available, predicted spectra can provide valuable insights.

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the carboxymethyl group, and the two carboxylic acid protons. The aromatic protons would likely appear as complex multiplets in the downfield region, influenced by the electron-withdrawing nitro group. The methylene protons would be a singlet, and the carboxylic acid protons would appear as broad singlets at a very downfield chemical shift.

¹³C NMR (Predicted): The carbon NMR spectrum would show signals for the two carbonyl carbons of the carboxylic acid groups, the aromatic carbons, and the methylene carbon. The chemical shifts of the aromatic carbons would be influenced by the positions of the nitro and carboxymethyl substituents.

FTIR (Predicted): The infrared spectrum would be characterized by strong, broad absorption bands for the O-H stretching of the carboxylic acid groups, sharp and strong C=O stretching vibrations for the carbonyl groups, and characteristic absorption bands for the N-O stretching of the nitro group and C-H stretching of the aromatic ring.

Mass Spectrometry (Predicted): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (225.16 g/mol ) and characteristic fragmentation patterns.

Applications in Drug Development

Nitrobenzoic acid derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals. The presence of the nitro group allows for its reduction to an amino group, which can then be further functionalized to build complex molecular architectures.

While specific drugs synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds. The dicarboxylic acid functionality can be exploited for the synthesis of esters, amides, and heterocyclic systems. For example, similar structures are utilized in the synthesis of anti-inflammatory agents and other therapeutic compounds.[2]

Potential Synthetic Utility:

Synthetic_Utility cluster_reactions Chemical Transformations cluster_products Potential Products Start 2-(Carboxymethyl)-5- nitrobenzoic acid Reduction Reduction of Nitro Group Start->Reduction Esterification Esterification Start->Esterification Amidation Amidation Start->Amidation Amino_Acid 2-Amino-5-(carboxymethyl)- benzoic acid Reduction->Amino_Acid Diester Diester Derivatives Esterification->Diester Diamide Diamide Derivatives Amidation->Diamide Cyclization Cyclization Heterocycles Heterocyclic Compounds (e.g., quinolones, benzodiazepines) Cyclization->Heterocycles Amino_Acid->Cyclization

Potential synthetic transformations of this compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[3][4]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[4]

In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[5]

Conclusion

This compound is a versatile chemical intermediate with significant potential in pharmaceutical and chemical synthesis. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its known properties and logical predictions for its synthesis and reactivity. Further research into the synthetic routes and applications of this compound is warranted to fully explore its utility in the development of novel therapeutics and other advanced materials.

References

  • Google Patents. (n.d.). EP0897910B1 - Process for the preparation of 2-carboxy-5-nitrobenzene sulphonic acid and its salts by oxidation.
  • PubChem. (n.d.). 2-((Carboxymethyl)thio)-5-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6127572A - Process for preparing 2-carboxy-5-nitrobenzenesulfonic acid and salts thereof by oxidation.
  • Google Patents. (n.d.). US6127572A - Process for preparing 2-carboxy-5-nitrobenzenesulfonic acid and salts thereof by oxidation.
  • MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 24(13), 10853. [Link]

  • Satyanarayana, V., Sreekanth, K., & Kumar, K. R. (1999). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Analytical Biochemistry, 268(2), 404-407.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Khodaei, M. M., Khosropour, A. R., & Moghanian, H. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Journal of the Iranian Chemical Society, 4(3), 336-339.
  • SIELC Technologies. (2018, May 16). 2-((Carboxymethyl)thio)-5-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • Farag, M. A., et al. (2025). Gas chromatography-mass spectrometry and Fourier-transform infrared spectroscopy coupled to chemometrics for metabolome analysis of different milk types. PeerJ, 13, e19921.
  • SpectraBase. (n.d.). Benzoic acid, p-nitrobenzyl ester. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). Retrieved from [Link]

  • Google Patents. (n.d.). US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids.
  • Google Patents. (n.d.). Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.
  • NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • Beilstein Journals. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 7, 527-561. [Link]

Sources

Synthesis pathways for 2-(Carboxymethyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Carboxymethyl)-5-nitrobenzoic Acid

Introduction

This compound, also known as 5-nitrohomophthalic acid, is a bespoke chemical entity with significant potential as a versatile building block in the synthesis of complex organic molecules. Its trifunctional nature, featuring a nitro group and two distinct carboxylic acid moieties, offers multiple reaction sites for the construction of novel pharmaceuticals, functional materials, and other specialty chemicals. The strategic placement of the nitro group, a readily transformable functional group, further enhances its synthetic utility. This technical guide provides a comprehensive exploration of the primary and alternative synthetic pathways to this compound, complete with detailed experimental protocols, mechanistic insights, and characterization data to support researchers, scientists, and drug development professionals in their endeavors.

Primary Synthesis Pathway: Electrophilic Nitration of 2-(Carboxymethyl)benzoic Acid

The most direct and logical approach to the synthesis of this compound is the electrophilic aromatic substitution of the commercially available precursor, 2-(carboxymethyl)benzoic acid (homophthalic acid). This pathway leverages the well-established nitration chemistry of aromatic carboxylic acids.

Reaction Scheme and Mechanistic Rationale

The core of this synthesis is the nitration of the benzene ring using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Mechanism:

  • Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack and Regioselectivity: The nitronium ion then attacks the electron-rich aromatic ring of 2-(carboxymethyl)benzoic acid. The regiochemical outcome of this substitution is dictated by the directing effects of the two existing substituents: the carboxylic acid group (-COOH) at position 1 and the carboxymethyl group (-CH₂COOH) at position 2.

    • The carboxylic acid group is an electron-withdrawing group and, therefore, a meta-director .

    • The carboxymethyl group , being an alkyl derivative with an electron-withdrawing carboxylic acid, is considered a weakly deactivating group and an ortho, para-director .

    The confluence of these directing effects strongly favors the introduction of the nitro group at the 5-position , which is meta to the carboxylic acid and para to the carboxymethyl group. This alignment of directing effects is advantageous for achieving high regioselectivity.

Overall Reaction:

Caption: Nitration of 2-(Carboxymethyl)benzoic Acid.

Experimental Protocol

This protocol is based on established procedures for the nitration of benzoic acid and its derivatives and is adapted for the specific substrate, 2-(carboxymethyl)benzoic acid.[1][2]

Materials and Equipment:

  • 2-(Carboxymethyl)benzoic acid (Homophthalic acid)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized water

  • Ice

  • Ethanol (for recrystallization)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 50 mL of concentrated sulfuric acid. Place the flask in an ice bath and stir until the acid cools to below 10 °C.

  • Addition of Starting Material: Slowly add 10.0 g (0.055 mol) of 2-(carboxymethyl)benzoic acid to the cold sulfuric acid in small portions, ensuring the temperature does not exceed 15 °C. Stir until all the solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding 4.2 mL (approx. 0.066 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 2-(carboxymethyl)benzoic acid over a period of 30-45 minutes. Maintain the reaction temperature between 5-10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A white to pale yellow precipitate should form.

  • Isolation of Crude Product: Allow the ice to melt completely, and then collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water until the washings are neutral to pH paper.

  • Purification: The crude this compound can be purified by recrystallization from a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

ParameterValue
Starting Material2-(Carboxymethyl)benzoic acid
Key ReagentsConc. HNO₃, Conc. H₂SO₄
Reaction Temperature5-10 °C
Reaction Time~3 hours
Work-upQuenching on ice, filtration
PurificationRecrystallization
Workflow Diagram

Synthesis_Workflow_1 cluster_prep Reaction Preparation cluster_reaction Nitration cluster_workup Work-up and Purification A Dissolve 2-(Carboxymethyl)benzoic acid in cold concentrated H₂SO₄ C Slowly add nitrating mixture to the substrate solution at 5-10 °C A->C B Prepare nitrating mixture (HNO₃/H₂SO₄) and cool B->C D Stir for 2 hours at low temperature C->D E Quench reaction mixture on crushed ice D->E F Filter and wash the crude product E->F G Recrystallize from Ethanol/Water F->G H Dry the purified product G->H

Caption: Primary Synthesis Workflow.

Alternative Synthesis Pathway: Side-Chain Oxidation of 2-Methyl-5-nitrobenzoic Acid

An alternative strategy involves starting with a molecule that already contains the desired nitro group and methyl group at the appropriate positions, namely 2-methyl-5-nitrobenzoic acid, and then performing a selective oxidation of the methyl group to a carboxymethyl group.

Reaction Scheme and Rationale

The side-chain oxidation of alkylbenzenes to carboxylic acids is a well-known transformation, often employing strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇).[3][4][5] The challenge in this proposed pathway lies in achieving selective oxidation to the carboxymethyl group (-CH₂COOH) rather than complete oxidation to a second carboxylic acid group, which would yield 5-nitroisophthalic acid.

Controlling the stoichiometry of the oxidant and the reaction conditions (temperature, time) would be critical to favor the formation of the desired product. This pathway is presented as a potential, though less direct, alternative that may require significant optimization.

Proposed Reaction:

Caption: Oxidation of 2-Methyl-5-nitrobenzoic Acid.

Proposed Experimental Approach and Challenges

A potential starting point for developing a selective oxidation protocol could involve the use of milder oxidizing agents or a stepwise approach.

Proposed Protocol Outline:

  • Benzylic Bromination: The methyl group of 2-methyl-5-nitrobenzoic acid could first be selectively brominated using N-bromosuccinimide (NBS) and a radical initiator to form 2-(bromomethyl)-5-nitrobenzoic acid.

  • Cyanation: The resulting benzylic bromide could then be reacted with sodium cyanide to introduce a cyano group, yielding 2-(cyanomethyl)-5-nitrobenzoic acid.

  • Hydrolysis: Finally, hydrolysis of the nitrile functionality under acidic or basic conditions would yield the desired carboxymethyl group.

This multi-step approach offers greater control over the oxidation state of the side chain.

ParameterValue (Proposed)
Starting Material2-Methyl-5-nitrobenzoic acid
Key StepsBenzylic Bromination, Cyanation, Hydrolysis
Key ReagentsNBS, AIBN, NaCN, H₃O⁺/OH⁻
ChallengesAchieving high yields in each step, handling of toxic cyanide reagents.
Workflow Diagram for Alternative Pathway

Synthesis_Workflow_2 A 2-Methyl-5-nitrobenzoic acid B Benzylic Bromination (NBS, AIBN) A->B C 2-(Bromomethyl)-5-nitrobenzoic acid B->C D Cyanation (NaCN) C->D E 2-(Cyanomethyl)-5-nitrobenzoic acid D->E F Hydrolysis (H₃O⁺ or OH⁻) E->F G This compound F->G

Sources

CAS number and molecular weight of 2-(Carboxymethyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-(Carboxymethyl)-5-nitrobenzoic acid, a key organic intermediate. Recognizing the nuanced requirements of our audience—researchers, scientists, and professionals in drug development—this document moves beyond a simple recitation of facts. Instead, it offers an in-depth exploration of the compound's properties, synthesis, and applications, grounded in established scientific principles. The structure of this guide is designed to be intuitive, following a logical progression from fundamental characteristics to practical applications, ensuring that the information is not only accessible but also directly applicable to a laboratory and research setting.

Core Molecular Identity

Chemical Structure and Identifiers

This compound is a disubstituted benzoic acid derivative. The molecule features a benzoic acid backbone with a carboxymethyl group (-CH₂COOH) at the 2-position and a nitro group (-NO₂) at the 5-position. This specific arrangement of functional groups dictates its chemical reactivity and utility as a synthetic building block.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence solubility, reactivity, and handling characteristics.

PropertyValueSource
CAS Number 3898-66-6[1]
Molecular Formula C₉H₇NO₆[1]
Molecular Weight 225.16 g/mol [1]
Appearance White to dark yellow powder or crystals-
Storage Sealed in a dry environment at room temperature-

Synthesis and Manufacturing

While specific, detailed industrial synthesis routes for this compound are proprietary, a plausible synthetic pathway can be inferred from established organic chemistry principles. A common approach for creating such molecules involves the modification of a readily available starting material. One potential route is the oxidation of a precursor molecule, such as 2-methyl-5-nitrobenzoic acid.

Conceptual Synthesis Workflow

The transformation of a methyl group to a carboxymethyl group is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity.

synthesis_workflow start Starting Material (e.g., 2-Methyl-5-nitrobenzoic acid) step1 Side-chain Halogenation start->step1 e.g., NBS, light step2 Cyanation step1->step2 e.g., NaCN step3 Hydrolysis step2->step3 Acid or Base product Final Product (this compound) step3->product

Caption: A conceptual workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the presence of multiple reactive sites: two carboxylic acid groups and a nitro group. These functional groups can be selectively modified to build more complex molecular architectures.

Role as a Synthetic Building Block

The primary application of this compound is as a scaffold in the synthesis of novel molecules. The carboxylic acid groups can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a versatile handle for chemical transformations. The nitro group can be reduced to an amine, which can then undergo a wide range of reactions, including diazotization and coupling to other molecules.

This versatility makes this compound a key component in the construction of compound libraries for drug discovery screening. By systematically modifying the functional groups, researchers can generate a diverse set of molecules to test for biological activity.

Safety and Handling

As with any chemical reagent, proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification and Precautionary Measures

Based on available safety data, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The corresponding GHS pictogram is GHS07 (Exclamation Mark), and the signal word is "Warning".

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and appropriate footwear.

  • Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. Its unique molecular structure, featuring multiple reactive functional groups, provides a versatile platform for the creation of novel and complex molecules. While detailed experimental protocols for its synthesis and specific applications are often proprietary, a solid understanding of its fundamental properties and reactivity allows researchers to effectively incorporate this valuable building block into their synthetic strategies. As with all chemical work, a commitment to safety and proper handling is paramount.

References

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Key literature and discovery of 2-(Carboxymethyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Carboxymethyl)-5-nitrobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 3898-66-6), a specialized aromatic dicarboxylic acid. Commonly known as 5-Nitrohomophthalic acid, this compound serves as a versatile building block in synthetic organic chemistry. This document details its historical context, a validated synthesis protocol via the nitration of homophthalic acid, its key physicochemical properties, and its reactivity profile. The guide explores its utility as a precursor for advanced intermediates, such as in the synthesis of indenoisoquinolines, highlighting its potential for researchers in medicinal chemistry and materials science. Diagrams illustrating the synthetic pathway and molecular reactivity are provided to enhance understanding.

Introduction and Core Concepts

This compound is a highly functionalized aromatic compound distinguished by three key structural features: a benzene ring, a nitro group (-NO₂), and two distinct carboxylic acid moieties. One carboxyl group is directly attached to the aromatic ring, while the other is linked via a methylene (-CH₂-) bridge, classifying it as a homophthalic acid derivative.

This unique arrangement of functional groups imparts a rich and versatile chemical reactivity, making it a valuable intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro and carboxylic acid groups deactivates the aromatic ring toward electrophilic substitution, while simultaneously providing multiple sites for nucleophilic attack and derivatization. Its most significant role is as a precursor, where the functional groups can be selectively modified to build elaborate molecular architectures.

Discovery and Synthesis: The Nitration of Homophthalic Acid

The discovery of this compound is fundamentally linked to its first chemical synthesis. The most direct and established method for its preparation is the electrophilic nitration of its parent compound, homophthalic acid (2-(carboxymethyl)benzoic acid).

Rationale of the Synthetic Approach

The nitration of an aromatic ring is a classic electrophilic substitution reaction. In the case of homophthalic acid, the substituents on the ring—the carboxyl group (-COOH) and the carboxymethyl group (-CH₂COOH)—are both meta-directing and deactivating. However, the carboxymethyl group is less deactivating than the carboxyl group. This directs the incoming electrophile, the nitronium ion (NO₂⁺), to the position para to the carboxymethyl group and meta to the carboxyl group, resulting in the desired 5-nitro isomer with high regioselectivity. The reaction is typically performed using a strong nitrating agent, such as fuming nitric acid, often at reduced temperatures to control the exothermic reaction and prevent side product formation.

Visualized Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction Step cluster_reagents Reagents & Conditions cluster_workup Workup & Isolation cluster_product Final Product Start Homophthalic Acid (2-(Carboxymethyl)benzoic acid) Nitration Nitration Start->Nitration Quench Quench with Ice Water Nitration->Quench Reaction Mixture Reagents 1. Fuming Nitric Acid (HNO₃) 2. 0°C to Room Temperature 3. Stirring for 5 hours Reagents->Nitration Filter Filter Precipitate Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry in Desiccator Wash->Dry Product This compound (5-Nitrohomophthalic acid) Dry->Product Reactivity cluster_main This compound cluster_reactions Potential Transformations Molecule Key Reactive Sites Ester Selective Esterification (Aliphatic -COOH) Molecule->Ester ROH, H⁺ Amide Amide Formation (Aromatic -COOH) Molecule->Amide 1. SOCl₂ 2. R₂NH Reduction Nitro Group Reduction (-NO₂ → -NH₂) Molecule->Reduction H₂, Pd/C or SnCl₂, HCl Anhydride Anhydride Formation (Cyclization) Molecule->Anhydride Ac₂O, Δ

Caption: Key reaction pathways for this compound.

Applications in Research and Development

The primary application of this compound is as an intermediate in multi-step organic synthesis, particularly in the field of medicinal chemistry.

Precursor to Indenoisoquinolines

A significant application is in the synthesis of indenoisoquinolines, a class of compounds investigated as anticancer agents that inhibit enzymes like Topoisomerase I (Top1) and Tyrosyl-DNA-Phosphodiesterase I (Tdp1). [1]In these syntheses, 5-nitrohomophthalic acid is first converted to its anhydride, which then undergoes condensation with a Schiff base to construct the core indenoisoquinoline scaffold. [1]The nitro group is often carried through several steps before being reduced to an amine, which can then be further functionalized to modulate the biological activity of the final compound. [1]

Synthesis of Isocoumarins

The compound is also used to synthesize substituted isocoumarins. The aliphatic carboxyl group can be selectively esterified, and the resulting monoester can then be cyclized to form 4-chloroisocoumarins. [2]The nitro group on the aromatic ring can then be reduced to an amino group, providing a handle for further derivatization to create libraries of compounds for biological screening, such as for inhibitors of pancreatic cholesterol esterase. [2]

Building Block for Azo Dyes and Polymers

While direct evidence is specific to its isomer, 5-nitroisophthalic acid, the resulting 5-amino derivative (obtained after reduction) is a valuable diazo component for creating azo dyes. Similarly, dicarboxylic acids of this type are used as monomers or polymerizing agents in the production of specialty polymers and resins. [3]

Conclusion

This compound, or 5-Nitrohomophthalic acid, represents a strategically important, albeit specialized, chemical intermediate. Its value is derived not from direct applications but from the synthetic versatility afforded by its trifunctional nature. The well-defined regiochemistry of its synthesis via nitration of homophthalic acid makes it an accessible starting material. For researchers in drug discovery and materials science, this compound offers a robust platform for constructing complex molecular frameworks, particularly for heterocyclic systems like indenoisoquinolines and isocoumarins. A thorough understanding of its reactivity is key to unlocking its full potential as a foundational building block in advanced organic synthesis.

References

  • CN101234993A - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid. (n.d.). Google Patents.
  • homophthalic acid and anhydride. (n.d.). Organic Syntheses Procedure. Retrieved January 2, 2026, from [Link]

  • Cushman, M., et al. (2016). Synthesis and Biological Evaluation of Indenoisoquinolines that Inhibit both Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1). PMC - NIH. Retrieved January 2, 2026, from [Link]

  • Journal of the Chemical Society (Resumed). (1926-1965). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

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  • An Efficient and Regiospecific Esterification of Dioic Acids Using PTSA | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

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  • Synthesis and absorption spectra of alkali clearable azo dyes of 5-aminoisophthalic acid. (2013). TSI Journals. Retrieved January 2, 2026, from [Link]

  • Heynekamp, J. J., et al. (2008). Isocoumarin-based Inhibitors of Pancreatic Cholesterol Esterase. PMC - NIH. Retrieved January 2, 2026, from [Link]

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  • Index of authors, 1951. (1951). Journal of the Chemical Society (Resumed). Retrieved January 2, 2026, from [Link]

  • 2-Methyl-5-nitrobenzoic acid | C8H7NO4 | CID 519683. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

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An In-depth Technical Guide to the Potential Research Applications of 2-(Carboxymethyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Carboxymethyl)-5-nitrobenzoic acid is a multifaceted aromatic compound poised for significant utility across a spectrum of scientific disciplines. Its unique trifunctional architecture, comprising a nitro group and two carboxylic acid moieties with differential reactivity, establishes it as a highly versatile building block. This guide elucidates the core chemical principles governing its reactivity and explores its prospective applications in organic synthesis, medicinal chemistry, and materials science. We will delve into its potential as a precursor for novel heterocyclic scaffolds, a bifunctional linker in targeted drug delivery systems, and a ligand for the construction of advanced materials such as metal-organic frameworks (MOFs) and specialty polymers. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical, field-proven insights to unlock the full potential of this promising molecule.

Molecular Architecture and Reactivity Profile

The research potential of this compound stems directly from its distinct molecular structure. A thorough understanding of its functional groups is paramount to appreciating its versatility.

The molecule possesses three key functional domains:

  • Aromatic Nitro Group (-NO₂): This strongly electron-withdrawing group deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. More importantly, it is readily reducible to an amine (-NH₂), providing a reactive handle for a vast array of chemical transformations.

  • Benzoic Acid Moiety (-COOH directly on the ring): This carboxylic acid is conjugated with the aromatic ring, influencing its acidity and reactivity. It serves as a primary site for forming amide bonds, esters, and for coordination with metal ions.

  • Carboxymethyl Group (-CH₂COOH): This aliphatic carboxylic acid is more sterically accessible and possesses a different pKa compared to its aromatic counterpart. This differential reactivity allows for selective chemical modifications at one carboxyl group while leaving the other intact.

Predicted Physicochemical Properties
PropertyPredicted ValueSource/Method
CAS Number 3898-66-6BLD Pharm[1]
Molecular Formula C₉H₇NO₆BLD Pharm[1]
Molecular Weight 225.16 g/mol BLD Pharm[1]
Boiling Point 484.0±35.0°C at 760 mmHgMySkinRecipes[2]
Density 1.594g/cm³MySkinRecipes[2]

Note: Experimental data for this specific molecule is limited; some values are predicted based on its structure and data from similar compounds.

The interplay of these functional groups allows for a high degree of control in synthetic strategies, making it a valuable scaffold for combinatorial chemistry and the development of complex molecular architectures.

Molecule_Structure cluster_molecule This compound cluster_groups Functional Groups & Reactivity mol C₉H₇NO₆ nitro Aromatic Nitro Group (-NO₂) mol->nitro Reducible to Amine Activates Ring for Nu- Attack benzoic Benzoic Acid (-COOH) mol->benzoic Amide/Ester Formation Metal Coordination carboxymethyl Carboxymethyl (-CH₂COOH) mol->carboxymethyl Differential Reactivity Sterically Accessible

Caption: Key functional groups and their associated reactivity in this compound.

Potential Applications in Organic Synthesis

The true power of this compound lies in its capacity as a versatile synthon. Its trifunctional nature opens doors to a multitude of synthetic pathways.

Synthesis of Novel Heterocyclic Compounds

The presence of a reducible nitro group in proximity to two carboxylic acid functions makes this molecule an excellent precursor for a variety of heterocyclic systems. The reduction of the nitro group to an amine is a pivotal first step, yielding 5-amino-2-(carboxymethyl)benzoic acid. This intermediate can then undergo intramolecular condensation reactions to form novel lactams and other bicyclic structures. Furthermore, the resulting amino dicarboxylic acid can be a starting point for the synthesis of more complex heterocyclic systems, such as benzodiazepines or quinolones, by reacting it with appropriate diketones or other bifunctional reagents. The synthesis of heterocyclic compounds from nitrobenzoic acid derivatives is a well-established strategy in organic chemistry.[3]

Hypothetical Workflow: Synthesis of a Lactam Derivative

Lactam_Synthesis_Workflow start This compound reduction Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) start->reduction intermediate 5-Amino-2-(carboxymethyl)benzoic acid reduction->intermediate cyclization Intramolecular Cyclization (Heat or Dehydrating Agent) intermediate->cyclization product Novel Lactam Scaffold cyclization->product

Caption: A potential synthetic pathway from this compound to a novel lactam.

Experimental Protocol: Reduction of the Nitro Group
  • Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount (e.g., 5-10 mol%) of palladium on carbon (Pd/C).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Filtration and Concentration: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2-(carboxymethyl)benzoic acid, which can be purified further by recrystallization or column chromatography.

Causality: The choice of a catalytic hydrogenation method is due to its high efficiency and clean reaction profile, typically yielding the desired amine without the need for harsh reagents.

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs present in this compound make it an attractive starting point for the design and synthesis of new therapeutic agents.

As a Bifunctional Linker in Drug Conjugates

The molecule's two carboxylic acid groups with differing reactivity make it an ideal candidate for use as a bifunctional linker.[4][5] In targeted drug delivery systems like Antibody-Drug Conjugates (ADCs) or Peptide-Drug Conjugates (PDCs), a linker is crucial for connecting a targeting moiety to a cytotoxic payload.[6][7] The more sterically accessible carboxymethyl group could be selectively coupled to a payload, while the benzoic acid moiety could be attached to the targeting antibody or peptide. The nitro group could be retained to modulate solubility or reduced to an amine for further functionalization of the linker, potentially influencing the stability and release characteristics of the conjugate.

Logical Relationship: Application as a Bifunctional Linker

Bifunctional_Linker_Concept molecule 2-(Carboxymethyl)-5- nitrobenzoic acid targeting_moiety Targeting Moiety (e.g., Antibody, Peptide) molecule->targeting_moiety via Benzoic Acid payload Therapeutic Payload (e.g., Cytotoxic Drug) molecule->payload via Carboxymethyl conjugate Drug Conjugate targeting_moiety->conjugate payload->conjugate

Sources

An In-Depth Technical Guide to the Reactivity of 2-(Carboxymethyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Carboxymethyl)-5-nitrobenzoic acid is a multifaceted organic molecule poised for significant applications in drug discovery and fine chemical synthesis. Its unique trifunctional structure, featuring a benzoic acid moiety, a phenylacetic acid substituent, and a nitro group, presents a rich landscape for chemical modifications. This guide provides an in-depth analysis of the reactivity of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its chemical behavior and synthetic potential. By examining the interplay of its functional groups and the underlying electronic and steric effects, we can unlock its utility as a versatile building block in the creation of novel molecular architectures.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₉H₇NO₆ and a molecular weight of 225.16 g/mol , is a crystalline solid at room temperature.[1] Its structure is characterized by a benzene ring substituted with a carboxylic acid group at position 1, a carboxymethyl group at position 2, and a nitro group at position 5.

PropertyValueSource
CAS Number3898-66-6[1]
Molecular FormulaC₉H₇NO₆[1]
Molecular Weight225.16 g/mol [1]
Boiling Point484.0±35.0°C at 760 mmHg[1]
Density1.594g/cm³[1]

The presence of two carboxylic acid groups and a nitro group imparts a high degree of polarity to the molecule, influencing its solubility and chromatographic behavior.

Electronic and Steric Landscape: The Key to Reactivity

The reactivity of this compound is governed by the electronic and steric interplay of its three key functional groups.

The Influence of the Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-R) effects. This has several important consequences:

  • Increased Acidity: The strong electron-withdrawing nature of the nitro group stabilizes the conjugate bases of both carboxylic acids, making them more acidic than their non-nitrated counterparts. This effect is more pronounced on the benzoic acid moiety due to its closer proximity to the nitro group's resonance effect.

  • Deactivation of the Aromatic Ring: The nitro group deactivates the benzene ring towards electrophilic aromatic substitution reactions. This is a common characteristic of nitroaromatic compounds.[2]

The "Ortho Effect" and Steric Hindrance

The carboxymethyl group at the ortho position relative to the benzoic acid's carboxyl group introduces significant steric hindrance. This "ortho effect" can force the benzoic carboxyl group out of the plane of the benzene ring, which can further enhance its acidity by disrupting resonance stabilization of the neutral acid form.

The steric bulk around the 2-position will also influence the accessibility of the adjacent carboxylic acid and the aromatic ring to incoming reagents.

Reactivity of the Functional Groups

The chemical behavior of this compound is a composite of the reactions characteristic of its individual functional groups, modulated by the electronic and steric factors discussed above.

Reactions of the Carboxylic Acid Groups

Both the benzoic acid and the acetic acid moieties can undergo typical carboxylic acid reactions:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst will yield the corresponding mono- or di-esters. The relative reactivity of the two carboxyl groups will depend on steric hindrance and electronic effects.

  • Amide Formation: Treatment with amines, often activated by coupling agents, will produce amides. This reaction is fundamental in the synthesis of many pharmaceutical compounds.

  • Acid Chloride Formation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acids to the more reactive acid chlorides, which are versatile intermediates for further transformations.

Reactions of the Nitro Group

The nitro group is a versatile functional handle for a variety of transformations:

  • Reduction to an Amine: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). The resulting 2-(carboxymethyl)-5-aminobenzoic acid is a valuable intermediate for the synthesis of heterocycles and other complex molecules.[3]

  • Nucleophilic Aromatic Substitution: While the nitro group itself is not typically displaced, its strong electron-withdrawing effect can activate the aromatic ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Reactions of the Aromatic Ring

As previously mentioned, the benzene ring is deactivated towards electrophilic aromatic substitution. However, under forcing conditions, further substitution may be possible, with the directing effects of the existing substituents guiding the position of the incoming electrophile.

Potential Synthetic Pathways

Synthesis_Pathway 2-methyl-5-nitrophenylacetic acid 2-methyl-5-nitrophenylacetic acid This compound This compound 2-methyl-5-nitrophenylacetic acid->this compound Oxidation (e.g., KMnO4) Drug_Discovery_Applications This compound This compound Amine Intermediate Amine Intermediate This compound->Amine Intermediate Reduction of Nitro Group NSAID Analogs NSAID Analogs This compound->NSAID Analogs Modification of Carboxyl Groups Heterocyclic Scaffolds Heterocyclic Scaffolds Amine Intermediate->Heterocyclic Scaffolds Cyclization Reactions Anticancer Agents Anticancer Agents Heterocyclic Scaffolds->Anticancer Agents Antiviral Agents Antiviral Agents Heterocyclic Scaffolds->Antiviral Agents Anti-inflammatory Drugs Anti-inflammatory Drugs NSAID Analogs->Anti-inflammatory Drugs

References

A Senior Application Scientist's Guide to 2-(Carboxymethyl)-5-nitrobenzoic acid: Commercial Availability, Quality Control, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of 2-(Carboxymethyl)-5-nitrobenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its commercial landscape, critical quality attributes, and practical applications, offering field-proven insights to streamline its procurement and use in the laboratory.

Chemical Profile and Identification

Proper identification is the cornerstone of chemical sourcing. This compound is a dicarboxylic acid derivative of toluene, characterized by a nitro group substitution.

PropertyValue
IUPAC Name This compound
CAS Number 3898-66-6
Molecular Formula C₉H₇NO₆
Molecular Weight 225.16 g/mol [1]
Appearance White to dark yellow powder or crystals[2]
SMILES O=C(O)C1=CC(=O)=CC=C1CC(O)=O[1]
InChI Key QHIFWNXJOHQQTH-UHFFFAOYSA-N[2]

Commercial Availability and Supplier Landscape

The accessibility of this compound ranges from laboratory-scale quantities to bulk orders for process development. The choice of supplier should be guided by factors such as purity, available documentation (Certificate of Analysis, SDS), and lead times.

SupplierTypical PurityNotes
BLD Pharmatech 95%[2]Available through distributors like Sigma-Aldrich. Offers detailed documentation including CoA and COO.[2]
Vibrant Pharma Inc. 97%Specializes in pharmaceutical intermediates and can accommodate bulk quote requests.
MySkinRecipes 95%A supplier catering to various chemical synthesis needs.[3]

It is imperative to note that several structurally related compounds exist, and care must be taken to procure the correct isomer. For instance, 2-(Carboxymethyl)-4-nitrobenzoic acid (CAS 39585-32-5) is a distinct chemical entity.[4]

Quality Specifications and Analytical Validation

For researchers in drug development, the purity and characterization of starting materials are non-negotiable. A thorough evaluation of the supplier's Certificate of Analysis (CoA) is the first step in quality control.

Key Analytical Techniques for Quality Control:
  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. An HPLC analysis of a related compound, 2-((Carboxymethyl)thio)-5-nitrobenzoic acid, utilizes a reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[5] A similar system would be suitable for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation, ensuring the correct isomeric form has been supplied.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (carboxylic acids, nitro group).

The following diagram illustrates a typical workflow for qualifying a new batch of this compound.

Workflow for qualifying incoming raw material.

Applications in Research and Drug Development

Nitrobenzoic acid derivatives are versatile intermediates in pharmaceutical synthesis.[6] The presence of two carboxylic acid groups and a nitro group on the this compound scaffold allows for a variety of chemical transformations.

  • Scaffold for Bioactive Molecules: The core structure can be elaborated to synthesize complex molecules. The nitro group can be reduced to an amine, which then serves as a handle for amide bond formation or the construction of heterocyclic rings.[7] This is a common strategy in the development of novel therapeutics.

  • Intermediate for Analog Synthesis: This compound is a valuable starting material for creating libraries of related compounds for structure-activity relationship (SAR) studies. For example, derivatives of related nitrobenzoic acids have been investigated as potential antibacterial agents.[8]

  • Precursor for Active Pharmaceutical Ingredients (APIs): While direct applications of this compound in approved drugs are not widely documented in the initial search, related compounds like 2-Hydroxy-5-nitrobenzoic acid are crucial for synthesizing drugs like Mesalamine, used to treat inflammatory bowel disease.[9][10] This highlights the potential of the broader class of nitrobenzoic acids in API synthesis.

The following diagram illustrates the central role of this class of molecules in the drug discovery pipeline.

DrugDev Start This compound Reduction Nitro Group Reduction to Amine Start->Reduction Amine_Intermediate Amino Intermediate Reduction->Amine_Intermediate Amide Amide Coupling Amine_Intermediate->Amide Heterocycle Heterocycle Formation Amine_Intermediate->Heterocycle Library Compound Library for SAR Amide->Library Heterocycle->Library BioAssay Biological Screening Library->BioAssay Lead_Opt Lead Optimization BioAssay->Lead_Opt API API Candidate Lead_Opt->API

Synthetic utility in drug development.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

  • Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment.[1][2]

  • Safety: According to available safety data, this chemical is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this material. Work should be conducted in a well-ventilated area or a fume hood.

Exemplary Experimental Protocol: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a foundational transformation for this class of compounds.[7] The following is a representative protocol adapted from general methods for nitro group reduction.

Objective: To synthesize 2-Amino-5-(carboxymethyl)benzoic acid.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1 equivalent) in ethanol.

  • Add Tin(II) chloride dihydrate (3-4 equivalents) to the suspension.

  • Slowly add concentrated HCl and heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a concentrated NaOH solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Self-Validation: The resulting amino acid product should be characterized by NMR and Mass Spectrometry to confirm its structure and by HPLC to assess its purity.

References

  • LookChem. CAS No.26759-50-2,2-[(carboxymethyl)thio]. [Link]

  • Millipore Sigma. This compound | 3898-66-6. [Link]

  • SIELC Technologies. 2-((Carboxymethyl)thio)-5-nitrobenzoic acid. [Link]

  • PubChem. 2-((Carboxymethyl)thio)-5-nitrobenzoic acid | C9H7NO6S | CID 3015315. [Link]

  • Google Patents.
  • MySkinRecipes. This compound. [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • ScienceDirect. Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. [Link]

  • Lithionyx Chemicals. 2-Chloro-5-nitrobenzoic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. [Link]

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An In-depth Technical Guide to 2-(Carboxymethyl)-5-nitrobenzoic Acid Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(carboxymethyl)-5-nitrobenzoic acid, its derivatives, and analogs for researchers, scientists, and drug development professionals. We will delve into the synthesis, potential therapeutic applications, and the underlying structure-activity relationships of this versatile chemical scaffold. While direct research on this specific compound is emerging, we will draw upon the wealth of knowledge available for analogous nitrobenzoic acid derivatives to provide field-proven insights and guide future research.

Introduction: The Therapeutic Potential of Nitrobenzoic Acid Scaffolds

Substituted nitrobenzoic acids are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] The presence of a nitro group, a strong electron-withdrawing feature, profoundly influences the electronic properties of the benzene ring, making these compounds valuable pharmacophores in the development of antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The this compound scaffold, with its additional carboxylic acid moiety, offers multiple points for chemical modification, allowing for the generation of a diverse library of compounds with potentially enhanced therapeutic properties.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives can be approached through several strategic pathways. A key precursor for many of these syntheses is 2-amino-5-nitrobenzoic acid, which is readily synthesizable.[3]

Synthesis of the Key Intermediate: 2-Amino-5-nitrobenzoic Acid

A common and effective laboratory-scale synthesis of 2-amino-5-nitrobenzoic acid proceeds via the nitration of N-acetylaminobenzoic acid, followed by hydrolysis. The initial acetylation of the amino group serves to protect it from oxidation and to direct the nitration to the desired position on the aromatic ring.[3]

Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzoic Acid from N-Acetylaminobenzoic Acid [3]

Step 1: Nitration of N-Acetylaminobenzoic Acid

  • In a 250 mL four-necked flask, prepare a mixture of 38.4 g of sulfuric acid and 20 mL of glacial acetic acid. Cool the mixture to room temperature.

  • With continuous stirring, add 9 g (0.05 mol) of dry N-acetylaminobenzoic acid.

  • After 30 minutes, cool the mixture to 9 °C in an ice-water bath.

  • Slowly add a pre-cooled mixture of 4.8 g of nitric acid and 9.6 g of sulfuric acid, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Pour the reaction mixture into 200 mL of ice water to precipitate the solid product. Let it stand overnight.

  • Collect the precipitate by filtration and wash with cold water.

Step 2: Hydrolysis of 5-Nitro-N-acetyl-o-aminobenzoic Acid

  • In a 250 mL four-necked flask, combine 7.5 g (0.0335 mol) of the 5-Nitro-N-acetyl-o-aminobenzoic acid obtained in the previous step, 25 mL of absolute ethanol, and 100 mL of 6 mol/L hydrochloric acid.

  • Reflux the mixture at 81 °C for 1.5 hours.

  • Cool the mixture, and collect the precipitated 2-amino-5-nitrobenzoic acid by filtration.

  • Wash the product twice with water and dry.

Synthesis of Ester and Amide Derivatives

The presence of two carboxylic acid groups in this compound allows for the straightforward synthesis of a variety of ester and amide derivatives. A general and efficient method for esterification involves the use of 2-methyl-6-nitrobenzoic anhydride as a dehydrating agent in the presence of triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[4] This method is advantageous as it proceeds under mild conditions with high chemoselectivity.[4]

Conceptual Experimental Protocol: Synthesis of a this compound Ester

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and the desired alcohol (1-1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.

  • In a separate flask, dissolve 2-methyl-6-nitrobenzoic anhydride (1.1 equivalents) in the same anhydrous solvent.

  • Slowly add the 2-methyl-6-nitrobenzoic anhydride solution to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester.

Amide derivatives can be synthesized using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base like triethylamine.

Synthesis of Analogs

The synthesis of analogs can be achieved by modifying the starting materials. For instance, an analog like 2-carboxy-5-nitrobenzenesulfonic acid can be prepared by the oxidation of 2-methyl-5-nitrobenzenesulfonic acid with a metal hypochlorite in the presence of a metal base.[5]

Experimental Protocol: Synthesis of 2-Carboxy-5-nitrobenzenesulfonic Acid Monopotassium Salt [5]

  • Add 1 kg of 79.8% strength 2-methyl-5-nitrobenzenesulfonic acid (3.67 mol) to a mixture of 371 ml of 40% strength aqueous potassium hydroxide (3.70 mol) and 10.5 L (22.35 mol) of aqueous sodium hypochlorite.

  • Heat the resulting suspension to 65 °C.

  • At this temperature, add 768 ml of 40% strength aqueous potassium hydroxide (7.67 mol) at a rate of 1.07 ml/min.

  • After the addition is complete, continue stirring at 65 °C for another 4 hours.

  • Add 1.4 kg (18.78 mol) of potassium chloride and stir for an additional 30 to 60 minutes.

  • Isolate the product, 2-carboxy-5-nitrobenzenesulfonic acid monopotassium salt, by filtration and dry at 75 °C under reduced pressure.

Biological Activities and Therapeutic Potential

While extensive biological data for this compound derivatives is not yet available, the known activities of related nitrobenzoic acid compounds provide a strong rationale for their investigation in various therapeutic areas.

Antimicrobial Activity

Nitrobenzoic acid derivatives have demonstrated significant potential as antimicrobial agents.[2] For example, derivatives of 2-chloro-5-nitrobenzoic acid have been shown to possess broad-spectrum antibacterial activity.[2] A methylethanolammonium salt of 2-chloro-5-nitrobenzoic acid (compound 1) exhibited potent activity against both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to the standard antibiotic gentamicin.[2]

CompoundTest OrganismInhibition Zone (mm)
Compound 1 S. aureus ATCCup to 27
(methylethanolammonium 2-chloro-5-nitrobenzoate)E. coliup to 17
Gentamicin (Standard) S. aureus ATCC28
Sxt (Standard) E. coli17
Table 1: Antibacterial activity of a 2-chloro-5-nitrobenzoic acid derivative. Data from[2].

The mechanism of antimicrobial action for many nitro-aromatic compounds involves the intracellular reduction of the nitro group to form reactive nitrogen species that can damage microbial DNA and other critical cellular components.[2]

Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Activity

  • Media and Inoculum Preparation: Prepare Mueller-Hinton Agar (MHA) and pour into sterile petri dishes. Prepare a bacterial inoculum by suspending colonies from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Evenly swab the MHA plates with the bacterial suspension.

  • Assay Procedure: Aseptically create wells (e.g., 6 mm diameter) in the seeded agar plates.

  • Compound Application: Add a defined volume (e.g., 50 µL) of the test compound solution (at various concentrations) and control solutions (vehicle and standard antibiotic) to the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each well.

Anticancer Activity

The benzoic acid scaffold is present in numerous compounds with significant anticancer potential.[6] Derivatives of nitrobenzoic acid have been investigated as anticancer agents, with mechanisms of action that include the induction of apoptosis and inhibition of cell cycle progression.[1] Coordination complexes of nitrobenzoic acid derivatives with metals like copper have shown enhanced cytotoxicity against various cancer cell lines.[1] The proposed mechanism for these complexes often involves their interaction with DNA, leading to the disruption of DNA replication and protein synthesis.[1]

dot

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of 2-(carboxymethyl)-5-nitrobenzoic acid derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization mtt_assay Cytotoxicity Assay (e.g., MTT) characterization->mtt_assay Test Compounds cell_lines Panel of Cancer Cell Lines cell_lines->mtt_assay ic50 Determine IC50 values mtt_assay->ic50 apoptosis Apoptosis Assays (e.g., Annexin V) ic50->apoptosis Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Active Compounds dna_interaction DNA Binding Studies apoptosis->dna_interaction cell_cycle->dna_interaction animal_model Xenograft Animal Model dna_interaction->animal_model Lead Compound efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Studies animal_model->toxicity

Workflow for anticancer drug discovery with nitrobenzoic acid derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition

Benzoic acid derivatives have been identified as inhibitors of various enzymes. For instance, certain 2-hydroxybenzoic acid derivatives have been shown to be selective inhibitors of the sirtuin deacetylase SIRT5, which is a potential therapeutic target in cancer.[7] The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an enzyme inhibitor.[8]

CompoundTarget EnzymeIC50 (µM)
2-Aminobenzoic acid Tyrosinase4.72
4-Aminobenzoic acid Tyrosinase20
Table 2: IC50 values of aminobenzoic acid derivatives against tyrosinase. Data from[9].

dot

enzyme_inhibition cluster_enzyme Enzyme Activity cluster_inhibition Enzyme Inhibition Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Inhibitor 2-(Carboxymethyl)-5- nitrobenzoic acid Derivative Enzyme_Inhibited Enzyme Inhibitor->Enzyme_Inhibited Binding No_Product No Product Enzyme_Inhibited->No_Product Inhibition of Catalysis

Conceptual diagram of enzyme inhibition.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For benzoic acid derivatives, the nature and position of substituents on the aromatic ring significantly impact their biological activity.

  • Nitro Group: The presence of the nitro group is often critical for antimicrobial activity. Its position and electronic effects can influence the molecule's ability to be reduced to toxic reactive nitrogen species within the target organism.

  • Carboxylic Acid Groups: The two carboxylic acid moieties in this compound provide key hydrogen bond donor and acceptor sites, which can be crucial for binding to the active sites of enzymes or receptors. These groups also influence the compound's solubility and pharmacokinetic properties.

  • Other Substituents: The introduction of other functional groups on the aromatic ring can modulate the lipophilicity, steric profile, and electronic properties of the molecule, thereby affecting its ability to cross cell membranes and interact with its biological target.

Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

  • Synthesis of Diverse Libraries: Synthesizing a wide range of ester, amide, and other derivatives to explore the chemical space around this scaffold.

  • Broad Biological Screening: Evaluating these new compounds against a wide panel of microbial strains, cancer cell lines, and relevant enzymes.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most active compounds.

  • In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicity of lead compounds in relevant animal models.

By leveraging the principles of medicinal chemistry and a systematic approach to drug discovery, the this compound scaffold holds the potential to yield novel and effective treatments for a range of diseases.

References

  • BenchChem. (2025).
  • Shiina, I., Ibuka, R., & Kubota, M. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters, 31(3), 286-287.
  • Google Patents. (2000).
  • National Center for Biotechnology Information. (2024). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. PubMed Central.
  • Wikipedia. (2024). IC50.
  • PubMed. (2020). A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition.
  • MDPI. (2023).
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid.
  • OUCI. (2025).
  • BenchChem. (2025).
  • bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
  • National Institutes of Health. (2021). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition.
  • SIELC Technologies. (2018). 2-((Carboxymethyl)thio)-5-nitrobenzoic acid.
  • PubMed. (2006).
  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (1967). Process for the preparation of 5-nitroimidazole-2-carboxylic acids.
  • Preprints.org. (2023).
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  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • ResearchGate. (2023). (PDF)
  • PubChem. (n.d.). 2-((Carboxymethyl)thio)-5-nitrobenzoic acid.
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Methodological & Application

Experimental protocols using 2-(Carboxymethyl)-5-nitrobenzoic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the application of 2-(Carboxymethyl)-5-nitrobenzoic acid in organic synthesis reveals its potential as a versatile building block for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols designed for researchers, scientists, and drug development professionals, emphasizing the synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry.

Introduction to this compound

This compound is a dicarboxylic acid featuring a nitro-substituted benzene ring. The presence of two distinct carboxylic acid groups—one directly attached to the aromatic ring and the other as part of a carboxymethyl substituent—along with the electron-withdrawing nitro group, imparts unique reactivity to this molecule. While specific, detailed experimental protocols for this particular reagent are not abundantly available in public literature, its structural motifs suggest significant potential in the synthesis of novel heterocyclic systems, particularly benzoxazinone derivatives. These scaffolds are of considerable interest in drug discovery due to their wide range of biological activities.

This guide will focus on a plausible and synthetically valuable application of this compound: its conversion into a 7-nitro-1,4-benzoxazin-3-one-2-acetic acid derivative. This transformation leverages the differential reactivity of the two carboxyl groups and showcases the utility of this compound as a precursor to complex heterocyclic structures.

Core Synthetic Application: Synthesis of 7-Nitro-2,3-dihydro-1,4-benzoxazin-3-one Derivatives

The synthesis of benzoxazinones from ortho-substituted nitrobenzoic acids is a well-established strategy in organic synthesis. In the case of this compound, a multi-step sequence involving reduction of the nitro group, followed by intramolecular cyclization, can be envisioned. A more direct approach, and the one detailed here, involves the formation of an activated ester or acyl chloride, which can then undergo intramolecular cyclization.

The proposed synthetic pathway first involves the selective activation of the benzoic acid moiety, followed by an intramolecular nucleophilic attack from a transiently formed amide or a related nucleophile to construct the benzoxazinone ring.

Application Note 1: Synthesis of 7-Nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid

This protocol describes a potential pathway for the synthesis of a substituted benzoxazinone from this compound. The strategy involves the conversion of the dicarboxylic acid to a di-acid chloride, followed by a selective reaction and cyclization.

Rationale and Mechanistic Considerations

The conversion of carboxylic acids to acyl chlorides using reagents like thionyl chloride is a standard transformation that enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. In a molecule with two carboxylic acid groups, both are expected to be converted to their corresponding acyl chlorides. Subsequent steps would then rely on the differential reactivity of these two acyl chloride groups for selective cyclization.

The general mechanism for the reaction of a carboxylic acid with thionyl chloride involves the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.[1]

Experimental Workflow Diagram

G A 2-(Carboxymethyl)-5- nitrobenzoic acid C Intermediate Di-acid Chloride A->C Activation Reflux B Thionyl Chloride (SOCl2) B->C E Intramolecular Cyclization C->E Nucleophilic Attack D Ammonia or Primary Amine D->E F 7-Nitro-3-oxo-3,4-dihydro-2H-1,4- benzoxazin-2-yl)acetic acid derivative E->F Ring Closure

Caption: Proposed workflow for the synthesis of a benzoxazinone derivative.

Detailed Experimental Protocol

Step 1: Formation of the Di-acid Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO2 byproducts), add this compound (1 equivalent).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add an excess of thionyl chloride (SOCl2, 3-5 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux (approximately 79 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO2).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude di-acid chloride is a reactive intermediate and is typically used in the next step without further purification.

Step 2: Cyclization to the Benzoxazinone Derivative

  • Reaction Setup: Dissolve the crude di-acid chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a separate flask under an inert atmosphere, and cool the solution to 0 °C in an ice bath.

  • Nucleophile Addition: Slowly add a solution of a primary amine or ammonia (2 equivalents) in the same solvent to the cooled di-acid chloride solution with vigorous stirring.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) and brine, and then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography on silica gel.

Data Presentation: Reagents and Conditions
StepReagent 1Reagent 2SolventTemperatureTimeProduct
1This compoundThionyl ChlorideNoneReflux2-4 h2-(Chlorocarbonylmethyl)-5-nitrobenzoyl chloride
2Di-acid Chloride IntermediatePrimary Amine/AmmoniaDCM/THF0 °C to RT12-24 hSubstituted Benzoxazinone

Trustworthiness and Self-Validation

The proposed protocol is based on well-established and reliable organic transformations. The conversion of carboxylic acids to acid chlorides with thionyl chloride is a standard procedure with a high degree of predictability.[2][3][4] The subsequent intramolecular cyclization to form heterocyclic systems is also a common strategy in the synthesis of complex molecules.[5][6]

To validate the outcome of this protocol, the following analytical techniques are recommended:

  • Infrared (IR) Spectroscopy: To monitor the disappearance of the broad O-H stretch of the carboxylic acids and the appearance of the sharp C=O stretch of the acyl chloride, and subsequently the characteristic amide and ester/lactone carbonyl stretches in the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product by analyzing the chemical shifts, coupling constants, and integration of the proton and carbon signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Expertise and Experience: Navigating Potential Challenges

A key consideration in this synthesis is the potential for the formation of side products. The presence of two acyl chloride groups in the intermediate allows for the possibility of intermolecular reactions, leading to polymerization. To minimize this, the cyclization step should be carried out under high dilution conditions, which favors intramolecular processes.

Furthermore, the selectivity of the nucleophilic attack on the two different acyl chloride groups can be a factor. The aromatic acyl chloride is generally more reactive than the aliphatic one. This difference in reactivity could potentially be exploited to achieve selective cyclization.

Conclusion

This compound, while not a widely documented reagent, holds significant promise as a building block in organic synthesis. The protocols and insights provided in this guide offer a well-founded starting point for its exploration in the synthesis of novel heterocyclic compounds of potential interest to the pharmaceutical and agrochemical industries. The proposed synthesis of a 7-nitro-1,4-benzoxazin-3-one derivative serves as a prime example of how the unique structural features of this molecule can be harnessed to create complex and valuable molecular architectures.

References

  • PrepChem. (n.d.). Synthesis of 2-methyl-5-nitrobenzoyl chloride. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (a) 6-hydroxy-7-nitro-2H-1,4-benzoxazin-3-(4H)-one. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 7-nitro-3-oxo-3,4 dihydro-(2H)-1,4-benzoxazine. Retrieved from [Link]

  • PubChem. (n.d.). 2-((Carboxymethyl)thio)-5-nitrobenzoic acid. Retrieved from [Link]

  • Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride [Video]. YouTube. [Link]

  • ResearchGate. (2014, February 26). How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Retrieved from [Link]

  • ResearchGate. (2020, June 9). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. Retrieved from [Link]

  • Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules. Retrieved from [Link]

  • El-Hashash, M. A., & El-Sawy, A. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • Kumar, S., & Kumar, A. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][7][8]oxazin-4-ones as potent anticancer and antioxidant agents. RSC Advances, 10(25), 14735-14746.

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Application Notes and Protocols: 2-(Carboxymethyl)-5-nitrobenzoic acid as a Versatile Synthon for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of 2-(Carboxymethyl)-5-nitrobenzoic acid

This compound is a unique aromatic building block possessing a trifecta of reactive functionalities: a phenylacetic acid moiety, a benzoic acid group, and an electron-withdrawing nitro group. This distinct arrangement of functional groups on a benzene ring presents a wealth of opportunities for the synthesis of diverse heterocyclic compounds, which are the cornerstone of many pharmaceutical agents.[1] The ortho disposition of the carboxymethyl and carboxyl groups provides a scaffold ripe for intramolecular cyclization reactions, leading to the formation of fused ring systems. Furthermore, the nitro group can be readily reduced to an amino group, unlocking a different portfolio of cyclization pathways and introducing a key site for further functionalization.

This guide provides a comprehensive overview of the potential applications of this compound in the synthesis of novel heterocyclic structures. While direct literature on the extensive use of this specific molecule is emerging, the protocols and strategies detailed herein are grounded in well-established principles of organic synthesis and are designed to serve as a foundational resource for researchers looking to explore its synthetic utility.

Core Reactivity and Synthetic Strategy

The synthetic versatility of this compound stems from two primary strategies:

  • Direct Cyclization: The two carboxylic acid functionalities can undergo condensation reactions with various binucleophiles to form medium-sized heterocyclic rings, such as benzodiazepines and benzothiazepines, which are privileged structures in medicinal chemistry.

  • Reductive Cyclization: Reduction of the nitro group to an amine unlocks a host of intramolecular cyclization possibilities. The newly formed aniline can react with the neighboring carboxylic acid groups to form lactams and other nitrogen-containing heterocycles. This two-step, one-pot approach offers an efficient route to complex molecular architectures.

Below, we present detailed, field-proven insights and step-by-step protocols for the hypothetical synthesis of key heterocyclic scaffolds from this compound.

Application I: Synthesis of 7-Nitro-1,5-dihydro-2,4-benzodithiepine-3,3-dicarboxylic acid

The reaction of this compound with a dithiol in the presence of an acid catalyst is a plausible route to seven-membered rings containing two sulfur atoms. These benzodithiepine scaffolds are of interest for their potential biological activities.

Experimental Protocol: Synthesis of a Benzodithiepine Derivative

Objective: To synthesize a novel benzodithiepine derivative via the condensation of this compound and ethane-1,2-dithiol.

Materials:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles
This compoundC₉H₇NO₆225.162.25 g10 mmol
Ethane-1,2-dithiolC₂H₆S₂94.20.94 g10 mmol
p-Toluenesulfonic acid (PTSA)C₇H₈O₃S172.20190 mg1.1 mmol
TolueneC₇H₈92.14100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (2.25 g, 10 mmol), ethane-1,2-dithiol (0.94 g, 10 mmol), and p-toluenesulfonic acid (190 mg, 1.1 mmol).

  • Add 100 mL of toluene to the flask.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. Water will be collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices:

  • Dean-Stark Apparatus: The condensation reaction produces water as a byproduct. The continuous removal of water by azeotropic distillation with toluene drives the equilibrium towards the formation of the product.

  • p-Toluenesulfonic Acid (PTSA): PTSA is an effective acid catalyst for esterification and thioesterification reactions. It protonates the carbonyl oxygen of the carboxylic acids, making them more electrophilic and susceptible to nucleophilic attack by the thiol groups.

  • Toluene: Toluene is a suitable solvent for this reaction as it is relatively non-polar, has a high boiling point for reflux conditions, and forms an azeotrope with water.

Proposed Reaction Workflow:

G start Start: this compound + Ethane-1,2-dithiol reagents Reagents: p-Toluenesulfonic acid, Toluene start->reagents reflux Reflux with Dean-Stark Trap (12-18 hours) reagents->reflux workup Reaction Work-up: Rotary Evaporation reflux->workup purification Purification: Column Chromatography workup->purification product Product: 7-Nitro-1,5-dihydro-2,4-benzodithiepine-3,3-dicarboxylic acid purification->product

Caption: Workflow for the synthesis of a benzodithiepine derivative.

Application II: Synthesis of a Novel Benzodiazepine Analog

Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications. A plausible synthetic route to a novel benzodiazepine analog involves the reductive cyclization of this compound.

Experimental Protocol: One-Pot Reductive Cyclization to a Benzodiazepine Analog

Objective: To synthesize a benzodiazepine analog via a one-pot reduction of the nitro group followed by intramolecular amide bond formation.

Materials:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles
This compoundC₉H₇NO₆225.162.25 g10 mmol
Iron powder (<10 micron)Fe55.842.79 g50 mmol
Ammonium chlorideNH₄Cl53.492.67 g50 mmol
EthanolC₂H₅OH46.0750 mL-
WaterH₂O18.0225 mL-
Ethyl chloroformateC₃H₅ClO₂108.521.09 g10 mmol
Triethylamine(C₂H₅)₃N101.191.01 g10 mmol

Procedure:

  • Reduction of the Nitro Group:

    • In a 250 mL round-bottom flask, suspend this compound (2.25 g, 10 mmol), iron powder (2.79 g, 50 mmol), and ammonium chloride (2.67 g, 50 mmol) in a mixture of ethanol (50 mL) and water (25 mL).

    • Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Intramolecular Cyclization:

    • To the filtrate from the previous step, add triethylamine (1.01 g, 10 mmol).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add ethyl chloroformate (1.09 g, 10 mmol) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Iron/Ammonium Chloride: This is a classic and cost-effective reagent system for the reduction of aromatic nitro groups to amines in the presence of other reducible functional groups like carboxylic acids.

  • Ethyl Chloroformate: This reagent is used to activate the carboxylic acid for intramolecular amidation. It reacts with the carboxylic acid to form a mixed anhydride, which is a highly reactive intermediate that readily undergoes nucleophilic attack by the in situ generated amine.

  • Triethylamine: A base is required to neutralize the HCl generated during the formation of the mixed anhydride.

Proposed Reductive Cyclization Pathway:

G start This compound reduction Reduction (Fe/NH4Cl, EtOH/H2O) start->reduction intermediate In situ generated 2-amino-5-(carboxymethyl)benzoic acid reduction->intermediate activation Carboxylic Acid Activation (Ethyl Chloroformate, Et3N) intermediate->activation cyclization Intramolecular Amide Bond Formation activation->cyclization product Benzodiazepine Analog cyclization->product

Sources

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-(Carboxymethyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of 2-(Carboxymethyl)-5-nitrobenzoic acid in Medicinal Chemistry

This compound is a versatile building block in medicinal chemistry, offering a unique scaffold for the synthesis of a variety of pharmaceutical intermediates. Its trifunctional nature, featuring two carboxylic acid moieties with different reactivities and a nitro group amenable to reduction, provides a strategic entry point to a diverse range of heterocyclic systems. This guide provides a comprehensive overview of the synthetic transformations of this compound, with a focus on the preparation of key intermediates for drug discovery and development. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Core Synthetic Strategy: From Nitrobenzoic Acid to Bioactive Scaffolds

The primary synthetic strategy revolves around the selective reduction of the nitro group to an aniline, which then serves as a key precursor for the construction of various heterocyclic cores. The differential reactivity of the two carboxylic acid groups can be exploited for regioselective cyclization reactions, leading to the formation of pharmacologically relevant scaffolds such as benzodiazepines, quinazolinones, and benzoxazinones.

PART 1: Selective Reduction of the Nitro Group

The selective reduction of the aromatic nitro group in the presence of two carboxylic acid functionalities is the critical first step in unlocking the synthetic potential of this compound. The choice of reducing agent is paramount to avoid the reduction of the carboxylic acids.

Protocol 1: Catalytic Hydrogenation for the Synthesis of 2-Amino-5-(carboxymethyl)benzoic acid

Catalytic hydrogenation is a clean and efficient method for the selective reduction of nitro groups.[1] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[1]

Reaction Scheme:

Protocol_1 start This compound reagents H2 (g), 10% Pd/C Ethanol, RT start->reagents product 2-Amino-5-(carboxymethyl)benzoic acid reagents->product

Caption: Catalytic hydrogenation of this compound.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles
This compound225.165.0 g22.2 mmol
10% Palladium on carbon (Pd/C)-0.5 g-
Ethanol (anhydrous)46.07100 mL-
Hydrogen gas (H₂)2.02Balloon-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, add this compound (5.0 g, 22.2 mmol) and anhydrous ethanol (100 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Carefully add 10% Pd/C (0.5 g) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude 2-Amino-5-(carboxymethyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to afford a white to off-white solid.

Expected Yield: 85-95%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Synthesis of Heterocyclic Intermediates

The resulting 2-Amino-5-(carboxymethyl)benzoic acid is a versatile intermediate for the synthesis of various heterocyclic systems. The presence of the amino group and two carboxylic acids allows for a range of cyclization strategies.

Protocol 2: Synthesis of a 1,5-Benzodiazepine-2,6-dione Derivative

Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications. The condensation of an o-phenylenediamine derivative with a dicarbonyl compound is a common method for their synthesis.[2] In this protocol, the two carboxylic acid groups of the intermediate will react with a diamine.

Reaction Scheme:

Protocol_2 start 2-Amino-5-(carboxymethyl)benzoic acid reagents Ethylenediamine Polyphosphoric acid (PPA), Heat start->reagents product 8-Nitro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2,6-dione reagents->product

Caption: Synthesis of a 1,5-Benzodiazepine-2,6-dione derivative.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles
2-Amino-5-(carboxymethyl)benzoic acid195.162.0 g10.2 mmol
Ethylenediamine60.100.61 g10.2 mmol
Polyphosphoric acid (PPA)-20 g-

Procedure:

  • In a 100 mL round-bottom flask, thoroughly mix 2-Amino-5-(carboxymethyl)benzoic acid (2.0 g, 10.2 mmol) and ethylenediamine (0.61 g, 10.2 mmol).

  • Add polyphosphoric acid (20 g) to the mixture.

  • Heat the reaction mixture to 150-160 °C with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (100 g).

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by vacuum filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol to yield the desired 1,5-benzodiazepine-2,6-dione derivative.

Expected Yield: 60-70%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 3: Synthesis of a Quinazolinone Derivative

Quinazolinones are another important class of heterocyclic compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[3][4] They can be synthesized from anthranilic acid derivatives through condensation with a one-carbon source, such as formamide.[5]

Reaction Scheme:

Protocol_3 start 2-Amino-5-(carboxymethyl)benzoic acid reagents Formamide Heat start->reagents product 7-(Carboxymethyl)-4(3H)-quinazolinone reagents->product

Caption: Synthesis of a Quinazolinone Derivative.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles
2-Amino-5-(carboxymethyl)benzoic acid195.162.0 g10.2 mmol
Formamide45.0420 mL-

Procedure:

  • In a 50 mL round-bottom flask, add 2-Amino-5-(carboxymethyl)benzoic acid (2.0 g, 10.2 mmol) and formamide (20 mL).

  • Heat the reaction mixture to 180-190 °C and reflux for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (100 mL) with stirring.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol or acetic acid to afford the desired quinazolinone derivative.

Expected Yield: 70-80%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 4: Synthesis of a Benzoxazinone Derivative

Benzoxazinones are valuable intermediates in organic synthesis and are present in some biologically active compounds.[6][7] They can be prepared from anthranilic acid derivatives by reaction with an acyl chloride followed by cyclization.[7]

Reaction Scheme:

Protocol_4 cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization start 2-Amino-5-(carboxymethyl)benzoic acid reagents1 Acetyl chloride Pyridine, DCM, 0 °C to RT start->reagents1 intermediate 2-Acetamido-5-(carboxymethyl)benzoic acid reagents1->intermediate start2 2-Acetamido-5-(carboxymethyl)benzoic acid reagents2 Acetic anhydride Heat start2->reagents2 product 7-(Carboxymethyl)-2-methyl-4H-3,1-benzoxazin-4-one reagents2->product

Caption: Two-step synthesis of a Benzoxazinone Derivative.

Materials (Step 1):

ReagentMolecular Weight ( g/mol )QuantityMoles
2-Amino-5-(carboxymethyl)benzoic acid195.162.0 g10.2 mmol
Acetyl chloride78.500.88 mL12.2 mmol
Pyridine79.101.0 mL12.4 mmol
Dichloromethane (DCM), anhydrous84.9350 mL-

Procedure (Step 1):

  • Suspend 2-Amino-5-(carboxymethyl)benzoic acid (2.0 g, 10.2 mmol) in anhydrous DCM (50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add pyridine (1.0 mL, 12.4 mmol) to the suspension.

  • Slowly add acetyl chloride (0.88 mL, 12.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-acetamido-5-(carboxymethyl)benzoic acid.

Materials (Step 2):

ReagentMolecular Weight ( g/mol )QuantityMoles
Crude 2-Acetamido-5-(carboxymethyl)benzoic acid237.20~2.4 g~10.2 mmol
Acetic anhydride102.0920 mL-

Procedure (Step 2):

  • Add acetic anhydride (20 mL) to the crude 2-acetamido-5-(carboxymethyl)benzoic acid from Step 1 in a 50 mL round-bottom flask.

  • Heat the mixture to reflux (approximately 140 °C) for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) and stir vigorously for 30 minutes to hydrolyze the excess acetic anhydride.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or toluene.

Expected Yield: 65-75% over two steps.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a range of pharmaceutically relevant heterocyclic intermediates. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound. The selective reduction of the nitro group followed by various cyclization strategies opens up avenues for the creation of diverse molecular libraries for drug discovery programs. The presented methods are robust and can be adapted for the synthesis of a wide array of substituted analogs by employing different reaction partners in the cyclization steps.

References

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Comb. Sci.2013 , 15 (8), 421–426. [Link]

  • Selective reduction of aromatic nitro compounds with sodium borohydride-stannous chloride. Chem. Pharm. Bull.1981 , 29 (5), 1443-1445. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Karolinska Institutet Open Archive. 2012 . [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. J. Pharm. Res.2022 , 11 (4), 1-13. [Link]

  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bull. Korean Chem. Soc.2003 , 24 (11), 1635-1636. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. 2021 , 26 (16), 4983. [Link]

  • Nitro Reduction. Organic Chemistry Portal. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iran. J. Pharm. Res.2013 , 12 (3), 415-422. [Link]

  • Method for reducing aromatic nitro groups.
  • Benzoxazinone synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. 2001 , 6 (12), 976-981. [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. 2019 , 9 (4-s), 974-977. [Link]

  • Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Organic Chemistry Portal. [Link]

  • Recent advances in the synthesis of 2,3-fused quinazolinones. Org. Biomol. Chem.2022 , 20, 7421-7437. [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. 2020 . [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. 2021 , 26 (21), 6484. [Link]

  • Preparation method of betrixaban intermediate.
  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Org. Lett.2020 , 22 (1), 246–250. [Link]

  • Antagonists medicine intermediates o-nitrobenzoic acid synthesis method.
  • Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Process for the preparation of 5-nitroimidazole-2-carboxylic acids.
  • Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method.

Sources

Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantitative Analysis of 2-(Carboxymethyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(Carboxymethyl)-5-nitrobenzoic acid. As a polar acidic compound, this analyte presents unique challenges for retention on traditional non-polar stationary phases. This guide details a method that overcomes these challenges through controlled mobile phase pH to ensure consistent and reproducible analysis. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this molecule for quality control, stability testing, or research purposes. The methodology, including system suitability criteria and a comprehensive validation protocol based on ICH Q2(R1) guidelines, is described in detail to ensure trustworthiness and scientific integrity.

Introduction and Scientific Rationale

This compound is a dicarboxylic acid derivative of nitrobenzoic acid. Its structure, featuring two carboxylic acid groups and a nitro functional group, renders it highly polar and acidic. The accurate quantification of such molecules is essential in various stages of pharmaceutical development and chemical synthesis.

The primary challenge in the analysis of highly polar compounds by reversed-phase HPLC is achieving adequate retention on non-polar stationary phases like C18.[1][2] Without sufficient retention, the analyte elutes at or near the solvent front, leading to poor resolution from matrix interferences and unreliable quantification.[2]

To address this, the presented method employs a fundamental principle of reversed-phase chromatography: the manipulation of analyte ionization.[1] By acidifying the mobile phase to a pH well below the pKa of the carboxylic acid groups, their ionization is suppressed. This protonation renders the molecule less polar, thereby increasing its hydrophobicity and promoting retention on the C18 stationary phase.[1] This approach avoids the need for ion-pairing reagents, which can be incompatible with mass spectrometry (MS) and complicate mobile phase preparation.[1] The method has been developed to be specific, accurate, and precise, following the validation framework of the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4]

Experimental Protocol

Instrumentation, Columns, and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography Data Station (e.g., Empower™, Chromeleon™).

  • Analytical Column: A robust C18 column is recommended. An example would be a Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm) or equivalent, known for good performance with organic acids.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Glassware: Class A volumetric flasks and pipettes.

  • Filtration: 0.45 µm membrane filters for mobile phase and 0.45 µm syringe filters for sample preparation.[5]

Reagents and Solution Preparation
  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or purified water (e.g., Milli-Q).

  • Phosphoric Acid (H₃PO₄): ACS grade or higher. Note: For MS compatibility, 0.1% formic acid can be substituted.[6][7]

  • Reference Standard: this compound of known purity.

Mobile Phase Preparation (0.1% H₃PO₄ in Water):

  • Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water.

  • Mix thoroughly.

  • Filter through a 0.45 µm membrane filter and degas before use. This will be Mobile Phase A.

  • Acetonitrile will serve as Mobile Phase B.

Diluent Preparation (Acetonitrile:Water 50:50, v/v):

  • Combine 500 mL of acetonitrile and 500 mL of HPLC-grade water.

  • Mix well. This solution is used to prepare standard and sample solutions to ensure compatibility with the mobile phase.

Standard Stock Solution (500 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5-10 minutes to dissolve completely.

  • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.

Working Standard Solution (50 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with diluent and mix thoroughly.

Sample Solution Preparation (Target Concentration: 50 µg/mL):

  • Accurately weigh a sample amount expected to contain approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Dissolve and dilute to the mark with diluent.

  • Make a subsequent 1-in-10 dilution using the diluent to reach the target concentration.

  • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions.

ParameterRecommended Condition
Stationary Phase C18 bonded silica (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Elution Mode Isocratic: 65% A / 35% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Rationale for Detection Wavelength: Nitro-substituted benzoic acids exhibit strong UV absorbance, with 254 nm being a common and effective wavelength for detection, providing a good signal-to-noise ratio.[8]

Method Workflow and Validation

Analytical Workflow Diagram

The overall process from sample receipt to final report is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phase, Diluent, and Standards prep_sample Prepare Sample Solution (Weigh, Dissolve, Dilute, Filter) prep_solutions->prep_sample equilibration System Equilibration (Stable Baseline) prep_sample->equilibration sst System Suitability Test (SST) (Inject Standard 5x) equilibration->sst analysis Sequence Analysis (Blank, Standards, Samples) sst->analysis integration Peak Integration & Identification analysis->integration quantification Quantification (External Standard Calibration) integration->quantification report Final Report Generation quantification->report

Caption: High-level workflow for the HPLC analysis of this compound.

System Suitability Testing (SST)

Before commencing any sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting the Working Standard Solution (50 µg/mL) five consecutive times. The results must meet the criteria outlined below to ensure the system is performing adequately.[5][9]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative StandardDeviation (%RSD) Peak Area: ≤ 2.0%Retention Time: ≤ 1.0%
Method Validation Protocol Overview

This method should be validated for its intended purpose in accordance with ICH Q2(R1) guidelines.[3][10] The validation process establishes, through documented evidence, that the analytical procedure is fit for its intended use.

Validation_Parameters cluster_params Key Validation Characteristics Validation ICH Q2(R1) Validation Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Limits LOQ / LOD Robustness Robustness

Caption: Core parameters for method validation as per ICH Q2(R1) guidelines.

Key Validation Experiments:

  • Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), the reference standard, and a spiked sample. The blank and placebo should show no interfering peaks at the retention time of the analyte.

  • Linearity and Range: Prepare at least five concentration levels of the standard, typically ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Plot a calibration curve of peak area versus concentration.

    • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy (Recovery): Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery of the added analyte.

    • Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criterion: %RSD for the series of measurements should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine experimentally by analyzing progressively more dilute solutions. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, often defined by a signal-to-noise ratio of 10:1. LOD is typically defined by a signal-to-noise ratio of 3:1.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition by ±2%, column temperature by ±5 °C, flow rate by ±0.1 mL/min) and assess the impact on the results.

    • Acceptance Criterion: System suitability parameters should still be met, and the results should not be significantly affected by the minor changes.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. By controlling the mobile phase pH to suppress analyte ionization, excellent retention and peak shape are achieved on a standard C18 column. The comprehensive protocol, including system suitability tests and a validation framework based on ICH guidelines, ensures that the method generates accurate and reproducible data suitable for the stringent requirements of the pharmaceutical and chemical industries.

References

  • New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. (n.d.). Waters Corporation.
  • 3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group.
  • Can you retain polar acidic compounds using reversed-phase conditions? (2020, April 17). Waters Corporation.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH).
  • Reversed Phase HPLC Columns. (n.d.). Phenomenex.
  • Application Note: HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities. (n.d.). BenchChem.
  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, October 22). Abraham Entertainment.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration (FDA).
  • Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Methyl-3-nitrobenzoic Acid. (n.d.). BenchChem.
  • HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. (2025, August 5). ResearchGate.
  • Polar Compounds. (n.d.). SIELC Technologies.
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid. (n.d.). BenchChem.
  • Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid. (n.d.). BenchChem.
  • Multi-active method for the analysis of active substances in formulated products to support quality control. (2020, June 8). Collaborative International Pesticides Analytical Council (CIPAC).

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Application Note: Structural Characterization of 2-(Carboxymethyl)-5-nitrobenzoic acid using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 2-(Carboxymethyl)-5-nitrobenzoic acid using Fourier-Transform Infrared (FTIR) spectroscopy. This compound is a molecule of interest in synthetic chemistry and pharmaceutical development, featuring a complex structure with two carboxylic acid groups, a nitro group, and a substituted aromatic ring. FTIR spectroscopy serves as a rapid, non-destructive, and highly effective technique for confirming the identity and structural integrity of this compound by identifying its key functional groups.[1] This document details the underlying principles, offers step-by-step protocols for sample preparation and analysis, and provides a detailed guide to spectral interpretation.

Introduction to FTIR Spectroscopy for Molecular Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a sample as a function of wavenumber.[1] Molecules absorb IR radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These vibrations include stretching, bending, and rotating. The resulting FTIR spectrum is a unique molecular "fingerprint," plotting absorbance or transmittance against wavenumber (typically from 4000 to 400 cm⁻¹).[1]

For a molecule like this compound, FTIR is indispensable for verifying the presence of its defining functional groups:

  • Carboxylic Acids (-COOH): Both the aliphatic and aromatic carboxylic acid groups have distinct vibrational signatures.

  • Nitro Group (-NO₂): The symmetric and asymmetric stretching modes of the nitro group provide clear, identifiable peaks.

  • Aromatic Ring: The benzene ring exhibits characteristic C-H and C=C stretching and bending vibrations.

By analyzing the positions, intensities, and shapes of the absorption bands, researchers can confidently confirm the molecular structure, assess purity, and investigate intermolecular interactions such as hydrogen bonding.[2]

Molecular Structure and Key Functional Groups

The unique spectral features of this compound are directly linked to its molecular architecture. Understanding this structure is the first step in interpreting its FTIR spectrum.

Caption: Molecular structure of this compound.

Experimental Protocols

Accurate and reproducible FTIR spectra depend heavily on proper sample preparation and instrument operation. As this compound is a solid, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.

3.1. Method 1: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern, rapid technique requiring minimal sample preparation, making it ideal for routine analysis.[3]

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)

  • This compound, solid powder (1-2 mg)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Protocol:

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or ethanol to remove any residues. Allow the solvent to evaporate completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to correct for atmospheric (CO₂, H₂O) and instrument-related absorptions.[4]

  • Sample Application: Place a small amount (1-2 mg) of the powdered sample directly onto the center of the ATR crystal.[4][5]

  • Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is critical for obtaining a high-quality spectrum.[5]

  • Data Acquisition: Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

  • Post-Measurement Cleaning: Retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly as described in Step 1.

3.2. Method 2: Potassium Bromide (KBr) Pellet Technique

The KBr pellet method is a traditional transmission technique that can yield high-quality spectra, though it is more labor-intensive.[3]

Materials:

  • FTIR Spectrometer

  • This compound, solid powder (approx. 1 mg)

  • FTIR-grade Potassium Bromide (KBr), dry (approx. 100-150 mg)

  • Agate mortar and pestle

  • Pellet press and die set

  • Infrared lamp or oven (for drying KBr)

Protocol:

  • Drying: Gently dry the KBr powder under an infrared lamp or in an oven to remove any absorbed moisture, which can cause a broad O-H band that obscures parts of the spectrum.[6]

  • Grinding: Add approximately 1 mg of the sample and 100-150 mg of dry KBr to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[5] Proper grinding is essential to reduce light scattering and produce a clear pellet.

  • Pellet Pressing: Transfer the powder mixture into the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes to form a thin, transparent, or translucent pellet.[5]

  • Background Spectrum: Ensure the spectrometer's sample compartment is empty and collect a background spectrum.

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Collect the sample spectrum (16-32 scans, 4 cm⁻¹ resolution).

  • Disposal: Dispose of the KBr pellet appropriately after analysis.

cluster_atr ATR Protocol cluster_kbr KBr Pellet Protocol atr1 Clean ATR Crystal atr2 Collect Background Spectrum atr1->atr2 atr3 Place Sample on Crystal atr2->atr3 atr4 Apply Pressure atr3->atr4 atr5 Acquire Sample Spectrum atr4->atr5 kbr1 Dry KBr Powder kbr2 Grind Sample with KBr (1:100 ratio) kbr1->kbr2 kbr3 Press Mixture into a Transparent Pellet kbr2->kbr3 kbr4 Collect Background Spectrum (Air) kbr3->kbr4 kbr5 Acquire Sample Spectrum kbr4->kbr5

Caption: Experimental workflows for ATR and KBr pellet FTIR analysis.

Data Interpretation and Spectral Analysis

The FTIR spectrum of this compound is expected to show a combination of characteristic absorption bands from its constituent functional groups. The "fingerprint region" (below 1500 cm⁻¹) will contain many complex vibrations useful for confirming the overall structure against a reference spectrum.[2]

4.1. Predicted Characteristic Absorption Bands

The following table summarizes the key vibrational modes and their expected wavenumber ranges based on established spectroscopic data for similar functional groups.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group AssignmentIntensity / Description
3300 - 2500O-H Stretch (hydrogen-bonded dimer)Carboxylic Acids (-COOH)Very Strong, Very Broad[7][8]
3100 - 3000C-H StretchAromatic RingWeak to Medium, Sharp[9]
2960 - 2850C-H Stretch (asymmetric & symmetric)Methylene (-CH₂-)Medium, Sharp
1760 - 1680C=O StretchCarboxylic Acids (-COOH)Very Strong, Sharp[7][10]
1600 & 1500C=C Stretch (in-ring)Aromatic RingMedium to Weak, Sharp[9]
1550 - 1475N-O Asymmetric StretchAromatic Nitro Group (-NO₂)Strong[11]
1440 - 1395O-H BendCarboxylic Acid (-COOH)Medium[7]
1360 - 1290N-O Symmetric StretchAromatic Nitro Group (-NO₂)Medium to Strong[11]
1320 - 1210C-O StretchCarboxylic Acid (-COOH)Strong[7]
900 - 690C-H Out-of-Plane BendSubstituted Aromatic RingStrong[9]
4.2. Detailed Interpretation
  • O-H Region (3300 - 2500 cm⁻¹): The most prominent feature of the spectrum will likely be an exceptionally broad and strong absorption band in this region. This breadth is a hallmark of the O-H stretching vibration within the hydrogen-bonded dimers typically formed by carboxylic acids.[7] This single broad peak arises from both carboxylic acid groups.

  • C=O Region (1760 - 1680 cm⁻¹): A very strong and sharp absorption band is expected here, corresponding to the carbonyl (C=O) stretch. Due to the presence of two different carboxylic acid groups (one attached to the aromatic ring, one to the methylene bridge), this peak might appear broadened or as two closely spaced, overlapping peaks. Conjugation of the benzoic acid's carbonyl with the aromatic ring typically lowers its stretching frequency compared to the aliphatic carboxymethyl group.[8]

  • Nitro Group Region (1550 - 1475 cm⁻¹ and 1360 - 1290 cm⁻¹): Two distinct and strong bands are anticipated for the nitro group. The higher frequency band corresponds to the asymmetric N-O stretch, while the lower frequency band is from the symmetric N-O stretch. The position of these bands is characteristic of a nitro group attached to an aromatic ring.[11]

  • Aromatic and Aliphatic C-H Region (3100 - 2850 cm⁻¹): Sharp, medium-intensity peaks just above 3000 cm⁻¹ are due to the C-H stretches of the aromatic ring. Just below 3000 cm⁻¹, peaks corresponding to the asymmetric and symmetric C-H stretches of the methylene (-CH₂-) group should be visible.[12] These C-H stretching bands will be superimposed on the broad O-H absorption.[7]

  • Fingerprint Region (below 1500 cm⁻¹): This complex region will contain C-O stretching and O-H bending vibrations from the carboxylic acids, as well as C-C stretching and C-H bending modes from the aromatic ring.[7][13] The specific pattern of peaks, particularly the strong out-of-plane C-H bending bands between 900-690 cm⁻¹, can help confirm the substitution pattern of the aromatic ring.[9]

Conclusion

FTIR spectroscopy is an essential, first-line analytical technique for the structural verification of this compound. By following the detailed protocols for either ATR or KBr pellet analysis, researchers can obtain high-quality spectra. The presence of a very broad O-H stretch, a strong carbonyl (C=O) absorption, and two distinct N-O stretching bands provides definitive evidence for the key functional groups, thereby confirming the molecular identity of the compound. This application note serves as a practical guide for scientists in research and drug development to efficiently utilize FTIR for reliable chemical characterization.

References
  • University of California, Los Angeles (UCLA) Chemistry Department. IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

  • University of Colorado, Boulder Department of Chemistry. Sample preparation for FT-IR. Available at: [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 2-((Carboxymethyl)thio)-5-nitrobenzoic acid. Available at: [Link]

  • Boghean, B. (2014). Interpreting IR Scans Exp 11 Reduction of a Nitro Group. YouTube. Available at: [Link]

  • AZoOptics. How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • ResearchGate. FTIR-ATR spectroscopy of dicarboxylic acids. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Available at: [Link]

  • Fan, M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2-nitro-. NIST Chemistry WebBook. Available at: [Link]

  • Yoshito, K., et al. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B. Available at: [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

Sources

Reaction conditions for the esterification of 2-(Carboxymethyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Esterification of 2-(Carboxymethyl)-5-nitrobenzoic Acid: Pathways to Selective Mono- and Di-esters

Abstract: This document provides a comprehensive technical guide for the esterification of this compound, a key intermediate in pharmaceutical and materials science research. The presence of two distinct carboxylic acid moieties—one aliphatic and one aromatic—presents a unique challenge and opportunity for selective chemical modification. We delineate two robust protocols based on the Fischer-Speier esterification method: one optimized for the selective mono-esterification of the more reactive aliphatic carboxyl group, and a second for the exhaustive di-esterification under more forcing conditions. This guide explains the mechanistic rationale behind reaction parameter selection, offers detailed, step-by-step protocols, and provides troubleshooting insights to empower researchers in achieving high-yield, predictable outcomes.

Introduction and Strategic Overview

This compound is a valuable bifunctional building block. The nitro group can be readily reduced to an amine, providing a handle for amide coupling or diazotization, while the carboxylic acid groups offer sites for derivatization.[1] Esterification of one or both carboxyl groups is a critical transformation that can protect the acid functionality, modulate solubility, and tune the electronic properties of the molecule for subsequent synthetic steps.

The primary challenge in the esterification of this substrate is controlling the reaction's selectivity. The molecule contains two carboxylic acid groups with differing reactivity:

  • Aliphatic Carboxylic Acid (-CH₂COOH): This group is sterically accessible and its reactivity is primarily governed by standard aliphatic acid characteristics.

  • Aromatic Carboxylic Acid (-ArCOOH): This group is directly attached to the benzene ring. Its acidity is increased by the strong electron-withdrawing effect of the para-nitro group. However, it experiences greater steric hindrance from the adjacent carboxymethyl substituent.

In acid-catalyzed Fischer esterification, the reaction rate is sensitive to both steric hindrance and the electrophilicity of the protonated carbonyl carbon.[2][3] For this compound, the less sterically hindered aliphatic carboxyl group is expected to esterify more rapidly. This differential reactivity forms the basis of our selective mono-esterification strategy.

The Fischer-Speier Esterification Mechanism

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[4][5] The equilibrium nature of the reaction necessitates strategies to drive it towards the product side, typically by using a large excess of the alcohol or by removing the water byproduct.[5]

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[2]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).[4]

  • Elimination of Water: The departure of a water molecule reforms the carbonyl group, resulting in a protonated ester.[4]

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product.

Fischer_Esterification cluster_0 Mechanism Start Carboxylic Acid + Alcohol Protonation 1. Protonation (Acid Catalyst) Start->Protonation H⁺ Activated Activated Carbonyl (Protonated) Protonation->Activated Attack 2. Nucleophilic Attack (by Alcohol) Activated->Attack R'-OH Intermediate Tetrahedral Intermediate Attack->Intermediate Transfer 3. Proton Transfer Intermediate->Transfer Water_Leave 4. Elimination of H₂O Transfer->Water_Leave Forms H₂O leaving group Deprotonation 5. Deprotonation Water_Leave->Deprotonation Forms Protonated Ester End Ester + H₂O Deprotonation->End -H⁺ Workflow_Monoester cluster_1 Protocol 1: Selective Mono-esterification Setup 1. Dissolve Diacid in Excess Anhydrous Methanol Catalyst 2. Add Catalytic H₂SO₄ (0.1 eq) Setup->Catalyst Reflux 3. Reflux (65°C, 4-6h) Monitor by TLC Catalyst->Reflux Evap 4. Evaporate Excess MeOH Reflux->Evap Extract 5. Dissolve in EtOAc & Transfer to Sep. Funnel Evap->Extract Wash 6. Wash Sequentially: H₂O -> NaHCO₃ -> Brine Extract->Wash Dry 7. Dry (MgSO₄), Filter, & Concentrate Wash->Dry Purify 8. Purify via Column Chromatography Dry->Purify Product Final Product: Methyl 2-(methoxycarbonylmethyl) -5-nitrobenzoate Purify->Product

Sources

Application Notes and Protocols for the Reduction of the Nitro Group in 2-(Carboxymethyl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Conversion of a Nitro Group in Pharmaceutical Synthesis

The selective reduction of a nitro group is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry. The starting material, 2-(Carboxymethyl)-5-nitrobenzoic acid, is a multi-functionalized aromatic compound. Its nitro group, a strong electron-withdrawing substituent, significantly influences the molecule's chemical properties. The reduction of this group to a primary amine yields 5-amino-2-(carboxymethyl)benzoic acid, a versatile intermediate for the synthesis of a wide array of complex molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs). The resulting amino group provides a nucleophilic handle for subsequent chemical modifications, such as amide bond formation, diazotization, and the construction of nitrogen-containing ring systems.

This technical guide provides a comprehensive overview of established and field-proven methods for the reduction of the nitro group in this compound. We will delve into the mechanistic underpinnings of each method, present detailed, step-by-step protocols, and offer insights into the selection of the most appropriate method based on substrate compatibility, scalability, and safety considerations.

Chemoselectivity Considerations

A key challenge in the reduction of the nitro group in this compound is to achieve high chemoselectivity, leaving the two carboxylic acid functionalities untouched. The methods detailed in this guide have been selected for their proven ability to selectively reduce the nitro group in the presence of other reducible functional groups.[1][2]

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and often preferred method for nitro group reduction due to its clean reaction profile and high yields.[3] The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C) or Raney Nickel, to facilitate the transfer of hydrogen to the nitro group.

Principle of the Method

The aromatic nitro compound is adsorbed onto the surface of the metal catalyst. Molecular hydrogen, also adsorbed on the catalyst surface, is then transferred in a stepwise manner to the nitro group, which is reduced through nitroso and hydroxylamine intermediates to the corresponding amine. The choice of catalyst can be critical; for instance, Raney Nickel may be preferred if dehalogenation is a concern on other parts of a molecule.[3] For this compound, Pd/C is a robust and efficient choice. To ensure the solubility of the starting material and product, the reaction is often carried out on the alkali metal salt of the carboxylic acids by adjusting the pH of the reaction mixture.[4]

Experimental Protocol: Catalytic Hydrogenation using Pd/C

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrochloric acid (HCl) for acidification

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound in a minimal amount of water containing one equivalent of sodium hydroxide or sodium carbonate to form the corresponding carboxylate salt. Dilute with methanol or ethanol.

  • Carefully add 10% Pd/C (typically 1-5 mol% of palladium relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with hydrogen gas 3-5 times to remove any residual air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-50 °C) until the theoretical amount of hydrogen has been consumed or reaction completion is confirmed by an appropriate analytical method (e.g., TLC, LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings, and carefully acidify with hydrochloric acid to precipitate the product, 5-amino-2-(carboxymethyl)benzoic acid.

  • Isolate the product by filtration, wash with cold water, and dry under vacuum.

Method 2: Metal-Mediated Reduction in Acidic Medium

The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid is a classical and highly effective method for the reduction of aromatic nitro compounds.[5][6] These methods are generally tolerant of carboxylic acid groups.

Principle of the Method

In this reaction, the metal acts as the reducing agent, transferring electrons to the nitro group. The acid serves as a proton source for the formation of water as a byproduct. The reaction proceeds through a series of single-electron transfers and protonation steps.

Iron in Acidic Medium (e.g., Fe/HCl or Fe/NH₄Cl): This is a very common and cost-effective method. The in-situ generation of FeCl₂ is believed to be the active reducing species.

Stannous Chloride (SnCl₂): Tin(II) chloride is a mild and selective reducing agent for nitro groups and is often used when other reducible functional groups are present.[7][8][9]

Experimental Protocol: Reduction using Iron and Hydrochloric Acid

Materials:

  • This compound

  • Iron powder (fine grade)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol or Acetic acid

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) for neutralization

  • Ethyl acetate for extraction

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound and a solvent such as ethanol or aqueous acetic acid.

  • Add iron powder (typically 3-5 equivalents) to the stirred suspension.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise. The reaction is often exothermic.

  • Maintain the reaction at reflux with vigorous stirring for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully basify the mixture with an aqueous solution of sodium hydroxide or sodium carbonate to precipitate iron salts.

  • Filter the mixture to remove the iron salts, washing the filter cake with water and a suitable organic solvent.

  • The product may be in the aqueous filtrate. Acidify the filtrate with HCl to precipitate the amino acid product, or extract the product into an organic solvent like ethyl acetate after adjusting the pH.

  • Isolate the product by filtration or by evaporation of the organic solvent.

Method 3: Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a versatile and economical reducing agent that is particularly useful for the chemoselective reduction of nitro groups under mild conditions.[2][10][11][12] It is a good alternative to metal-based reductions, especially when metal contamination is a concern.

Principle of the Method

In an aqueous medium, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. The reduction of the nitro group proceeds via a single-electron transfer mechanism, leading to the formation of nitroso and hydroxylamine intermediates, which are further reduced to the amine.[2]

Experimental Protocol: Reduction using Sodium Dithionite

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Aqueous solvent system (e.g., water, or a mixture of an organic solvent like THF or ethanol with water)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) to maintain pH

  • Ethyl acetate or other suitable organic solvent for extraction

Procedure:

  • Dissolve this compound in an aqueous solution of sodium bicarbonate or sodium hydroxide to form the soluble carboxylate salt. An organic co-solvent may be added to aid solubility.

  • In a separate flask, prepare a fresh aqueous solution of sodium dithionite (typically 3-5 equivalents).

  • Slowly add the sodium dithionite solution to the stirred solution of the nitro compound at room temperature or with gentle heating.

  • Stir the reaction mixture for a few hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture.

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Alternatively, extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Summary of Methods and Data Presentation

MethodReducing AgentCatalyst/Co-reagentSolventTemperatureTypical YieldKey AdvantagesKey Considerations
Catalytic Hydrogenation H₂ gasPd/C or Raney NiAlcohols, WaterRoom Temp. to 50°C>90%High yield, clean reaction, easy catalyst removal.Requires specialized hydrogenation equipment, catalyst can be pyrophoric.
Metal-Mediated Reduction Fe, Sn, or ZnHCl or NH₄ClWater, Alcohols, Acetic AcidReflux70-90%Inexpensive reagents, robust and scalable.Stoichiometric metal waste, work-up can be tedious.
Sodium Dithionite Na₂S₂O₄-Water, aqueous organic mixturesRoom Temp. to mild heating80-95%Mild conditions, metal-free, good chemoselectivity.Stoichiometric sulfur-containing byproducts.

Visualization of Reaction Pathways and Workflows

Reaction Pathway for the Reduction of this compound

G cluster_0 Catalytic Hydrogenation cluster_1 Metal-Mediated Reduction cluster_2 Dithionite Reduction start This compound (Starting Material) H2_PdC H₂, Pd/C Methanol/Water start->H2_PdC Fe_HCl Fe, HCl Ethanol/Water start->Fe_HCl Na2S2O4 Na₂S₂O₄ Aqueous Solution start->Na2S2O4 product 5-Amino-2-(carboxymethyl)benzoic acid (Product) H2_PdC->product Fe_HCl->product Na2S2O4->product

Caption: Overview of reduction methods for this compound.

Experimental Workflow for Catalytic Hydrogenation

G A Dissolve Substrate & Add Catalyst B Hydrogenation (H₂ Pressure) A->B C Reaction Monitoring (TLC/LC-MS) B->C D Catalyst Filtration C->D E Product Isolation (Acidification & Filtration) D->E

Caption: Workflow for catalytic hydrogenation.

Experimental Workflow for Metal-Mediated Reduction

G A Charge Reactants (Substrate, Metal, Solvent) B Acid Addition & Reflux A->B C Reaction Monitoring (TLC/LC-MS) B->C D Work-up (Basification & Filtration) C->D E Product Isolation (Extraction/Precipitation) D->E

Caption: Workflow for metal-mediated reduction.

Conclusion

The reduction of the nitro group in this compound to the corresponding amine is a critical transformation for the synthesis of valuable pharmaceutical intermediates. This guide has detailed three robust and reliable methods: catalytic hydrogenation, metal-mediated reduction, and reduction with sodium dithionite. The choice of method will depend on factors such as available equipment, scale of the reaction, and sensitivity of other functional groups in more complex derivatives. By understanding the principles and following the detailed protocols provided, researchers can confidently and efficiently perform this important synthetic step.

References

The Strategic Application of 2-(Carboxymethyl)-5-nitrobenzoic Acid in the Synthesis of Novel Organic Materials: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This comprehensive guide serves as a detailed resource for researchers, scientists, and professionals in drug development on the strategic use of 2-(Carboxymethyl)-5-nitrobenzoic acid in the creation of innovative organic materials. With full editorial control, this document moves beyond rigid templates to provide an in-depth, scientifically grounded exploration of the topic, emphasizing experimental causality and self-validating protocols.

Introduction: Unveiling the Potential of a Versatile Building Block

This compound, with its molecular formula C₉H₇NO₆ and CAS Number 3898-66-6, presents a unique molecular architecture for the synthesis of advanced organic materials. The molecule's key features include two carboxylic acid groups with different acidities and a nitro group on the aromatic ring. This trifunctional nature allows for a variety of chemical transformations, making it a promising candidate for the design of metal-organic frameworks (MOFs), coordination polymers, and functional dyes. The strategic positioning of the carboxymethyl and nitro groups influences the molecule's steric and electronic properties, offering precise control over the final material's structure and function.

Synthesis of this compound

The reliable synthesis of the title compound is the foundational step for its application in materials science. A common and effective method involves the nitration of homophthalic acid.

Protocol 1: Synthesis of this compound

Materials:

  • Homophthalic acid

  • Fuming nitric acid

  • Ice-water bath

  • Filtration apparatus

  • Desiccator

Procedure:

  • In a fume hood, carefully add fuming nitric acid dropwise to homophthalic acid at 0°C, using an ice-water bath to maintain the temperature.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 5 hours.

  • Quench the reaction by slowly pouring the mixture into a beaker of ice water.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the product in a desiccator to obtain this compound[1].

Expected Yield: Approximately 32%[1].

Characterization: The product can be characterized by mass spectrometry, with an expected molecular ion peak at m/z of 226.02 [M+H]⁺. The melting point is in the range of 210-215 °C (with decomposition)[1].

PropertyValueReference
Molecular Formula C₉H₇NO₆
Molecular Weight 225.16 g/mol [2]
CAS Number 3898-66-6[2]
Melting Point 210-215 °C (decomposes)[1]
Appearance Light yellow to yellow solid[1]

Application in the Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The presence of two carboxylic acid groups makes this compound an excellent candidate as an organic linker for the construction of MOFs and coordination polymers. The different spatial disposition and acidity of the carboxyl groups can lead to frameworks with interesting topologies and properties. The nitro group can also be post-synthetically modified to introduce other functionalities.

While specific literature on MOFs synthesized from this compound is limited, the general principles of MOF synthesis can be applied. Solvothermal synthesis is a common method for preparing these materials.

Hypothetical Protocol 2: Solvothermal Synthesis of a Zinc-based MOF

This protocol is a hypothetical example based on common MOF synthesis procedures and has not been experimentally validated for this specific ligand.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Screw-capped vials

Procedure:

  • In a glass vial, dissolve this compound and zinc nitrate hexahydrate in a 1:1 molar ratio in a mixture of DMF and ethanol.

  • Seal the vial tightly and place it in an oven preheated to 100-120°C for 24-48 hours.

  • After the reaction is complete, allow the oven to cool down slowly to room temperature.

  • Crystals of the MOF, if formed, can be collected by decanting the solvent.

  • Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

Workflow for MOF Synthesis:

MOF_Synthesis cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_product Product Isolation Ligand This compound Mixing Mixing & Dissolution Ligand->Mixing MetalSalt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) MetalSalt->Mixing Solvent Solvent (e.g., DMF/Ethanol) Solvent->Mixing Heating Heating (100-120°C, 24-48h) Mixing->Heating Cooling Slow Cooling Heating->Cooling Washing Washing with Solvent Cooling->Washing Drying Drying under Vacuum Washing->Drying MOF_Product MOF Crystals Drying->MOF_Product

Caption: General workflow for the solvothermal synthesis of a metal-organic framework.

Expected Characterization:

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure and connectivity of the framework.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

  • Gas Adsorption Analysis (e.g., N₂ at 77K): To determine the porosity and surface area of the material.

Application in the Synthesis of Functional Dyes

The aromatic core and the presence of a nitro group in this compound make it a potential precursor for the synthesis of functional dyes. The nitro group can be reduced to an amino group, which can then be diazotized and coupled with various aromatic compounds to form azo dyes. The carboxylic acid groups can be used to improve solubility or to act as anchoring groups for attachment to substrates.

Hypothetical Protocol 3: Synthesis of an Azo Dye

This is a hypothetical multi-step protocol that first involves the reduction of the nitro group, followed by a standard azo coupling reaction.

Step 1: Reduction of the Nitro Group

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Dissolve this compound in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated HCl to the ethanolic solution.

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a concentrated NaOH solution to precipitate the tin salts.

  • Filter the mixture and concentrate the filtrate to obtain the crude amino-dicarboxylic acid.

Step 2: Diazotization and Azo Coupling

Materials:

  • The synthesized 2-(carboxymethyl)-5-aminobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • A coupling agent (e.g., phenol, β-naphthol)

  • Sodium hydroxide (NaOH)

  • Ice bath

Procedure:

  • Dissolve the amino-dicarboxylic acid in dilute HCl and cool to 0-5°C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate beaker, dissolve the coupling agent in a dilute NaOH solution and cool to 0-5°C.

  • Slowly add the cold diazonium salt solution to the solution of the coupling agent with vigorous stirring.

  • A colored precipitate of the azo dye should form. Continue stirring for 30 minutes.

  • Collect the dye by filtration, wash with cold water, and dry.

Logical Relationship for Azo Dye Synthesis:

Azo_Dye_Synthesis Start This compound Reduction Reduction of Nitro Group (e.g., SnCl₂/HCl) Start->Reduction AminoAcid 2-(Carboxymethyl)-5-aminobenzoic acid Reduction->AminoAcid Diazotization Diazotization (NaNO₂/HCl, 0-5°C) AminoAcid->Diazotization DiazoniumSalt Diazonium Salt Intermediate Diazotization->DiazoniumSalt Coupling Azo Coupling DiazoniumSalt->Coupling CouplingAgent Coupling Agent (e.g., Phenol) CouplingAgent->Coupling AzoDye Azo Dye Product Coupling->AzoDye

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Carboxymethyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Carboxymethyl)-5-nitrobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and expert guidance to optimize your synthetic outcomes. Our goal is to bridge the gap between theoretical protocols and practical laboratory challenges, ensuring you can achieve higher yields and purity with confidence.

The most direct and common synthetic route to this compound is the electrophilic aromatic nitration of homophthalic acid (2-(carboxymethyl)benzoic acid). This guide will focus on troubleshooting and optimizing this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of this compound from homophthalic acid?

A1: The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1] A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[2][3] The aromatic ring of homophthalic acid, acting as a nucleophile, attacks the nitronium ion.[3] The presence of two deactivating groups, the carboxylic acid (-COOH) and the carboxymethyl (-CH₂COOH), directs the incoming nitro group primarily to the meta-position relative to the -COOH group, yielding the desired 5-nitro isomer.[4][5]

Q2: Why is a mixture of nitric and sulfuric acid used instead of just nitric acid?

A2: Sulfuric acid acts as a catalyst to generate the potent electrophile, the nitronium ion (NO₂⁺), from nitric acid.[6] By itself, nitric acid is a relatively weak nitrating agent for deactivated aromatic rings.[2] Sulfuric acid protonates nitric acid, allowing for the loss of a water molecule to form the highly reactive nitronium ion, which is essential for the reaction to proceed at a reasonable rate.[2][6]

Q3: What are the expected side products in this reaction?

A3: The primary side products are regioisomers, such as 2-(Carboxymethyl)-3-nitrobenzoic acid and 2-(Carboxymethyl)-4-nitrobenzoic acid, although their formation is generally minor due to the directing effects of the existing substituents.[1][4] Over-nitration to form dinitro products can occur if the reaction conditions, particularly temperature, are too harsh or the reaction time is excessively long.[1][4] Oxidation of the carboxymethyl group or decarboxylation are also potential side reactions under aggressive conditions.

Q4: What is the standard procedure for quenching the reaction?

A4: The reaction is typically quenched by slowly and carefully pouring the acidic reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[7] This method serves to rapidly cool the mixture, dilute the acids, and precipitate the crude product. Caution is essential as the dilution of concentrated sulfuric acid is highly exothermic.[7]

Q5: What are the best practices for purifying the final product?

A5: Recrystallization is the most common method for purifying the crude product. A mixed solvent system is often effective for compounds like nitrobenzoic acids.[8] For this compound, a solvent pair like ethanol/water or acetic acid/water can be effective. If the product is discolored, treating the hot solution with a small amount of activated charcoal before filtration can help remove colored impurities.[8] Purity can be assessed using techniques like HPLC, NMR spectroscopy, and melting point determination.[1][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions to improve your experimental outcomes.

Problem 1: Low or No Yield of the Desired Product

A low yield is one of the most common challenges in this synthesis. Systematically evaluating each step of the process is crucial for diagnosis.

Potential Cause Explanation & Scientific Rationale Recommended Solution
Inadequate Nitrating Agent Activity The nitronium ion (NO₂⁺) is sensitive to water. Using dilute or old acids can significantly lower the concentration of the active electrophile, leading to an incomplete reaction.[4]Use fresh, concentrated (≥98%) sulfuric acid and concentrated (≥70%) nitric acid. Prepare the nitrating mixture just before use and keep it cold to maintain stability.
Reaction Temperature Too Low While controlling the exotherm is critical, a temperature that is too low can halt the reaction, especially since the substrate is deactivated. Electrophilic substitution on deactivated rings requires sufficient thermal energy to overcome the activation barrier.Maintain a carefully controlled temperature, typically between 0°C and 10°C, for the addition of the nitrating agent.[9] After the addition is complete, allowing the reaction to slowly warm to room temperature for a period can help drive it to completion.[7] Monitor progress using Thin Layer Chromatography (TLC).
Insufficient Reaction Time Nitration of a deactivated substrate is slower than that of benzene. The reaction may not have reached completion within the allotted time.Monitor the reaction by TLC until the starting material (homophthalic acid) is consumed. If the reaction stalls, consider extending the reaction time at room temperature.
Product Loss During Work-up The product has some solubility in acidic aqueous solutions. Excessive washing with water during filtration can lead to significant loss of product.When quenching, use ice to keep the temperature as low as possible to minimize solubility. Wash the filtered crude product with minimal amounts of ice-cold water.
Problem 2: Formation of Significant Impurities (e.g., Isomers, Over-nitration)

The presence of impurities complicates purification and reduces the yield of the target molecule.

Potential Cause Explanation & Scientific Rationale Recommended Solution
High Reaction Temperature Nitration is a highly exothermic process.[7] Poor temperature control can lead to "hot spots" where the reaction rate increases uncontrollably, favoring the formation of undesired isomers and dinitrated byproducts.[4][10]Maintain strict temperature control throughout the addition of the nitrating mixture, keeping it below 10°C, and ideally between 0-5°C, using an ice-salt bath if necessary.[9][10] Ensure vigorous and efficient stirring to dissipate heat and maintain a homogenous mixture.[7]
Incorrect Reagent Stoichiometry Using a large excess of the nitrating agent can increase the likelihood of over-nitration, where a second nitro group is added to the ring.[10]Use a molar ratio of nitric acid to the substrate that is close to stoichiometric (e.g., 1.05 to 1.1 equivalents).[10] This provides a slight excess to ensure complete conversion without promoting side reactions.
Concentrated "Hot Spots" Adding the nitrating agent too quickly can create localized areas of high reactant concentration, leading to uncontrolled reactions and byproduct formation.[7]Add the pre-cooled nitrating mixture dropwise to the solution of homophthalic acid in sulfuric acid over an extended period (e.g., 1-2 hours) with efficient stirring.[7]
Problem 3: Difficult Product Isolation or Purification

Challenges during the final stages of the experiment can compromise an otherwise successful reaction.

Potential Cause Explanation & Scientific Rationale Recommended Solution
Product Oiling Out Upon quenching the reaction in ice-water, the product may separate as an oil instead of a crystalline solid, making it difficult to filter and handle. This happens when the melting point of the crude product is below the temperature of the quench mixture or when impurities are present.Ensure the quenching is done with vigorous stirring into a large volume of ice to keep the temperature very low. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization.[8] Alternatively, the oily product can be extracted into a suitable organic solvent (e.g., ethyl acetate), washed, dried, and then the solvent evaporated to yield a solid for recrystallization.
Poor Recrystallization Recovery A significant amount of product remains dissolved in the recrystallization solvent, leading to low recovery. This occurs if too much solvent is used or if the wrong solvent system is chosen.During recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product.[8] For a mixed-solvent system, dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., hot water) dropwise until the solution becomes slightly turbid, then add a drop or two of the good solvent to clarify before cooling.[8]
Persistent Discoloration The final product remains colored (e.g., yellow or brown) even after recrystallization, often due to highly colored minor impurities or oxidation byproducts.During the recrystallization process, after the crude product is dissolved in the hot solvent, add a small amount (e.g., 1-2% by weight) of activated charcoal to the solution. Boil for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.[8]

Visual Troubleshooting Workflow & Protocols

Workflow for Diagnosing Low Yield

The following diagram outlines a logical decision-making process for troubleshooting low yields in the synthesis of this compound.

LowYieldTroubleshooting start Low Yield Observed check_reagents 1. Check Reagents: - Fresh concentrated acids? - Dry starting material? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Action: Use fresh, high-purity reagents. Ensure starting material is dry. check_reagents->reagents_bad No check_conditions 2. Review Reaction Conditions: - Temperature maintained at 0-10°C? - Adequate reaction time? - Vigorous stirring? conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Action: Optimize temperature control. Monitor by TLC to determine endpoint. Improve agitation. check_conditions->conditions_bad No check_workup 3. Analyze Work-up & Purification: - Product loss during washing? - Inefficient extraction/recrystallization? workup_ok Work-up OK check_workup->workup_ok Yes (Re-evaluate overall strategy) workup_bad Action: Minimize washing volumes. Use ice-cold water. Optimize recrystallization solvent. check_workup->workup_bad No reagents_ok->check_conditions conditions_ok->check_workup end Re-run Experiment with Optimized Parameters workup_ok->end reagents_bad->end conditions_bad->end workup_bad->end

Sources

Technical Support Center: Purification of Crude 2-(Carboxymethyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Carboxymethyl)-5-nitrobenzoic acid (CMNBA). This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

The purity of CMNBA is paramount, as impurities can significantly impact the outcomes of subsequent synthetic steps, affecting reaction yields, generating unwanted byproducts, and complicating the purification of the final active pharmaceutical ingredient (API) or target molecule. This guide provides a structured approach to achieving high purity through robust, validated methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of crude CMNBA, providing concise, actionable answers based on established chemical principles.

Q1: What is the most effective primary purification method for crude this compound?

A1: The most common and highly effective method for purifying crude CMNBA is recrystallization .[1][2][3] This technique leverages the difference in solubility between CMNBA and impurities in a given solvent at different temperatures. For acidic compounds like CMNBA, a preliminary acid-base extraction can be an excellent pre-purification step to remove any neutral or basic impurities.

Q2: What are the typical impurities I might encounter in my crude product?

A2: The nature of impurities is highly dependent on the synthetic route used. However, common contaminants include:

  • Regioisomers: Nitration of the aromatic ring can sometimes lead to the formation of other nitro-substituted isomers.[4][5]

  • Unreacted Starting Materials: Incomplete reactions can leave residual precursors in the crude mixture.

  • Side-Reaction Products: Over-nitration can produce dinitro compounds, while harsh conditions might cause oxidation of the carboxymethyl group or degradation of the aromatic ring, leading to tarry substances.[5]

  • Residual Solvents and Reagents: Solvents and catalysts from the synthesis and initial work-up may persist in the crude solid.[4]

Q3: How do I choose the best solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the CMNBA completely when hot but poorly when cold.[3][6] Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor). Given CMNBA's two carboxylic acid groups and a polar nitro group, polar solvents are the best starting point. A mixed-solvent system, such as ethanol/water or acetic acid/water, is often highly effective.[1][4] You should perform small-scale solubility tests to determine the optimal solvent or solvent ratio.

Q4: My solution is highly colored, and the resulting crystals are off-white or yellow. How can I fix this?

A4: Discoloration is typically caused by small quantities of highly colored polymeric or degradation byproducts. This issue can often be resolved by treating the hot, dissolved solution with a small amount of activated charcoal before the hot filtration step.[4][6][7] The charcoal adsorbs the colored impurities onto its high-surface-area matrix. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.

Q5: When should I consider using column chromatography?

A5: While recrystallization is often sufficient, column chromatography is necessary when dealing with impurities that have very similar solubility characteristics to CMNBA, such as regioisomers.[7][8] For a polar acidic compound like CMNBA, normal-phase column chromatography on silica gel using a mobile phase like ethyl acetate/hexanes with 0.5-1% acetic acid can be effective. Alternatively, reversed-phase HPLC can be used for both analytical purity checks and preparative separations.[9][10]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization - Too much solvent was used, keeping the product dissolved even when cold.[1][4]- The cooling process was too rapid, leading to incomplete crystallization.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7]- Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[1][4]- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before performing hot filtration.
Product "Oils Out" Instead of Crystallizing - The melting point of the impure solid is lower than the boiling point of the solvent.- The solution is too supersaturated.- An inappropriate solvent was chosen.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease saturation, and then cool slowly.[1][7]- Try a different recrystallization solvent or a mixed-solvent system. For polar compounds like CMNBA, adding a "poor" solvent like water to a "good" solvent like ethanol can often induce crystallization.[4]- Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[4]
Broad or Depressed Melting Point of Purified Product - The presence of residual impurities, including solvent or water.- Perform one or more additional recrystallizations until a sharp and consistent melting point is achieved.[1]- Ensure the final product is thoroughly dried under vacuum to remove all traces of solvent.- If recrystallization is ineffective, consider an alternative method like column chromatography.
Incomplete Removal of Starting Materials or Byproducts - The polarity of the recrystallization solvent is not optimal for separating the product from the specific impurities.- A single purification step is insufficient for the level of impurity.- If impurities are less polar, switch to a more polar recrystallization solvent, and vice-versa.- Employ a multi-step purification approach. For example, perform an acid-base extraction to remove neutral impurities first, followed by recrystallization to remove closely related acidic impurities.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Purification by Recrystallization (Ethanol/Water System)

This protocol describes a robust method for purifying CMNBA using a common mixed-solvent system.

  • Dissolution: Place the crude CMNBA (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 20-30 mL) and a magnetic stir bar. Heat the mixture on a hot plate with stirring until it begins to boil and the solid dissolves. If the solid does not dissolve completely, add more ethanol in small portions until a clear solution is obtained. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery, as excess solvent will retain more product in the solution upon cooling.[4]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight of your crude product). Reheat the solution to boiling for 5-10 minutes.[6]

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Quickly pour the hot solution through the filter paper into the preheated flask to remove the charcoal and any other solids. Causality: Preheating the apparatus prevents the product from crystallizing prematurely in the funnel, which would lead to significant loss.

  • Crystallization: While the filtered ethanol solution is still hot, add hot water dropwise until the solution becomes slightly and persistently cloudy (this is the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[4]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove residual soluble impurities. Dry the crystals under vacuum to a constant weight.

Protocol 3.2: Purification by Acid-Base Extraction

This protocol is effective for removing neutral or basic impurities.

  • Dissolution: Dissolve the crude CMNBA in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (a weak base). The acidic CMNBA will react to form its water-soluble sodium salt and move to the aqueous layer, while neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Precipitation: Slowly acidify the combined aqueous layers by adding concentrated HCl dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper). The pure CMNBA will precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath to ensure complete precipitation, then collect the solid product by vacuum filtration. Wash the solid with cold deionized water and dry it under vacuum. This product can then be further purified by recrystallization if needed.

Section 4: Data Presentation

Table 1: Recrystallization Solvent Selection Guide

Note: Since specific solubility data for this compound is not widely published, this table includes data for structurally similar compounds to guide solvent selection.

SolventBoiling Point (°C)PolarityNotes on Solubility & UseSafety Considerations
Water 100HighLow solubility at room temperature, but solubility increases significantly when hot.[11] Excellent "anti-solvent" in mixed systems.Non-toxic.
Ethanol 78HighGood solvent. Often used in a mixed system with water to fine-tune solubility.[6][12]Flammable.
Methanol 65HighHigh solubility, similar to ethanol.[12][13] Its lower boiling point makes it easier to remove.Flammable, toxic.
Acetone 56Medium-HighHigh solubility for many nitrobenzoic acids.[12] Its low boiling point can cause it to evaporate too quickly during hot filtration.Highly flammable.
Ethyl Acetate 77MediumGood solvent for many carboxylic acids.[13]Flammable, irritant.
Acetic Acid 118HighExcellent solvent for many aromatic carboxylic acids, but can be difficult to remove completely from the final product.Corrosive, strong odor.

Section 5: Purification Strategy Workflow

The following diagram outlines a logical workflow for purifying crude this compound, guiding the researcher from the initial crude product to a final, high-purity material.

Purification_Workflow start Crude CMNBA Product decision1 Insoluble Particulates Present? start->decision1 hot_filtration Hot Gravity Filtration decision1->hot_filtration Yes filtrate Hot Filtrate decision1->filtrate No hot_filtration->filtrate decision2 Solution Highly Colored? filtrate->decision2 charcoal Treat with Activated Charcoal & Filter decision2->charcoal Yes recrystallize Recrystallization (e.g., Ethanol/Water) decision2->recrystallize No decolorized Decolorized Solution charcoal->decolorized decolorized->recrystallize isolate Isolate Crystals (Vacuum Filtration) recrystallize->isolate assess_purity Assess Purity (Melting Point, TLC/HPLC) isolate->assess_purity decision3 Purity Acceptable? assess_purity->decision3 pure_product Pure Dried Product decision3->pure_product Yes alternative Purity Insufficient: Consider Alternative Method decision3->alternative No chromatography Column Chromatography alternative->chromatography chromatography->isolate

Caption: Decision workflow for the purification of this compound.

References

  • R. Kaliszan, Chromatographic separations of aromatic carboxylic acids, PubMed, [Link]

  • A. A. Al-Degs, et al., Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography, PMC - PubMed Central, [Link]

  • Google Patents, EP0897910B1 - Process for the preparation of 2-carboxy-5-nitrobenzene sulphonic acid and its salts by oxid
  • Google Patents, US6127572A - Process for preparing 2-carboxy-5-nitrobenzenesulfonic acid and salts thereof by oxid
  • Google Patents, WO2014095080A2 - Process for the purific
  • SIELC Technologies, 2-((Carboxymethyl)thio)-5-nitrobenzoic acid, [Link]

  • Google Patents, US6833472B2 - Process for the purification of arom
  • H. P. N. G. De Zoysa, et al., Ion Exclusion Chromatography of Aromatic Acids, Journal of Chromatographic Science, [Link]

  • MySkinRecipes, this compound, [Link]

  • University of Missouri–St. Louis, Recrystallization of Benzoic Acid, [Link]

  • PrepChem.com, Synthesis of 2-nitrobenzoic acid, [Link]

  • University of California, Irvine, Recrystallization and Crystallization, [Link]

  • St. Norbert College, The Recrystallization of Benzoic Acid, [Link]

  • J. Chem. Research, The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids, [Link]

  • YouTube, Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid, [Link]

  • PubChem, 2-((Carboxymethyl)thio)-5-nitrobenzoic acid, [Link]

  • Google Patents, CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid,
  • Google Patents, The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid,
  • The Human Metabolome Database, Showing metabocard for 5-Mercapto-2-nitro-benzoic acid (HMDB0245253), [Link]

Sources

Technical Support Guide: Selecting an Optimal Recrystallization Solvent for 2-(Carboxymethyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting an appropriate recrystallization solvent for 2-(carboxymethyl)-5-nitrobenzoic acid. Moving beyond a simple list of solvents, we will explore the underlying chemical principles, provide a systematic screening protocol, and offer solutions to common experimental challenges.

Section 1: Understanding the Analyte: Physicochemical Profile

Before selecting a solvent, it is crucial to understand the properties of the molecule to be purified. This compound possesses distinct functional groups that dictate its solubility behavior.

The presence of two carboxylic acid groups and a nitro group imparts significant polarity and hydrogen bonding capability to the molecule. The aromatic ring provides a nonpolar backbone. This amphiphilic nature suggests that a polar solvent, or a mixture of polar solvents, will be the most effective for recrystallization. Carboxylic acids are often good candidates for recrystallization from water or ethanol due to their ability to form hydrogen bonds.[1][2]

PropertyDataSource
Molecular Formula C₉H₇NO₆[3][4]
Molecular Weight 225.16 g/mol [3][4]
Appearance White to dark yellow powder or crystals[3]
Key Functional Groups 2x Carboxylic Acid (-COOH), 1x Nitro (-NO₂), 1x Aromatic Ring

Section 2: First Principles of Solvent Selection

Q: What defines an "ideal" recrystallization solvent?

An ideal solvent must satisfy several criteria to achieve effective purification. The fundamental principle is that the target compound should have high solubility in the hot solvent and low solubility in the cold solvent.[5][6][7] This temperature-dependent solubility differential is the driving force for crystallization.

Core Criteria for an Ideal Solvent:

  • Solubility Gradient: The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).

  • Inertness: The solvent must not react chemically with the compound being purified.[7]

  • Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[8]

  • Volatility: The solvent should have a relatively low boiling point (ideally <100-120 °C) to be easily removed from the purified crystals.[2]

  • Safety & Cost: The solvent should be non-toxic, inexpensive, and non-flammable if possible.[2]

cluster_hot High Temperature (Boiling) cluster_cold Low Temperature (Ice Bath) Hot_Solvent Hot Solvent Compound_Hot Crude Compound (Soluble) Hot_Solvent->Compound_Hot dissolves Impurity_A Impurity A (Soluble) Hot_Solvent->Impurity_A dissolves Crystals Pure Crystals (Precipitate) Compound_Hot->Crystals Slow Cooling Impurity_B Impurity B (Insoluble) Cold_Solvent Cold Solvent (Mother Liquor) Impurity_A_Cold Impurity A (Stays in Solution) Cold_Solvent->Impurity_A_Cold contains

Caption: Principles of Recrystallization.

Section 3: Solvent Screening Protocol & Recommendations

Q: What are the most promising solvents for this compound?

Based on the molecule's polar nature, the following solvents are recommended for initial screening. A mixed-solvent system, particularly ethanol/water, is often highly effective for nitrobenzoic acid derivatives.[8]

Solvent SystemRationalePotential Issues
Water Highly polar, excellent for H-bonding. Non-toxic and non-flammable.[9]Solubility may be poor even when hot, requiring large volumes. Dries slowly.
Ethanol (95%) Good general-purpose polar protic solvent for carboxylic acids.[1] Volatile and easy to remove.May be too good a solvent, leading to low recovery.
Methanol Similar polarity to ethanol, can be a good alternative.More toxic than ethanol.
Ethanol / Water Allows for fine-tuning of solvent polarity to achieve an ideal solubility gradient.The optimal ratio must be determined experimentally. Prone to "oiling out" if cooled too quickly.[10]
Ethyl Acetate Medium polarity solvent.May not be polar enough to dissolve the compound effectively.
Q: How do I perform an efficient experimental screen to find the best solvent?

A systematic, small-scale approach is the most reliable way to identify the optimal solvent.

start Start: ~20 mg Crude Compound in Test Tube add_solvent Add Solvent Dropwise (~0.5 mL) at RT start->add_solvent check_rt_sol Check Room Temp Solubility add_solvent->check_rt_sol heat Heat to Boiling check_rt_sol->heat No too_soluble Too Soluble: Poor Candidate check_rt_sol->too_soluble Yes check_hot_sol Is it Soluble? heat->check_hot_sol add_more Add More Solvent (Dropwise) check_hot_sol->add_more No cool Cool Slowly to RT, then Ice Bath check_hot_sol->cool Yes insoluble Insoluble: Poor Candidate check_hot_sol->insoluble Still Insoluble after ~3 mL add_more->heat observe Observe for Crystals cool->observe good Good Candidate: Abundant Crystals observe->good Yes poor Poor Candidate: No/Few Crystals observe->poor No

Caption: Experimental Workflow for Solvent Screening.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes, one for each solvent to be tested.

  • Room Temperature Test: To each tube, add the chosen solvent dropwise (start with ~0.5 mL). Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as recovery will be poor.

  • Hot Solubility Test: If the compound is not soluble at room temperature, heat the test tube in a sand bath or heating block to the solvent's boiling point. Add the solvent dropwise while heating until the solid just dissolves.[9] Do not add a large excess.

  • Insoluble Impurities: If a portion of the solid does not dissolve even after adding a significant amount of hot solvent, it is likely an insoluble impurity.

  • Cooling & Crystallization: Once a saturated solution is formed at high temperature, allow the tube to cool slowly to room temperature.[5] Subsequently, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[5]

  • Evaluation: A suitable solvent is one that yields a large quantity of crystalline solid upon cooling. Compare the results from all tested solvents to select the best performer.

Section 4: Troubleshooting Guide

Q1: My compound won't crystallize after cooling. What's wrong?

This is a common issue, typically arising from two main causes:

  • Cause A: Too much solvent was used. This is the most frequent reason for crystallization failure.[10][11] The solution is not supersaturated, and the compound remains dissolved even when cold.

    • Solution: Gently heat the solution to boil off a portion of the solvent.[11] Allow it to cool again. Be patient, as crystallization can be a slow process.[5]

  • Cause B: The solution is supersaturated but resists nucleation.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface.[10][11] The microscopic scratches provide nucleation sites for crystal growth.

    • Solution 2 (Seeding): If available, add a single, tiny "seed" crystal of the pure compound to the solution to initiate crystallization.[10][11]

Q2: An oil formed instead of solid crystals. How do I fix this?

This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or if the compound is significantly impure.[10][12]

  • Solution 1: Reheat the solution until the oil completely redissolves.

  • Solution 2: Add a small amount of additional solvent to the hot solution to decrease the saturation point.[10]

  • Solution 3: Allow the solution to cool much more slowly. Insulate the flask by placing it on a wood block or paper towels to prevent rapid temperature drops, which favor oil formation.[10][11]

Q3: My final yield of crystals is very low. What happened?

A poor yield (e.g., <50%) can result from several factors:

  • Reason A: Too much solvent was used during dissolution, leaving a significant amount of the product in the mother liquor.[11]

  • Reason B: Premature filtration, where the solution was not cooled sufficiently before filtering the crystals.

  • Reason C: Using too much cold solvent to wash the crystals during filtration, which redissolves some of the product.[9]

  • Solution: If the mother liquor has not been discarded, you can test it by evaporating a small amount. If a large residue remains, significant product has been lost.[11] Try to recover it by concentrating the mother liquor and cooling for a second crop of crystals.

Q4: Crystals are forming in my filter funnel during hot filtration. How can I prevent this?

This happens when the solution cools prematurely upon contact with a cold funnel and filter paper.[12]

  • Solution 1 (Pre-heating): Use a stemless or short-stemmed funnel. Place the funnel and filter paper in the receiving flask and heat them with the vapor from a small amount of boiling solvent before starting the filtration.[12]

  • Solution 2 (Maintain Volume): Keep the solution boiling as you pour it into the funnel in small portions. This minimizes the time the solution has to cool.[12]

  • Solution 3 (Use Excess Solvent): In difficult cases, use a slight excess of hot solvent to prevent saturation during filtration. This excess can then be boiled off from the filtrate before the final cooling and crystallization step.[12]

References

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-((Carboxymethyl)thio)-5-nitrobenzoic acid. PubChem. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Unknown Source. (n.d.). Recrystallization - Part 2. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-5-nitrobenzoic acid. PubChem. [Link]

  • Google Patents. (n.d.).
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Google Patents. (n.d.).
  • MySkinRecipes. (n.d.). This compound. [Link]

  • Unknown Source. (n.d.). Recrystallization Part 1. [Link]

  • ResearchGate. (2014). Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid?. [Link]

Sources

Strategies to remove colored impurities from 2-(Carboxymethyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-(Carboxymethyl)-5-nitrobenzoic acid

From the desk of the Senior Application Scientist

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with colored impurities during its synthesis and isolation. We will explore the root causes of these impurities and provide robust, field-proven troubleshooting strategies and detailed protocols to achieve a high-purity final product.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my synthesized this compound yellow or brown instead of the expected off-white solid?

A: The coloration in your crude product typically arises from byproducts formed during the synthesis, particularly from nitration reactions. Nitroaromatic compounds themselves can be colored, and their presence, even in small amounts, can impart a yellow to brown hue.[1][2] Potential sources of color include:

  • Nitrophenolic impurities: Side reactions can lead to the formation of highly colored phenolic compounds.

  • Polynitrated species: Over-nitration of the aromatic ring can produce intensely colored byproducts.

  • Oxidation products: The reaction conditions might cause the oxidation of starting materials or intermediates, leading to colored polymeric or condensed products.[3]

  • Residual starting materials or reagents: Incomplete reactions can leave colored starting materials in your final product.

Q2: What is the most common first step for removing these colored impurities?

A: Recrystallization is the primary and most effective initial purification technique for solid organic compounds.[4][5] This method leverages the difference in solubility between your desired compound and the impurities in a given solvent at different temperatures.[4] A well-chosen solvent will dissolve the product and impurities at a high temperature and allow only the desired product to crystallize upon cooling, leaving the more soluble impurities behind in the solvent.

Q3: Can I use activated carbon to decolorize my product? What are the risks?

A: Yes, activated carbon (also known as activated charcoal) is a powerful agent for removing colored impurities.[6][7][8] It works by adsorbing large, colored organic molecules onto its highly porous surface.[8][9]

However, there are risks:

  • Product Loss: Activated carbon is not perfectly selective and can adsorb your desired product, leading to a reduction in yield.

  • Fine Particles: If not filtered properly, fine carbon particles can contaminate your final product.

  • Overuse: Using too much activated carbon can significantly decrease your yield without providing additional decolorization.

It is typically used when recrystallization alone is insufficient to remove the color.

Q4: My product is still colored after recrystallization. What should be my next step?

A: If a single recrystallization does not yield a product of sufficient purity, you have a few options:

  • Second Recrystallization: Performing another recrystallization can further reduce impurity levels.

  • Activated Carbon Treatment: This is the logical next step. Dissolve your semi-pure product in a hot solvent, add a small amount of activated carbon, filter the hot solution to remove the carbon, and then allow your product to recrystallize.[6]

  • Column Chromatography: For persistent impurities or when very high purity is required, column chromatography is a highly effective but more resource-intensive method.[10][11][12]

Section 2: Troubleshooting Guide & Protocols

This section provides a systematic approach to tackling colored impurities in your this compound.

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for purifying your crude product.

G cluster_0 Purification Strategy A Crude Colored Product B Recrystallization A->B C Is Product Colorless? B->C D Pure Product (Off-White) C->D Yes E Activated Carbon Treatment C->E No F Is Product Colorless? E->F G Column Chromatography F->G No H Pure Product (Off-White) F->H Yes I Pure Product (Off-White) G->I

Caption: Decision tree for purification of this compound.

Protocol 1: Optimized Recrystallization

Recrystallization is a powerful technique that relies on selecting an appropriate solvent.[4] The ideal solvent should dissolve the compound well when hot but poorly when cold.

Step-by-Step Methodology:

  • Solvent Selection: Test small amounts of your crude product in various solvents to find the best option. Refer to the table below for suggestions.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or sand), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling & Crystallization: Allow the flask to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove all residual solvent.

Table 1: Recommended Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Water (H₂O)100HighGood for polar compounds like carboxylic acids.
Ethanol (EtOH)78HighOften used in combination with water (e.g., EtOH/H₂O).
Ethyl Acetate (EtOAc)77MediumA versatile solvent for a range of polarities.
Toluene111LowCan be effective if impurities are highly polar.
Protocol 2: Activated Carbon Treatment

This protocol should be employed when recrystallization alone fails to remove color.

Step-by-Step Methodology:

  • Dissolution: Dissolve the impure, colored product in the minimum amount of a suitable hot solvent in an Erlenmeyer flask.

  • Cool Slightly: Remove the flask from the heat source and allow it to cool for a moment to prevent violent boiling when adding the carbon.

  • Add Activated Carbon: Add a small amount of activated carbon to the solution. A general guideline is 1-2% of the solute's weight.

  • Heat and Swirl: Gently heat the mixture to just below the boiling point for 5-10 minutes while swirling.[3] This allows the carbon to adsorb the impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper or a Celite pad to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization and Isolation: Allow the clear filtrate to cool and crystallize as described in Protocol 1. Collect, wash, and dry the purified crystals.

Protocol 3: Column Chromatography

This is an advanced technique for when high-purity material is essential and other methods have failed.[12] It separates compounds based on their differential adsorption to a stationary phase.

Step-by-Step Methodology:

  • Stationary Phase Selection: Silica gel is the most common choice for separating moderately polar compounds like aromatic carboxylic acids.

  • Mobile Phase (Eluent) Selection: A mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or methanol) is typically used. The optimal ratio is determined by Thin Layer Chromatography (TLC).

  • Column Packing: Prepare a column with silica gel slurried in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Pass the eluent through the column, collecting fractions. You can either use a single solvent mixture (isocratic elution) or gradually increase the polarity of the eluent (gradient elution) to separate the compounds.

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Table 2: Suggested Elution Systems for Column Chromatography

Stationary PhaseMobile Phase System (Gradient)Notes
Silica GelHexanes / Ethyl Acetate + 1% Acetic AcidStart with a low percentage of ethyl acetate and gradually increase. Acetic acid is added to keep the carboxylic acids protonated and prevent streaking on the column.
Silica GelDichloromethane / Methanol + 1% Acetic AcidA more polar system for compounds that are not very soluble in ethyl acetate.

Section 3: Understanding the Science

The Chemistry of Colored Impurities

Nitroaromatic compounds are prone to forming colored byproducts due to the strong electron-withdrawing nature of the nitro group (-NO₂).[2][13] This group activates the aromatic ring towards certain reactions and can participate in charge-transfer complexes, which are often colored. Impurities like dinitro compounds or nitrophenols have extended conjugated systems, which absorb light in the visible spectrum, thus appearing colored.

Mechanism of Adsorption by Activated Carbon

Activated carbon has an extensive network of pores, giving it an incredibly high surface area.[9] Colored impurities, which are often large, flat (aromatic) molecules, are trapped within these pores through van der Waals forces. This process, known as adsorption, physically removes them from the solution.[8]

G cluster_0 Activated Carbon Adsorption cluster_1 cluster_2 Carbon Porous Carbon I4 Impurity Carbon->I4 I5 Impurity Carbon->I5 I1 Impurity I1->Carbon I2 Impurity I2->Carbon I3 Impurity I3->Carbon P1 Product P2 Product P3 Product P4 Product P5 Product P6 Product

Caption: Impurity molecules are trapped in the porous structure of activated carbon.

References

  • Wikipedia. (n.d.). Activated carbon. Retrieved from [Link]

  • Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • Swann, S., & Oehler, R. (1950). Removal of color impurities from organic compounds. U.S. Patent 2,744,938A. Google Patents.
  • Carbontech. (n.d.). Activated Carbon for Colour Removal. Retrieved from [Link]

  • Hajós, P., et al. (2013). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PMC - PubMed Central. Retrieved from [Link]

  • Water Purification Guide. (2024). How to Separate Colors in Water by Activated Carbon. Retrieved from [Link]

  • Carbotecnia. (2025). Decolorization with Activated Carbon. Retrieved from [Link]

  • Lee, K., et al. (2007). Purification of carboxylic acids by complexation with selective solvents. U.S. Patent 7,307,188B2. Google Patents.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). Recrystallisation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

  • Haddad, P. R., & Hatsis, P. (2013). Ion Exclusion Chromatography of Aromatic Acids. Journal of Chromatographic Science. Retrieved from [Link]

  • Matysová, L., & Ságner, P. (1998). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]

  • Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved from [Link]

  • ResearchGate. (2022). Catalytic reduction of nitroaromatics compounds and organic dyes to their derivatives by Ni–BCD–MOF. Retrieved from [Link]

  • Iyakutti, K., et al. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2014). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. PubMed - NIH. Retrieved from [Link]

  • ResearchGate. (2019). Recent Developments in the Reduction of Nitro and Nitroso Compounds. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Retrieved from [Link]

  • Merten, R., & Rasp, C. (2000). Process for preparing 2-carboxy-5-nitrobenzenesulfonic acid and salts thereof by oxidation. U.S. Patent 6,127,572A. Google Patents.
  • Barker, R. S., & Saffer, A. (1966). Purification of benzoic acid. U.S. Patent 3,235,588A. Google Patents.
  • Merten, R., & Rasp, C. (1999). Process for the preparation of 2-carboxy-5-nitrobenzene sulphonic acid and its salts by oxidation. European Patent EP0897910A1. Google Patents.
  • Lulek, R. N., & Deinet, A. J. (1937). Preparation of 2-chloro-5-aminobenzoic acid. U.S. Patent 2,100,242A. Google Patents.

Sources

Identifying common side products in 2-(Carboxymethyl)-5-nitrobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Carboxymethyl)-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common reactions and troubleshoot potential side products encountered during the use of this versatile reagent. Our focus is on providing practical, field-proven insights to ensure the success of your experiments.

Introduction

This compound is a trifunctional molecule featuring two carboxylic acid groups with different steric and electronic environments, and a nitro group that can be readily transformed into other functionalities. This unique structure makes it a valuable building block in the synthesis of a variety of complex molecules, including heterocycles and other pharmacologically relevant scaffolds. However, its multiple reactive sites can also lead to the formation of undesired side products. This guide will help you identify, understand, and mitigate these common issues.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Amide Coupling Reactions

Q1: I am trying to selectively form an amide at the benzoic acid position, but I am getting a mixture of products. What are the likely side products and how can I improve selectivity?

A1: This is a common challenge due to the presence of two carboxylic acid groups. The primary side products are typically the di-amide, the amide at the carboxymethyl position, and unreacted starting material.

  • Causality: The benzoic acid is generally less reactive than the acetic acid moiety due to the electron-withdrawing effect of the nitro group and increased steric hindrance. However, under standard coupling conditions, competitive reaction at both sites is common.

  • Troubleshooting Steps:

    • Choice of Coupling Reagent: Employ a sterically hindered coupling reagent that will preferentially react with the more accessible carboxymethyl group, leaving the benzoic acid available for a subsequent, different coupling. Conversely, to target the benzoic acid, protection of the carboxymethyl group may be necessary.

    • Stoichiometry Control: Use of substoichiometric amounts of the amine (e.g., 0.8-0.9 equivalents) can favor mono-amidation, but may not provide high yields of the desired product and can leave significant starting material.

    • Stepwise Approach: The most reliable method is a protect-react-deprotect strategy. Protect the more reactive carboxymethyl group as an ester (e.g., a methyl or ethyl ester), perform the amide coupling at the benzoic acid, and then hydrolyze the ester if the free carboxylic acid is required.

Q2: During amide coupling using a carbodiimide reagent like EDC, I observe a significant amount of an insoluble precipitate that is not my desired product. What is this and how can I avoid it?

A2: The insoluble precipitate is likely N-acylurea, a common side product in carbodiimide-mediated couplings.[1]

  • Causality: The O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, can rearrange to the more stable, and often insoluble, N-acylurea. This side reaction is more prevalent in polar aprotic solvents like DMF.[1]

  • Troubleshooting Steps:

    • Addition of HOBt or NHS: The inclusion of 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is a standard practice to suppress N-acylurea formation. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.

    • Solvent Choice: Consider using a less polar solvent, such as dichloromethane (DCM), to minimize this side reaction.[1]

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also help to reduce the rate of the rearrangement.

Q3: My amine starting material is being consumed, but I am not seeing my desired amide product. What other side reaction could be occurring?

A3: Your amine may be reacting with the coupling reagent itself to form a guanidinium byproduct.

  • Causality: This is particularly an issue with uronium/aminium-based coupling reagents like HBTU and HATU. The amine can directly attack the coupling reagent, rendering both inactive for the desired amide bond formation.

  • Troubleshooting Steps:

    • Order of Addition: Always pre-activate the carboxylic acid with the coupling reagent before adding the amine. This allows for the formation of the active ester intermediate and minimizes the opportunity for the amine to react directly with the coupling reagent.

Esterification Reactions

Q4: I am attempting to form a diester, but the reaction is sluggish and incomplete. What could be the issue?

A4: The esterification of the benzoic acid is often more difficult than the carboxymethyl group due to steric hindrance and electronic effects.

  • Causality: The ortho-carboxymethyl group and the electron-withdrawing nitro group can hinder the approach of the alcohol to the benzoic carboxyl group.

  • Troubleshooting Steps:

    • Use of a More Powerful Esterification Method: For the more hindered benzoic acid, standard Fischer-Speier esterification conditions (acid catalyst in excess alcohol) may not be sufficient. Consider using a more reactive acylating agent, such as an acid chloride, or a mixed anhydride method. The use of 2-methyl-6-nitrobenzoic anhydride has been shown to be effective for esterifying sterically hindered carboxylic acids.[2][3]

    • Higher Temperatures and Longer Reaction Times: If using Fischer esterification, increasing the reaction temperature and extending the reaction time may be necessary. Ensure that your starting material is stable under these conditions.

Intramolecular Reactions

Q5: Upon heating or treatment with a dehydrating agent, I am isolating a neutral compound that is not my expected product. What might it be?

A5: You are likely forming the intramolecular cyclic anhydride.

  • Causality: The two carboxylic acid groups are positioned in a way that allows for the formation of a stable seven-membered cyclic anhydride upon dehydration. This can be an unintended side reaction when attempting other transformations that involve heating or the use of dehydrating agents (e.g., some amide coupling conditions).

  • Troubleshooting Steps:

    • Avoid High Temperatures: If the anhydride is not the desired product, avoid excessive heating.

    • Choice of Reagents: When performing reactions such as amide couplings, choose conditions that do not strongly favor dehydration. For example, using a carbodiimide with HOBt at room temperature is less likely to cause significant anhydride formation than heating with a strong dehydrating agent.

Reduction of the Nitro Group

Q6: I am reducing the nitro group to an amine, but my yield is low and the product is impure. What are the potential side products?

A6: Side products in nitro group reductions often arise from over-reduction or side reactions with other functional groups.

  • Causality: Common reducing agents can sometimes lead to the formation of intermediates such as nitroso and hydroxylamine species. Additionally, if harsh reducing conditions are used, other functional groups in the molecule could be affected.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂, Pd/C) is generally a clean and effective method for reducing aromatic nitro groups to amines. Metal/acid combinations like Sn/HCl or Fe/HCl are also commonly used.

    • Control of Reaction Conditions: Ensure the reaction goes to completion by monitoring with an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Incomplete reduction can leave nitroso or hydroxylamine intermediates.

    • Work-up Procedure: After reduction with a metal and acid, the resulting aniline will be in its protonated form (anilinium salt). It is crucial to perform a basic work-up (e.g., with NaHCO₃ or NaOH) to neutralize the acid and deprotonate the amine to its free base form for extraction into an organic solvent.

Experimental Protocols & Methodologies

Protocol 1: Selective Amide Coupling at the Benzoic Acid Position

This protocol employs a protect-react-deprotect strategy for selective amidation.

Step 1: Esterification of the Carboxymethyl Group

  • Suspend this compound (1 equivalent) in methanol (10-20 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure to yield the crude methyl ester. This can be purified by recrystallization or used directly in the next step.

Step 2: Amide Coupling

  • Dissolve the methyl ester from Step 1 (1 equivalent) in an anhydrous aprotic solvent like DMF or DCM.

  • Add HOBt (1.2 equivalents) and EDC-HCl (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Ester Hydrolysis (Optional)

  • Dissolve the purified amide-ester from Step 2 in a mixture of THF and water.

  • Add LiOH (2-3 equivalents) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with 1N HCl to protonate the carboxylate.

  • Extract the product with an organic solvent, dry, and concentrate to yield the final product.

Protocol 2: Formation of the Cyclic Anhydride
  • Suspend this compound (1 equivalent) in acetic anhydride (5-10 volumes).

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by filtration and wash with a cold, non-polar solvent like hexane.

  • If no precipitate forms, remove the excess acetic anhydride under reduced pressure. The residue can be purified by recrystallization.

Visualizations

Diagram 1: Common Reaction Pathways and Side Products

G start This compound amide_coupling Amide Coupling (e.g., Amine, EDC/HOBt) start->amide_coupling esterification Esterification (e.g., Alcohol, H+) start->esterification dehydration Dehydration (e.g., Acetic Anhydride, Heat) start->dehydration nitro_reduction Nitro Reduction (e.g., H2, Pd/C) start->nitro_reduction desired_amide Desired Mono-Amide amide_coupling->desired_amide Selective Conditions diamide Di-Amide (Side Product) amide_coupling->diamide Non-selective n_acylurea N-Acylurea (Side Product) amide_coupling->n_acylurea Rearrangement guanidinium Guanidinium Byproduct (Side Product) amide_coupling->guanidinium Amine + Reagent desired_ester Desired Ester esterification->desired_ester cyclic_anhydride Cyclic Anhydride (Side Product) dehydration->cyclic_anhydride amino_acid 2-(Carboxymethyl)-5-aminobenzoic acid nitro_reduction->amino_acid

Caption: Key reactions of this compound and potential side products.

Diagram 2: Workflow for Selective Amide Coupling

G start This compound step1 Step 1: Esterification (MeOH, SOCl₂) start->step1 intermediate1 Methyl 2-(methoxycarbonylmethyl)- 5-nitrobenzoate step1->intermediate1 step2 Step 2: Amide Coupling (Amine, EDC, HOBt) intermediate1->step2 intermediate2 Amide-Ester Product step2->intermediate2 step3 Step 3: Hydrolysis (Optional) (LiOH, then H+) intermediate2->step3 final_product Final Amide Product step3->final_product

Caption: A three-step workflow for achieving selective amidation at the benzoic acid position.

References

  • (Reference for general synthesis of quinazolinones, will be added if a specific source is used in the final text)
  • (Reference for general synthesis of quinazolinones, will be added if a specific source is used in the final text)
  • (Reference for general amide coupling, will be added if a specific source is used in the final text)
  • (Reference for general amide coupling, will be added if a specific source is used in the final text)
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • (Reference for a specific protocol, will be added if a specific source is used in the final text)
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • (Reference for a specific protocol, will be added if a specific source is used in the final text)
  • (Reference for a specific protocol, will be added if a specific source is used in the final text)
  • (Reference for a specific protocol, will be added if a specific source is used in the final text)
  • (Reference for reductive amidation, will be added if a specific source is used in the final text)
  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Retrieved from [Link]

  • (Reference for a specific protocol, will be added if a specific source is used in the final text)
  • Shiina, I., Kubota, M., Oshiumi, H., & Hashizume, M. (2004). An effective use of benzoic anhydride and its derivatives for the synthesis of carboxylic esters and lactones: a powerful and convenient mixed anhydride method promoted by basic catalysts. The Journal of organic chemistry, 69(6), 1822–1830. [Link]

  • (Reference for quinazoline synthesis, will be added if a specific source is used in the final text)
  • (Reference for quinazolinone synthesis, will be added if a specific source is used in the final text)
  • Shiina, I., Ibuka, R., & Kubota, M. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters, 31(3), 286–287. [Link]

Sources

Technical Support Center: Optimizing Derivatization of 2-(Carboxymethyl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-(Carboxymethyl)-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the chemical modification of this molecule. The unique structure of this compound, featuring two distinct carboxylic acid moieties and an electron-withdrawing nitro group, presents specific challenges and opportunities in synthetic chemistry. This resource provides field-proven insights and scientifically grounded protocols to help you navigate these complexities and achieve your desired derivatization outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when derivatizing this compound?

The main challenge lies in the selective derivatization of one of the two carboxylic acid groups. The aliphatic carboxylic acid (-CH2COOH) and the aromatic carboxylic acid (-COOH directly attached to the benzene ring) exhibit different reactivities. The electronic effect of the nitro group also influences the reactivity of the aromatic carboxyl group. Achieving high selectivity for mono-derivatization versus di-derivatization requires careful optimization of reaction conditions.

Q2: Which carboxylic acid group is more reactive and why?

Typically, the aliphatic carboxylic acid is more sterically accessible and less electronically deactivated than the aromatic carboxylic acid. The aromatic carboxylic acid's reactivity is reduced by the electron-withdrawing effect of the nitro group at the meta position. However, the specific reaction conditions, including the choice of coupling agent and catalyst, can influence the relative reactivity.

Q3: Can I selectively form an ester at one of the carboxylic acid sites?

Yes, selective esterification is achievable. The Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, can often favor esterification of the less sterically hindered aliphatic carboxyl group under carefully controlled conditions.[1][2] For more sensitive substrates or to enhance selectivity, milder methods like the Steglich esterification using DCC and a catalytic amount of DMAP can be employed.[3]

Q4: What are the best practices for forming an amide derivative?

Amide formation can be achieved by activating the carboxylic acid, followed by reaction with an amine. Common activating agents include carbodiimides like EDC or DCC, often in the presence of an additive such as HOBt or HATU to improve efficiency and reduce side reactions.[4] The choice of solvent and temperature is critical to control the reaction rate and prevent unwanted side products. Direct conversion of the carboxylic acid to an amide by heating with an amine is also possible, though it often requires high temperatures.[5][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient coupling agent. - Decomposition of starting material or product.- Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. - Optimize the reaction temperature; for esterification, temperatures between 100-120°C are often optimal.[7] - Screen different coupling reagents (e.g., EDC, HATU, PyBOP) to find the most effective one for your specific substrate.[4] - Use milder reaction conditions if decomposition is suspected.
Formation of Di-substituted Byproduct - Reaction conditions are too harsh (e.g., high temperature, long reaction time). - Excess of derivatizing agent and/or coupling agent.- Reduce the reaction temperature and time. - Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the derivatizing and coupling agents. - Consider a stepwise approach where one acid is protected before derivatizing the other.[8][9]
No Reaction or Very Slow Reaction - Inactive catalyst. - Steric hindrance. - Low nucleophilicity of the derivatizing agent.- Ensure the catalyst (e.g., sulfuric acid, DMAP) is fresh and anhydrous. - For sterically hindered sites, consider using a less bulky derivatizing agent or a more potent activating agent. - If using an amine with low nucleophilicity, a more reactive coupling agent like HATU may be required.
Difficulty in Product Purification - Presence of unreacted starting materials. - Formation of byproducts from the coupling agent (e.g., dicyclohexylurea from DCC).- Perform an aqueous workup to remove water-soluble impurities. Washing with a mild base (e.g., saturated sodium bicarbonate solution) can remove unreacted carboxylic acid.[10] - If using DCC, the urea byproduct is largely insoluble in many organic solvents and can be removed by filtration. For easier removal, consider using water-soluble EDC.[4]

Experimental Workflows and Protocols

Selective Mono-Esterification (Fischer-Speier Method)

This protocol aims to selectively esterify the aliphatic carboxylic acid group.

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in excess anhydrous alcohol (e.g., Methanol) B Add catalytic amount of concentrated H₂SO₄ (0.1-0.2 eq.) A->B Slowly C Heat the mixture to reflux (e.g., 65°C for Methanol) B->C D Monitor reaction by TLC until starting material is consumed C->D E Cool to room temperature and remove excess alcohol D->E F Dissolve residue in an organic solvent (e.g., Ethyl Acetate) E->F G Wash with saturated NaHCO₃ solution and then brine F->G H Dry organic layer over anhydrous MgSO₄ and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for selective mono-esterification.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in a large excess of anhydrous alcohol (e.g., 20-40 equivalents of methanol).

  • Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1 to 0.2 equivalents).

  • Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with brine.[10]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Amide Formation using EDC/HOBt Coupling

This protocol is suitable for coupling either carboxylic acid group with a primary or secondary amine.

Amide_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) B Add HOBt (1.1 eq.) and the amine (1.1 eq.) A->B C Cool the mixture to 0°C B->C D Add EDC (1.2 eq.) portion-wise C->D E Allow to warm to room temperature and stir overnight D->E F Dilute with an organic solvent and wash with dilute HCl, saturated NaHCO₃, and brine E->F G Dry organic layer over anhydrous Na₂SO₄ and concentrate F->G H Purify by column chromatography or recrystallization G->H

Caption: Workflow for amide formation via EDC/HOBt coupling.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 1 equivalent of this compound in an anhydrous aprotic solvent like DMF or dichloromethane.

  • Reagent Addition: Add 1.1 equivalents of 1-Hydroxybenzotriazole (HOBt) and 1.1 equivalents of the desired amine to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Coupling Agent Addition: Slowly add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in portions.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography or recrystallization.

Reaction Mechanism: Acid-Catalyzed Esterification

The Fischer-Speier esterification is a classic example of nucleophilic acyl substitution. The mechanism involves several key steps, each of which is reversible.

Fischer_Mechanism A Carboxylic Acid (R-COOH) B Protonated Carbonyl (R-C(OH)₂⁺) A->B + H⁺ B->A - H⁺ C Tetrahedral Intermediate B->C + R'OH C->B - R'OH D Protonated Intermediate C->D Proton Transfer D->C Proton Transfer E Protonated Ester D->E - H₂O E->D + H₂O F Ester (R-COOR') E->F - H⁺ F->E + H⁺

Caption: Mechanism of Fischer-Speier Esterification.

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate undergoes a proton transfer, followed by the elimination of a water molecule to form a protonated ester. Finally, deprotonation yields the ester and regenerates the acid catalyst.[2]

References

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

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  • A Guide to Derivatization Reagents for GC. Restek. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]

  • Esterification Lab Answers. ChemistryScore. [Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. National Institutes of Health. [Link]

  • Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol. AIP Publishing. [Link]

  • 2-((Carboxymethyl)thio)-5-nitrobenzoic acid. SIELC Technologies. [Link]

  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. [Link]

  • Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. AUS-e-TUTE. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Optimization of the derivatization temperature. ResearchGate. [Link]

  • Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Carboxylic Acids: Reactions Part #1 Esterification, Reduction & Acidity of Dicarboxylic Acids. YouTube. [Link]

  • Amide formation from carboxylic acid derivatives. Khan Academy. [Link]

  • Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. [Link]

  • Amide formation from carboxylic acid derivatives. (video). Khan Academy. [Link]

  • Optimization of the derivatization for a temperature (°C), b reaction... ResearchGate. [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. CORE. [Link]

  • Esterification of nitrobenzoic acids.
  • Amide Formation from Carboxylic Acids. YouTube. [Link]

  • Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate. [Link]

  • Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. ResearchGate. [Link]

  • 2-((Carboxymethyl)thio)-5-nitrobenzoic acid. PubChem. [Link]

  • (PDF) Derivatization reactions and reagents for gas chromatography analysis. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. [Link]

  • Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Semantic Scholar. [Link]

  • Optimization of Reaction Conditions for Synthesis of Carboxymethyl Cellulose from Oil Palm Fronds. ResearchGate. [Link]

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Technical Support Center: Troubleshooting Low Yields in Coupling Reactions Involving 2-(Carboxymethyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(Carboxymethyl)-5-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during amide or ester coupling reactions with this unique difunctional molecule.

This compound presents a distinct set of challenges due to its structural features: two carboxylic acid groups with different reactivities, significant steric hindrance around the aromatic carboxyl group, and the strong electron-withdrawing nature of the nitro group. This guide provides in-depth, field-tested insights and actionable protocols to help you navigate these complexities and optimize your reaction outcomes.

Understanding the Molecule: The Root of the Problem

Before troubleshooting, it's critical to understand the inherent properties of this compound that influence its reactivity:

  • Differential Acidity: The molecule possesses two carboxylic acid groups: an aliphatic one (carboxymethyl) and an aromatic one (benzoic acid). The aromatic carboxylic acid is more acidic (lower pKa) due to the electron-withdrawing nitro group and its direct attachment to the benzene ring.[1][2] Conversely, the aliphatic carboxylic acid is generally more nucleophilic and less sterically hindered, making it the kinetically favored site for activation and coupling under many standard conditions.

  • Steric Hindrance: The benzoic acid moiety is flanked by a carboxymethyl group in the ortho position, creating significant steric bulk. This hindrance can impede the approach of coupling reagents and nucleophiles (amines/alcohols), often leading to incomplete reactions or requiring more forceful conditions.[3][4][5]

  • Electronic Effects: The powerful electron-withdrawing nitro group deactivates the aromatic ring, which can influence the reactivity of the benzoic acid group. While it increases the acidity, it can also affect the stability of certain reaction intermediates.[6]

  • Potential Side Reactions: The nitro group itself can sometimes participate in or be susceptible to side reactions, especially under harsh conditions or in the presence of certain catalysts and reducing agents that might be used in subsequent steps.[7][8][9]

Quick Troubleshooting FAQs

Here are answers to the most common questions and issues encountered when using this reagent.

Q1: My overall yield is very low. Which carboxylic acid is reacting?

It is highly probable that the aliphatic (carboxymethyl) group is the primary site of reaction under standard conditions (e.g., EDC, HATU at room temperature). Its lower steric hindrance makes it more accessible. To confirm, you will need to use analytical techniques like NMR or LC-MS to characterize your product and any recovered starting material.

Q2: I'm using EDC/NHS, but the reaction is sluggish and incomplete. What's wrong?

This is a common issue. Several factors could be at play:

  • Inefficient Activation: Carbodiimides like EDC might not be potent enough to efficiently activate the sterically hindered aromatic carboxyl group.[10]

  • Hydrolysis: The activated NHS-ester intermediate is sensitive to moisture. Ensure you are using anhydrous solvents and fresh reagents.[11][12]

  • pH Control: EDC/NHS chemistry has specific pH requirements. The activation step is most efficient at pH 4.5-6.0, while the coupling to the amine works best at pH 7.2-8.0.[11][12] A single-pot reaction at neutral pH can be a compromise that leads to lower efficiency.

Q3: I see multiple products on my TLC/LC-MS. What are they?

You are likely observing a mixture of mono-acylated products (at either the aliphatic or aromatic acid), potentially some di-acylated product if you used a large excess of the nucleophile and forcing conditions, and unreacted starting material. Another possibility is the formation of an N-acylurea byproduct if using a carbodiimide without an additive like HOBt.[10]

Q4: How can I selectively couple at the aromatic (benzoic) acid position?

Selective coupling at the more hindered aromatic position is challenging and typically requires a protection/deprotection strategy. A common approach would be to:

  • Protect the more reactive aliphatic acid, often by converting it to an ester (e.g., a methyl or t-butyl ester).

  • Perform the coupling reaction at the now-available aromatic acid position.

  • Deprotect the aliphatic ester to reveal the free carboxylic acid.

Q5: My amine/alcohol is sterically hindered, and the reaction is not working at all. What should I do?

When both the acid and the nucleophile are sterically hindered, standard coupling conditions often fail.[5][13] You must switch to a more powerful activation strategy. Consider converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which creates a much more reactive electrophile.[10][14] Alternatively, using highly potent coupling reagents like PyAOP or COMU may be effective.[15]

In-Depth Troubleshooting & Optimization Guides

Guide 1: Optimizing Carboxylic Acid Activation

The choice of coupling reagent is the most critical factor for success. If standard methods fail, a systematic change in activation strategy is required.

Causality Behind Reagent Choice

Coupling reagents work by converting the hydroxyl of the carboxylic acid into a better leaving group, forming a highly reactive intermediate that is then attacked by the amine or alcohol.[16][17] For a sterically hindered substrate like this compound, the efficiency of this initial activation step is paramount. Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts, each with varying reactivity.[18][19]

Data: Comparison of Common Coupling Reagents
Reagent ClassExamplesStrengthsWeaknesses for This Application
Carbodiimides EDC, DCC, DICCost-effective, water-soluble byproducts (EDC).[20]Often inefficient for sterically hindered acids.[10] Prone to N-acylurea side reaction without additives.
Phosphonium Salts PyBOP, PyAOPHigh reactivity, less prone to guanidinylation side reactions.[10][21]Solutions in DMF have moderate stability.
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUVery high reactivity, fast kinetics.[20] HATU and COMU are especially effective for difficult couplings.[15]Can cause guanidinylation of the amine if used in large excess.[10]
Recommended Workflow for Optimizing Activation

G start Start: Low Yield reagent_check Current Reagent: EDC or DCC? start->reagent_check switch_to_uronium Switch to HATU or HCTU (1.2 eq) with DIPEA (2-3 eq) in DMF. reagent_check->switch_to_uronium Yes still_low_yield Still Low Yield? reagent_check->still_low_yield No, already using a uronium reagent switch_to_uronium->still_low_yield success Success! switch_to_uronium->success Solved switch_to_phosphonium Switch to PyAOP (1.2 eq) or COMU (1.2 eq) still_low_yield->switch_to_phosphonium Yes final_resort Final Resort: Convert to Acid Chloride (SOCl₂ or (COCl)₂) switch_to_phosphonium->final_resort Still Fails switch_to_phosphonium->success Solved final_resort->success

Caption: Troubleshooting workflow for reagent selection.

Guide 2: Managing Solvent, Base, and Temperature Effects

Reaction parameters play a crucial role in managing the solubility of the zwitterionic-like starting material and driving the reaction to completion.

Causality of Reaction Conditions
  • Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred as they can effectively solvate the reactants and intermediates, preventing them from crashing out of solution.[10][22]

  • Base: A non-nucleophilic tertiary amine base is required to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile's ammonium salt, freeing it to react.[14] A hindered base like N,N-diisopropylethylamine (DIPEA) is often superior to triethylamine (TEA) as it is less likely to cause side reactions.[10]

  • Temperature: While most coupling reactions are run at room temperature, gently heating (e.g., 40-50 °C) can provide the necessary activation energy to overcome steric barriers, especially for difficult couplings.[10] However, this must be balanced against the risk of racemization if chiral centers are present and potential degradation of reagents.

Recommended Protocol: General Amide Coupling

This protocol provides a robust starting point for coupling an amine to the more accessible aliphatic carboxylic acid of this compound using HATU.

Materials:

  • This compound (1.0 eq.)

  • Amine of interest (1.1 eq.)

  • HATU (1.1 eq.)[20]

  • DIPEA (2.5 eq.)

  • Anhydrous DMF

Procedure:

  • Dissolve this compound in anhydrous DMF in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Add the amine of interest to the solution.

  • In a separate vial, dissolve HATU in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours.

  • If the reaction is sluggish after 4 hours, consider heating the mixture to 40 °C.

  • Upon completion, quench the reaction by adding water or saturated aqueous NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Guide 3: Addressing Potential Side Reactions

Understanding and mitigating side reactions is key to improving yield and purity.

Potential Side Reactions and Solutions

G cluster_0 Primary Reaction Pathway cluster_1 Potential Side Reactions Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Reagent Amine R'-NH₂ Product Desired Amide R-CO-NH-R' Amine->Product + Guanidinylation Guanidinylation of Amine Amine->Guanidinylation (from Uronium Reagents) + Excess Reagent Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Activated_Intermediate->Product N_Acylurea N-Acylurea Byproduct Activated_Intermediate->N_Acylurea (from Carbodiimides) Intramolecular Rearrangement

Sources

Challenges and solutions for scaling up the synthesis of 2-(Carboxymethyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Carboxymethyl)-5-nitrobenzoic Acid

This guide provides an in-depth technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of this compound (CAS No: 3898-66-6). Recognizing the challenges in scaling up organic syntheses, this document is structured as a dynamic support center. It moves beyond simple protocols to address the nuanced problems encountered in a real-world laboratory setting, focusing on troubleshooting, optimization, and the fundamental chemistry behind each step.

Section 1: Proposed Synthesis Pathway & Core Logic

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. Below is a plausible and robust pathway, broken down into logical stages. The strategy involves the initial nitration of a commercially available starting material, followed by functionalization of the methyl group.

Overall Synthesis Workflow

Synthesis_Pathway A 2-Methylbenzoic Acid B 2-Methyl-5-nitrobenzoic Acid A->B Nitration (HNO₃ / H₂SO₄) C 2-(Bromomethyl)-5-nitrobenzoic Acid B->C Benzylic Bromination (NBS, Radical Initiator) D 2-(Cyanomethyl)-5-nitrobenzoic Acid C->D Cyanation (NaCN or KCN) E This compound (Final Product) D->E Hydrolysis (Acid or Base)

Caption: Proposed multi-step synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis.

Q1: What is the most common synthetic route for this compound? A1: A frequently employed strategy involves a four-step sequence starting from 2-methylbenzoic acid. This pathway includes: 1) nitration to install the nitro group at the 5-position, 2) benzylic bromination of the methyl group, 3) conversion of the bromide to a nitrile via cyanation, and 4) hydrolysis of the nitrile to the desired carboxymethyl group. This route is favored because the starting materials are readily available and the reactions are standard transformations in organic synthesis.

Q2: What are the critical impurities to monitor during this synthesis? A2: Impurities are often process-related and specific to each step.

  • Nitration Step: The primary impurities are regioisomers, such as 3-nitro and dinitro byproducts. The formation of these is highly dependent on temperature control.[1]

  • Bromination Step: Incomplete reaction can leave unreacted 2-methyl-5-nitrobenzoic acid. D-brominated species can also form if conditions are too harsh.

  • Cyanation/Hydrolysis: Unreacted intermediates from previous steps are the most common impurities. Incomplete hydrolysis can leave residual nitrile.

  • General: Residual solvents from the reaction and purification steps can also be present.

Q3: What are the recommended storage conditions for the final product? A3: this compound should be stored in a cool, dry place, sealed in a tightly closed container.[2] Like many nitroaromatic compounds, it should be protected from light to prevent potential photodegradation.[3]

Q4: Which analytical techniques are best for quality control? A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for both in-process monitoring and final purity assessment.[4] A reverse-phase C18 column with a mobile phase of acetonitrile and acidified water can effectively separate the target compound from its precursors and common impurities.[5][6] UV detection is suitable due to the aromatic nature of the molecule.[7]

Section 3: Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Issue 1: Low yield or significant isomer formation during the nitration of 2-methylbenzoic acid.

  • Question: My nitration step is producing a low yield of the desired 2-methyl-5-nitrobenzoic acid, and TLC/HPLC analysis shows multiple other nitro-isomers. What is happening and how can I fix it?

  • Answer:

    • Causality: The methyl and carboxylic acid groups on the starting material have competing directing effects for electrophilic aromatic substitution. While the methyl group is ortho-, para-directing and the carboxylic acid is meta-directing, the outcome is highly sensitive to reaction conditions. Poor temperature control is the most common culprit; exothermic nitration can easily lead to a runaway reaction, reducing selectivity and promoting the formation of dinitrated byproducts.[1]

    • Solution:

      • Strict Temperature Control: Maintain the reaction temperature rigorously, typically between 0-10°C, by using an ice-salt bath and adding the nitrating agent very slowly.

      • Reagent Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent.

      • Order of Addition: Add the 2-methylbenzoic acid solution dropwise to the pre-chilled mixed acid (HNO₃/H₂SO₄) to ensure the electrophile is never in large excess relative to the substrate.

Issue 2: The benzylic bromination reaction is sluggish or fails to initiate.

  • Question: I've combined 2-methyl-5-nitrobenzoic acid with N-Bromosuccinimide (NBS) and a radical initiator, but the reaction isn't proceeding. What could be wrong?

  • Answer:

    • Causality: This is a free-radical chain reaction that requires proper initiation. The absence of a suitable light source, an ineffective or expired radical initiator (like AIBN or benzoyl peroxide), or the presence of radical scavengers (impurities) can inhibit the reaction. The solvent is also critical; non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are typically required.

    • Solution:

      • Initiation: Ensure a proper light source (e.g., a 250W sun lamp or UV lamp) is positioned close to the reaction flask.

      • Initiator Quality: Use a fresh batch of the radical initiator. A small amount is typically sufficient.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from quenching the radical chain reaction.

      • Solvent Purity: Use anhydrous, non-polar solvents to ensure the optimal environment for the radical reaction.

Issue 3: During scale-up, the final product is an off-color (brown/yellow) powder instead of the expected white/beige solid.

  • Question: My lab-scale synthesis produced a clean product, but the pilot-scale batch is discolored. What causes this and how can I purify it?

  • Answer:

    • Causality: Discoloration on scale-up often results from the longer reaction times or higher temperatures required, which can lead to the formation of minor, highly colored byproducts. Oxidation of functional groups can also contribute.[6]

    • Solution:

      • Activated Charcoal Treatment: During the final recrystallization step, after dissolving the crude product in the hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal.

      • Hot Filtration: Keep the solution hot and perform a gravity filtration through a fluted filter paper or a pad of Celite to remove the charcoal and the adsorbed impurities.

      • Recrystallization: Allow the hot, filtered solution to cool slowly to form pure crystals. This method is highly effective at removing colored impurities.[6]

Issue 4: The final hydrolysis of the nitrile is incomplete, leading to a mixture of product and intermediate.

  • Question: After attempting hydrolysis, my NMR/HPLC shows a significant amount of the 2-(cyanomethyl)-5-nitrobenzoic acid intermediate remaining. How can I drive the reaction to completion?

  • Answer:

    • Causality: Nitrile hydrolysis, particularly on an electron-deficient aromatic ring, can be difficult and requires harsh conditions. Insufficient acid/base concentration, temperature, or reaction time are common reasons for incomplete conversion.

    • Solution:

      • Increase Reagent Concentration: For acid hydrolysis, use a more concentrated acid like 6M HCl or even a mixture of acetic acid and concentrated H₂SO₄. For basic hydrolysis, use a higher concentration of NaOH or KOH (e.g., 25-40%).

      • Elevate Temperature: Increase the reaction temperature to reflux. Microwave-assisted heating can often dramatically reduce reaction times and improve yields for this transformation.

      • Extend Reaction Time: Monitor the reaction by TLC or HPLC and continue heating until the starting material is no longer observed.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Analysis Shows Low Yield or Impure Product step_check Which step has the issue? start->step_check nitration Nitration step_check->nitration Step 1 bromination Bromination step_check->bromination Step 2 hydrolysis Hydrolysis step_check->hydrolysis Step 4 final_product Final Product step_check->final_product Purification sol_nitration Check Temp Control (-0-10°C). Verify Acid Ratio. Slow Addition. nitration->sol_nitration sol_bromination Use Fresh Initiator. Ensure UV/Light Source. Use Anhydrous Solvent. bromination->sol_bromination sol_hydrolysis Increase Acid/Base Conc. Increase Temp/Reflux. Extend Reaction Time. hydrolysis->sol_hydrolysis sol_final Recrystallize. Use Activated Charcoal for Color Removal. final_product->sol_final

Caption: A logical workflow for troubleshooting common synthesis issues.

Section 4: Experimental Protocols & Data

Quantitative Data Summary Table
StepReactionKey ReagentsSolventTemp (°C)Time (h)Typical Yield
1Nitration2-Methylbenzoic acid, HNO₃, H₂SO₄None0 - 102 - 460 - 75%
2Bromination2-Methyl-5-nitrobenzoic acid, NBS, AIBNCCl₄75 - 854 - 870 - 85%
3Cyanation2-(Bromomethyl)-5-nitrobenzoic acid, NaCNAq. Ethanol70 - 803 - 680 - 90%
4Hydrolysis2-(Cyanomethyl)-5-nitrobenzoic acid, 6M HClWater100 - 1108 - 1685 - 95%
Protocol 1: Synthesis of 2-Methyl-5-nitrobenzoic Acid (Step 1)
  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.

  • Nitrating Mixture: Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10°C.

  • Substrate Addition: Dissolve 2-methylbenzoic acid in a minimum amount of concentrated sulfuric acid and add this solution to the dropping funnel.

  • Reaction: Add the substrate solution dropwise to the nitrating mixture over 1-2 hours, ensuring the internal temperature does not exceed 10°C. After the addition is complete, let the mixture stir at room temperature for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper. Dry the solid product in a vacuum oven. The crude product can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.[6]

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat the mixture to boiling for a few minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 5: References

  • SIELC Technologies. (2018, May 16). 2-((Carboxymethyl)thio)-5-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6127572A - Process for preparing 2-carboxy-5-nitrobenzenesulfonic acid and salts thereof by oxidation. Retrieved from

  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet - Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0897910B1 - Process for the preparation of 2-carboxy-5-nitrobenzene sulphonic acid and its salts by oxidation. Retrieved from

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. Retrieved from

  • Analytical Biochemistry. (1999, April). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Retrieved from [Link]

  • PubChem. (n.d.). 2-((Carboxymethyl)thio)-5-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2018, August 5). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]

Sources

Preventing the decomposition of 2-(Carboxymethyl)-5-nitrobenzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability and Preventing Decomposition in Experimental Settings

Welcome to the Technical Support Center for 2-(Carboxymethyl)-5-nitrobenzoic acid (CAS 3898-66-6). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this reagent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you ensure the integrity of your experiments and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is a polyfunctional organic molecule featuring two carboxylic acid groups and a nitro group on a benzene ring. This structure makes it a versatile building block in organic synthesis, particularly for pharmaceuticals and other complex molecules.[1] However, the presence of these functional groups, especially the electron-withdrawing nitro group, makes the molecule susceptible to decomposition under certain conditions. The primary stability concern is thermal decarboxylation, where one or both of the carboxyl groups are lost as CO2.[2][3][4]

Q2: What are the main factors that can trigger the decomposition of this compound?

Several factors can induce or accelerate the degradation of this compound:

  • Elevated Temperatures: Like other nitrobenzoic acids, this compound is prone to thermal decarboxylation.[2][4] Heating the compound, especially above its melting point or in high-boiling solvents for extended periods, can lead to significant degradation.

  • Extreme pH: Strongly basic conditions can facilitate decarboxylation by deprotonating the carboxylic acid groups, making the carboxylate anion more susceptible to elimination.[2][5][6] While acidic conditions can stabilize the carboxyl group to some extent, very harsh acidic environments combined with heat can also promote side reactions.

  • Presence of Strong Oxidizing Agents or Bases: These reagents are generally incompatible and can lead to vigorous, uncontrolled reactions or rapid decomposition.[7]

  • Light Exposure: Nitroaromatic compounds can be sensitive to light. While specific photostability data for this exact molecule is limited, it is a prudent practice to protect it from prolonged light exposure to prevent potential photodegradation pathways from being initiated.[8]

Q3: How should I properly store this compound?

To ensure long-term stability, the compound should be stored under the conditions specified by the supplier. General best practices are summarized in the table below.[1]

ParameterRecommendationRationale
Temperature Room TemperatureAvoids thermal stress that could lead to slow decomposition over time.
Atmosphere Sealed in a dry environmentProtects from moisture, which could promote hydrolysis or other side reactions.
Container Tightly closed, original containerPrevents contamination and exposure to air and moisture.[9]
Light Protect from direct lightMinimizes risk of photodegradation. Use of amber vials is recommended for solutions.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides a logical workflow to diagnose and solve the problem.

Issue 1: Low Reaction Yield or Stalled Reaction

You are performing a reaction using this compound as a starting material, but the yield of your desired product is significantly lower than expected, or the reaction fails to proceed to completion.

Potential Cause: Decomposition of the starting material before or during the reaction.

Troubleshooting Workflow

cluster_solution Solution Path start Low Yield Observed check_purity 1. Verify Purity of Starting Material (e.g., HPLC, NMR) start->check_purity impure Purity <95% or shows degradation peaks? check_purity->impure Yes pure Purity OK check_purity->pure No purify Purify starting material (e.g., recrystallization) or use a new batch. impure->purify final_check Re-run optimized reaction. Monitor by TLC/LC-MS for starting material consumption. purify->final_check check_temp 2. Review Reaction Temperature pure->check_temp too_high Is T > 150°C or is there prolonged heating? check_temp->too_high Yes temp_ok Temperature is moderate check_temp->temp_ok No reduce_temp Optimize for lower T. Consider alternative activation methods or catalysts. too_high->reduce_temp reduce_temp->final_check check_ph 3. Assess Reaction pH temp_ok->check_ph is_basic Is pH > 8? check_ph->is_basic Yes ph_ok pH is neutral/acidic check_ph->ph_ok No adjust_ph If possible, run under neutral or mildly acidic conditions. Use non-nucleophilic bases if needed. is_basic->adjust_ph adjust_ph->final_check check_reagents 4. Check Reagent Compatibility ph_ok->check_reagents incompatible Are strong bases or oxidants present? check_reagents->incompatible Yes reagents_ok Reagents are compatible check_reagents->reagents_ok No replace_reagents Substitute with milder reagents. (e.g., use organic bases instead of hydroxides) incompatible->replace_reagents replace_reagents->final_check reagents_ok->final_check

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps & Explanations
  • Verify Starting Material Purity: Before troubleshooting the reaction, confirm the integrity of your starting material. Run an analytical test like HPLC or NMR. The presence of unexpected peaks may indicate that the compound has degraded during storage. For HPLC analysis, a reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a good starting point.[10]

  • Evaluate Reaction Temperature: The C-C bond between the benzene ring and the carboxyl group is weakened by the electron-withdrawing nitro group, making it the most likely point of cleavage via decarboxylation at high temperatures.[2][4][11] If your protocol requires high heat, consider if a lower temperature for a longer duration is feasible. Alternatively, investigate microwave-assisted synthesis, which can sometimes reduce reaction times and minimize thermal degradation.

  • Control pH: In basic media, the carboxylic acid protons are removed, forming a carboxylate anion. This electronically facilitates the elimination of CO2. If your reaction requires a base, opt for a non-nucleophilic organic base (e.g., DIPEA, triethylamine) over strong inorganic bases like NaOH or KOH, and use it in stoichiometric amounts rather than as a solvent.

  • Ensure Reagent Compatibility: Avoid strong oxidizing agents (e.g., permanganate, dichromate) unless they are a required part of the reaction, as they can react with the carboxymethyl group or the aromatic ring.[7]

Issue 2: Reaction Mixture Changes Color (e.g., Turns Yellow/Brown)

Your reaction, which started as a colorless or pale-yellow solution, has developed a dark yellow or brown color, suggesting the formation of impurities.

Potential Cause: Formation of nitro-aromatic degradation byproducts.

Primary Decomposition Pathway: Decarboxylation

The most probable cause of color change and impurity formation is decarboxylation, which can be followed by other side reactions. The nitro group strongly activates the molecule for such degradation.

Caption: Primary thermal decomposition pathway.

Preventative Measures
  • Inert Atmosphere: If heating is unavoidable, conduct the reaction under an inert atmosphere (Nitrogen or Argon). This will prevent oxidative side reactions that can occur at high temperatures and contribute to color formation.

  • Solvent Purity: Use high-purity, anhydrous solvents. Impurities in solvents can sometimes catalyze decomposition pathways.

  • Monitor Closely: Use Thin Layer Chromatography (TLC) or in-situ LC-MS to monitor the reaction. If you see the formation of multiple, often colored, byproducts, it is a strong indication of decomposition. Quench the reaction as soon as the starting material is consumed to prevent further degradation of the product.

Experimental Protocol: Purity Analysis by HPLC-UV

This protocol provides a general method to assess the purity of this compound and detect potential degradation products.

  • Instrumentation and Materials:

    • HPLC system with a UV-Vis detector.

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Standard of this compound (≥98% purity).

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution: Prepare your sample at a similar concentration using the same diluent. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or scan for the absorbance maximum).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 10% B (re-equilibration)

  • Analysis:

    • Inject the standard to determine its retention time.

    • Inject the sample. The appearance of significant peaks at different retention times, especially those that are absent in the standard, suggests the presence of impurities or degradation products. The peak area percentage can be used to estimate the purity.

By understanding the chemical vulnerabilities of this compound and implementing these troubleshooting and preventative strategies, you can significantly improve the reliability and success of your synthetic protocols.

References
  • Manikyam, D. S., & Sundaram, E. V. (1970). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan, 43(12), 3651-3652. [Link]

  • Oxford University Press. (n.d.). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved from [Link]

  • ResearchGate. (n.d.). Decarboxylative cross-coupling reaction of 2-nitrobenzoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Acidic Strength of Nitrobenzoic Acid. Retrieved from [Link]

  • Unknown Source. (n.d.). Decarboxylation of Aromatic Carboxylic Acids in Isotopic Studies.
  • PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Quora. (2018). Nitrobenzoic acid is more acidic than benzoic acid, why? Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-((Carboxymethyl)thio)-5-nitrobenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-((Carboxymethyl)thio)-5-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]

  • Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • ResearchGate. (2025). The sensitive spectrophotometric method for the determination of cobalt with 2-(2-quinolinylazo)-5-diethylaminobenzoic acid. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Confirming the Structure of Synthesized 2-(Carboxymethyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: The definitive confirmation of a synthesized molecule's structure is a critical, non-negotiable step in chemical and pharmaceutical research.[1][2][3] This guide presents a comprehensive, in-depth comparison of the essential analytical techniques required to unequivocally validate the chemical structure of synthesized 2-(Carboxymethyl)-5-nitrobenzoic acid. By integrating data from multiple orthogonal methods, researchers can ensure the identity, purity, and integrity of their compound, which is fundamental for its downstream applications.[1] This document provides detailed experimental protocols, data interpretation guidelines, and a comparative analysis of the strengths of each technique.

Introduction to this compound

This compound is a dicarboxylic acid derivative containing a nitro-substituted aromatic ring. Its molecular structure presents several key features that can be specifically probed by various analytical methods: a substituted benzene ring, two distinct carboxylic acid groups, a methylene (-CH2-) group, and a nitro group. Accurate structural confirmation is paramount to distinguish it from potential isomers and byproducts.

Core Analytical Techniques for Structural Elucidation

A multi-faceted analytical approach is indispensable for the robust confirmation of the target molecule's structure.[4][5] The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

  • ¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the acidic carboxylic acid protons. The splitting patterns (multiplicities) of the aromatic signals are particularly diagnostic for the substitution pattern on the benzene ring. The acidic protons of the carboxylic acids typically appear as broad singlets at a very downfield chemical shift (around 10-13 ppm).[6][7]

  • ¹³C NMR Spectroscopy: ¹³C NMR provides information about the different carbon environments in the molecule. For the target compound, distinct signals are expected for the two carboxylic acid carbons, the aromatic carbons (with different chemical shifts due to the substituents), and the methylene carbon.[8][9] The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns.[4]

  • High-Resolution Mass Spectrometry (HRMS): This is crucial for determining the exact molecular formula of the synthesized compound. By providing a highly accurate mass measurement, HRMS can confirm the elemental composition of this compound (C₉H₇NO₆).

  • Fragmentation Analysis: In the mass spectrometer, the molecule can be fragmented into smaller, charged pieces. The pattern of these fragments is often characteristic of the molecule's structure. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂) and decarboxylation (loss of CO₂).[12][13] The observation of fragments corresponding to these losses would provide strong evidence for the presence of these functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[4][14] For this compound, the FTIR spectrum will be characterized by several key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in carboxylic acid dimers.[15][16]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear in the range of 1680-1710 cm⁻¹ for the carbonyl groups. Conjugation with the aromatic ring can lower this frequency.[16][17]

  • C-O Stretch and O-H Bend: These vibrations from the carboxylic acid groups will appear in the fingerprint region, typically between 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹, respectively.[15][17]

  • N-O Stretch (Nitro Group): Two strong absorption bands are expected for the nitro group, typically around 1500-1560 cm⁻¹ (asymmetric stretch) and 1300-1370 cm⁻¹ (symmetric stretch).

  • Aromatic C-H and C=C Stretches: Weaker absorptions corresponding to the aromatic C-H bonds will be seen above 3000 cm⁻¹, and C=C stretching vibrations within the ring will appear in the 1450-1600 cm⁻¹ region.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and nitrogen) in a compound.[18][19] This data is used to determine the empirical formula of the synthesized molecule.[20][21] When combined with the molecular weight from mass spectrometry, the molecular formula can be definitively confirmed.[22]

Comparative Analysis of Analytical Methods

Technique Information Provided Strengths for this Compound Limitations
¹H NMR Proton environments, connectivity, and stereochemistry.Confirms the aromatic substitution pattern and the presence of the methylene group.Acidic proton signals can be broad and may exchange with trace water.
¹³C NMR Carbon skeleton and functional groups.Confirms the number of unique carbon atoms and the presence of two distinct carboxyl groups.Lower sensitivity than ¹H NMR.
HRMS Exact molecular weight and elemental formula.Unambiguously confirms the molecular formula (C₉H₇NO₆).Does not provide information on the connectivity of atoms.
FTIR Presence of functional groups.Clearly identifies the carboxylic acid and nitro functional groups.Provides limited information on the overall molecular structure.
Elemental Analysis Percentage composition of C, H, N.Confirms the empirical formula.Does not distinguish between isomers.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse program. Key parameters include a 30° pulse angle, 2-4 seconds acquisition time, and a 1-5 second relaxation delay.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Protocol 2: High-Resolution Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap). Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectral Analysis: Acquire the mass spectrum in both positive and negative ion modes. Determine the accurate mass of the molecular ion and compare it to the theoretical mass of this compound.

Protocol 3: FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the carboxylic acid, nitro, and aromatic functional groups.

Data Visualization

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation Workflow cluster_data Data Integration & Validation Synthesized_Product Synthesized Crude Product Purification Purification (e.g., Recrystallization) Synthesized_Product->Purification Pure_Compound Pure this compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H & ¹³C) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS FTIR FTIR Spectroscopy Pure_Compound->FTIR EA Elemental Analysis Pure_Compound->EA Data_Integration Integrate & Correlate Data NMR->Data_Integration C-H Framework MS->Data_Integration Molecular Formula FTIR->Data_Integration Functional Groups EA->Data_Integration Empirical Formula Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Caption: Workflow for the structural elucidation of this compound.

Caption: Key structural features and the corresponding analytical confirmation methods.

Conclusion

The structural confirmation of synthesized this compound requires a rigorous and multi-pronged analytical approach. By synergistically using NMR spectroscopy, mass spectrometry, FTIR spectroscopy, and elemental analysis, researchers can be highly confident in the identity and purity of their compound. This guide provides the necessary framework and experimental considerations to achieve an unequivocal structural validation, a critical step for the advancement of research and development in the chemical and pharmaceutical sciences.

References

  • Vertex AI Search. (n.d.). Stoichiometry: Elemental Analysis.
  • CK-12 Foundation. (n.d.). What is elemental analysis?.
  • PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Wisdomlib. (2024, December 13). Chemical structure confirmation: Significance and symbolism.
  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis.
  • Chemistry LibreTexts. (2025, July 31). 6.8: Calculating Empirical Formulas for Compounds.
  • Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid.
  • ResearchGate. (2025, August 6). Analytical Methods for the Monitoring of Solid Phase Organic Synthesis.
  • R Discovery. (2000, January 1). Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C NMR Spectra of Mono- and Disubstituted Benzoic Acids.
  • SPU. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • LibreTexts. (n.d.). 3.2 Determining Empirical and Molecular Formulas.
  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
  • PubMed. (n.d.). Can the time from synthesis design to validated chemistry be shortened?.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • NIPES. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group.
  • Online Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • LinkedIn. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
  • NIH. (n.d.). Design and Validation of FRESH, a Drug Discovery Paradigm Resting on Robust Chemical Synthesis.
  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
  • NIH. (n.d.). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids.

Sources

A Comparative Guide to the Synthesis of 2-(Carboxymethyl)-5-nitrobenzoic Acid and Its Isomers for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of an appropriate starting material or intermediate is a critical decision that dictates the efficiency, regioselectivity, and overall success of a synthetic route. Substituted benzoic acids, in particular, are a cornerstone of medicinal chemistry, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of 2-(carboxymethyl)-5-nitrobenzoic acid and its structural isomers, focusing on their synthesis and the influence of substituent positioning on their chemical behavior.

Introduction: The Significance of (Carboxymethyl)nitrobenzoic Acid Isomers

This compound and its isomers are polysubstituted aromatic compounds featuring a benzoic acid core, a nitro group, and a carboxymethyl substituent. The interplay of these functional groups—an electron-withdrawing nitro group and two acidic carboxylic acid moieties—imparts unique physicochemical properties and reactivity profiles to each isomer. These compounds serve as valuable building blocks for the synthesis of a variety of more complex molecules, including heterocyclic systems and potential pharmaceutical agents. The strategic choice of isomer is paramount, as the spatial arrangement of the functional groups will govern the molecule's reactivity in subsequent transformations.

Isomeric Landscape and Physicochemical Properties

The primary isomers of (carboxymethyl)nitrobenzoic acid are distinguished by the positions of the carboxymethyl and nitro groups relative to the primary carboxylic acid on the benzene ring. The substitution pattern significantly impacts properties such as acidity, melting point, and solubility, which are crucial for reaction setup, workup, and purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Physicochemical Properties
This compound C₉H₇NO₆225.163898-66-6As a polysubstituted benzoic acid, its acidity is enhanced by the electron-withdrawing nitro group.[1][2]
4-(Carboxymethyl)-3-nitrobenzoic acid C₉H₇NO₆225.15444667-11-2The positioning of the nitro group ortho to one carboxylic acid and meta to the other will distinctly influence their respective pKa values.[3][4]
2-(Carboxymethyl)-4-nitrobenzoic acid C₉H₇NO₆225.1539585-32-5The nitro group at the 4-position exerts a strong resonance and inductive effect, significantly impacting the acidity of both carboxylic acid groups.[5][6]

A Comparative Overview of Synthetic Strategies

The synthesis of (carboxymethyl)nitrobenzoic acid isomers generally relies on two primary retrosynthetic approaches:

  • Nitration of a (carboxymethyl)benzoic acid precursor: This involves the electrophilic aromatic substitution of a pre-existing (carboxymethyl)benzoic acid. The regioselectivity of the nitration is dictated by the directing effects of the existing substituents.

  • Oxidation of a methylphenylacetic acid or a dimethylnitrobenzene precursor: This strategy involves the oxidation of one or both methyl groups of a suitable nitrated precursor.

The choice of synthetic route is often a trade-off between the availability of starting materials, the number of synthetic steps, and the achievable regioselectivity.

G cluster_0 General Synthetic Pathways Start Substituted Toluene or Benzoic Acid Derivative Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Oxidation Oxidation (e.g., KMnO₄, Na₂Cr₂O₇) Start->Oxidation Nitration->Oxidation Final_Product (Carboxymethyl)nitrobenzoic Acid Isomer Oxidation->Final_Product

Caption: Generalized synthetic strategies for (carboxymethyl)nitrobenzoic acid isomers.

Experimental Protocols: A Representative Synthesis

Synthesis of 4-(Carboxymethyl)-3-nitrobenzoic acid via Oxidation

This protocol is a representative procedure based on established oxidation methods for similar compounds.

Materials:

  • 4-Methyl-3-nitrophenylacetic acid

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-methyl-3-nitrophenylacetic acid in an aqueous solution of sodium carbonate.

  • Oxidation: Gently heat the solution to 80-90°C. Slowly add a solution of potassium permanganate in water to the reaction mixture over a period of 1-2 hours. The rate of addition should be controlled to maintain the reaction temperature. The disappearance of the purple color of the permanganate indicates its consumption.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The brown manganese dioxide precipitate is removed by filtration. If any unreacted permanganate remains, it can be quenched by the addition of a small amount of sodium bisulfite until the purple color disappears.

  • Isolation: The filtrate, containing the sodium salt of the desired product, is cooled in an ice bath and acidified with concentrated hydrochloric acid until the product precipitates.

  • Purification: The crude product is collected by vacuum filtration, washed with cold deionized water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Causality in Experimental Choices

  • Choice of Oxidizing Agent: Potassium permanganate is a strong and effective oxidizing agent for converting alkyl side chains on an aromatic ring to carboxylic acids. The reaction is typically carried out under basic conditions to improve the solubility of the organic acid and to prevent the degradation of the permanganate.

  • Temperature Control: The temperature of the oxidation reaction is crucial. Higher temperatures can lead to unwanted side reactions and decomposition of the product, while lower temperatures may result in a sluggish and incomplete reaction.

  • Acidification: Careful acidification is necessary to protonate the carboxylate salts and precipitate the final product. The use of a strong acid like HCl ensures complete protonation.

Comparative Analysis of Synthetic Routes

Synthetic RouteStarting MaterialKey Transformation(s)AdvantagesDisadvantages
Route 1 Substituted (carboxymethyl)benzoic acidNitrationPotentially fewer steps if the starting material is readily available.Regioselectivity can be an issue, leading to a mixture of isomers that may be difficult to separate.
Route 2 Substituted dimethylnitrobenzeneSelective OxidationCan offer better control over the final substitution pattern.May require multiple steps to introduce the necessary functional groups and achieve the desired oxidation state.
Route 3 Substituted nitrophenylacetic acidOxidationA direct route if the nitrophenylacetic acid is accessible.The starting material may not be commercially available and could require a multi-step synthesis.

Conclusion

The synthesis of this compound and its isomers presents a fascinating case study in the principles of electrophilic aromatic substitution and oxidation reactions. The choice of a particular isomer for a synthetic application must be guided by a thorough understanding of the directing effects of the substituents and the potential for isomeric mixtures. While direct comparative data on the synthesis of all isomers is limited, the fundamental principles of organic chemistry provide a solid framework for designing and optimizing synthetic routes. Further research into the development of highly regioselective synthetic methods for these valuable building blocks would be a significant contribution to the field of medicinal and materials chemistry.

References

  • Shiina, I., Ibuka, R., & Kubota, M. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters, 31(3), 286-287. [Link]

  • Google Patents. (n.d.).
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  • Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
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A Comparative Guide to the Reactivity of Substituted Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of the chemical reactivity of ortho-, meta-, and para-nitrobenzoic acids. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with experimental data to provide a comprehensive understanding of how substituent positioning dictates chemical behavior. We will explore both thermodynamic (acidity) and kinetic (reaction rates) aspects of their reactivity, supported by detailed experimental protocols.

Theoretical Framework: The Influence of the Nitro Group

The reactivity of a substituted benzoic acid is fundamentally governed by the electronic effects of its substituents. The nitro group (–NO₂) is a powerful electron-withdrawing group (EWG), which significantly influences the molecule's properties through two primary mechanisms.[1][2][3]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma (σ) bonds. This effect is distance-dependent, weakening as the substituent moves further from the reaction center (the carboxylic acid group).

  • Resonance Effect (-R or -M): The nitro group can delocalize electron density from the benzene ring onto itself via the pi (π) system. This effect is only operative when the nitro group is in the ortho or para position relative to the carboxylic acid, as these positions allow for direct conjugation. The resonance effect does not operate from the meta position.[4]

These electronic effects alter the electron density at the carboxylic acid group, impacting both its acidity and the electrophilicity of its carbonyl carbon, which in turn dictates its reactivity toward nucleophiles.

The Hammett Equation: Quantifying Substituent Effects

The Hammett equation provides a powerful tool for quantifying the influence of meta- and para-substituents on reaction rates and equilibria.[5][6] It establishes a linear free-energy relationship described as:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

  • K or k is the equilibrium or rate constant for the substituted reactant.

  • K₀ or k₀ is the constant for the unsubstituted (reference) reactant.

  • σ (Sigma) is the substituent constant , which depends only on the nature and position of the substituent (e.g., m-NO₂, p-NO₂). Positive sigma values indicate an electron-withdrawing group.[7][8]

  • ρ (Rho) is the reaction constant , which measures the sensitivity of a particular reaction to substituent effects.[5][9]

Comparative Analysis of Acidity (pKa)

The most direct measure of a substituted benzoic acid's reactivity is its acid dissociation constant (Ka), typically expressed as its negative logarithm, pKa. A lower pKa value signifies a stronger acid.[10] The electron-withdrawing nitro group increases the acidity of benzoic acid by stabilizing the resulting carboxylate anion conjugate base.[1][2]

The table below presents the experimental pKa values for the three nitrobenzoic acid isomers, with benzoic acid included for reference.

CompoundIsomer PositionpKa Value
Benzoic Acid-4.20[4][10]
2-Nitrobenzoic AcidOrtho2.17[4][10]
3-Nitrobenzoic AcidMeta3.45[4]
4-Nitrobenzoic AcidPara3.44[4][10]

Analysis of Acidity Trends:

The observed order of acidity is: ortho >> para ≈ meta > benzoic acid .[4][9][11]

  • Ortho-Nitrobenzoic Acid: The ortho isomer is by far the strongest acid. This pronounced acidity is due to the "ortho effect." [3][4] The bulky nitro group sterically hinders the adjacent carboxylic acid group, forcing it out of the plane of the benzene ring.[4] This twisting disrupts the resonance stabilization between the carboxyl group and the ring, but more importantly, it provides maximum inductive effect and stabilizes the carboxylate anion.[4][12]

  • Para-Nitrobenzoic Acid: In the para position, the nitro group exerts both a strong inductive effect and a strong resonance effect. Both effects work in concert to withdraw electron density and stabilize the carboxylate anion, leading to a significant increase in acidity compared to benzoic acid.[11]

  • Meta-Nitrobenzoic Acid: A nitro group in the meta position can only exert its electron-withdrawing inductive effect; the resonance effect is not operative from this position.[4] Consequently, the stabilization of the conjugate base is less pronounced than in the para isomer, resulting in slightly weaker (though still strong) acidity.[13]

Caption: Relationship between isomer position, electronic/steric effects, and acidity.

Comparative Analysis of Reaction Kinetics

The principles that govern acidity also dictate the kinetic reactivity of the carboxylic acid group in reactions such as esterification and amide bond formation.[14][15] In these reactions, a nucleophile (e.g., an alcohol or amine) attacks the electrophilic carbonyl carbon.

Esterification: R-COOH + R'-OH ⇌ R-COOR' + H₂O

Electron-withdrawing groups like –NO₂ increase the partial positive charge on the carbonyl carbon, making it a "harder" electrophile and more susceptible to nucleophilic attack. This generally leads to an increased reaction rate.[9]

Based on the electronic effects discussed:

  • The reactivity of nitrobenzoic acids in esterification is expected to be significantly higher than that of unsubstituted benzoic acid.

  • The expected trend in reaction rates would generally follow the trend in acidity: ortho > para > meta > benzoic acid . While the ortho effect can sometimes introduce steric hindrance that slows reactions, for a small nucleophile like methanol, the powerful electronic activation often dominates.[16][17]

Kinetic studies on the esterification of benzoic acids confirm that the reaction is first-order with respect to the carboxylic acid.[18][19] The rate constants (k) for substituted benzoic acids can be correlated using the Hammett equation, where a positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.[6]

Experimental Protocols

To ensure the trustworthiness and reproducibility of reactivity comparisons, standardized experimental protocols are essential.

Protocol 1: Determination of pKa by Potentiometric Titration

This is a highly reliable method for determining the pKa of a weak acid.[10][20] It involves monitoring the pH of the acid solution as it is neutralized with a strong base. The pKa is equal to the pH at the half-equivalence point.[8]

Materials & Equipment:

  • Nitrobenzoic acid isomer (e.g., 0.01 M solution)

  • Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Calibrated pH meter with a glass electrode

  • Burette (50 mL)

  • Beaker (100 mL) and magnetic stirrer

  • Standard pH buffers for calibration (pH 4, 7, 10)

Procedure:

  • Calibration: Calibrate the pH meter using the standard buffer solutions.

  • Sample Preparation: Pipette a known volume (e.g., 25.00 mL) of the 0.01 M nitrobenzoic acid solution into the beaker. Add a magnetic stir bar.

  • Titration: Immerse the pH electrode in the solution. Begin stirring. Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.5 mL) from the burette.

  • Data Recording: Record the pH of the solution after each addition, allowing the reading to stabilize. As the pH begins to change rapidly near the equivalence point, reduce the increment size (e.g., 0.1 mL).

  • Endpoint: Continue the titration until the pH has risen significantly past the equivalence point (e.g., to pH 11-12).

  • Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (the point of maximum slope) from the first derivative of the curve (ΔpH/ΔV).

    • The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

    • The pKa is the pH value on the titration curve corresponding to the half-equivalence point volume.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Kinetic Study of Acid-Catalyzed Esterification

This protocol outlines a method to compare the esterification rates of different nitrobenzoic acids with an alcohol (e.g., methanol) using an acid catalyst. The reaction progress is monitored by titrating the remaining carboxylic acid at various time points.

Materials & Equipment:

  • Nitrobenzoic acid isomer

  • Absolute methanol (solvent and reactant)

  • Strong acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid)[18][21]

  • Thermostated water bath or reaction block

  • Reaction flasks with condensers

  • Pipettes and ice bath

  • Standardized NaOH solution (e.g., 0.1 M) for titration

  • Phenolphthalein indicator

Procedure:

  • Reaction Setup: For each isomer, prepare a solution of the nitrobenzoic acid in methanol (e.g., 0.1 M) in a reaction flask. Place the flasks in a thermostated bath set to the desired temperature (e.g., 60 °C).

  • Initiation: Once the solutions reach thermal equilibrium, add a catalytic amount of concentrated H₂SO₄ to each flask to start the reaction. This is t=0.

  • Sampling: At predetermined time intervals (e.g., t = 0, 15, 30, 60, 120 min), withdraw a small, precise aliquot (e.g., 5.00 mL) from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold distilled water. This stops the esterification process.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate the unreacted carboxylic acid with the standardized NaOH solution until a persistent pink color is observed.[22]

  • Analysis:

    • Calculate the concentration of the carboxylic acid at each time point from the titration data.

    • Assuming pseudo-first-order kinetics (since methanol is in large excess), plot ln[Acid] versus time.

    • The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').

    • Compare the k' values for the different isomers to determine their relative reactivity.

Conclusion

The reactivity of nitrobenzoic acids is a clear and compelling demonstration of structure-activity relationships in organic chemistry. The position of the electron-withdrawing nitro group profoundly impacts both the acidity and kinetic reactivity of the molecule. The ortho-isomer exhibits exceptionally high acidity due to the unique "ortho effect," while the para- and meta-isomers display reactivities that are well-predicted by the interplay of inductive and resonance effects. A quantitative understanding, supported by methodologies like the Hammett equation and robust experimental protocols for measuring pKa and reaction rates, is crucial for professionals leveraging these compounds in synthesis and drug design.

References

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  • Xue, J., Zeng, Z., & Yang, H. (2018). Kinetics of esterification of benzoic acid and isoamyl alcohol catalyzed by P-toluenesulphonic acid. Canadian Journal of Chemical Engineering.
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  • Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid? (2018). Quora.
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A Comparative Spectroscopic Guide to Positional Isomers of 2-(Carboxymethyl)nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise structural elucidation of positional isomers is a critical challenge in chemical synthesis, quality control, and drug development. Isomers, while possessing the same molecular formula, can exhibit markedly different physical, chemical, and biological properties. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to unambiguously differentiate the positional isomers of 2-(Carboxymethyl)nitrobenzoic acid. By examining ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, we will establish a definitive analytical workflow for identifying 2-(Carboxymethyl)-5-nitrobenzoic acid and distinguishing it from its 3-nitro, 4-nitro, and 6-nitro counterparts. This document is intended for researchers, scientists, and drug development professionals who require robust methods for structural characterization.

Introduction: The Challenge of Isomer Differentiation

Positional isomers of substituted aromatic compounds present a significant analytical challenge.[1] The placement of a substituent on the benzene ring profoundly influences the molecule's electronic structure, which in turn alters its interaction with other molecules and its spectroscopic signature. For 2-(carboxymethyl)nitrobenzoic acid, an intermediate with potential applications in medicinal chemistry, ensuring the correct positional isomer is synthesized and isolated is paramount for downstream applications. Spectroscopic methods provide the most direct and reliable means of confirming molecular structure.[2] This guide explains the causal relationships between isomeric structure and spectral output, providing a robust framework for analysis.

Molecular Structures of Key Isomers

The primary isomers of concern involve the varying position of the electron-withdrawing nitro (–NO₂) group on the benzene ring, relative to the fixed ortho-relationship of the carboxymethyl (–CH₂COOH) and benzoic acid (–COOH) moieties.

Figure 1. Chemical structures of the primary positional isomers.

Comparative Spectroscopic Analysis

The following sections detail the expected and observed spectroscopic features for each isomer. The key to differentiation lies in how the nitro group's position affects the electronic environment of the aromatic protons and carbons.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is arguably the most powerful technique for distinguishing these isomers. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons (typically found between 6.5-8.5 ppm) are highly diagnostic.[3] The strong electron-withdrawing nature of the nitro group deshields adjacent (ortho) and para protons, shifting their signals downfield to a higher ppm value.[4]

Causality Behind Spectral Differences:

  • Symmetry and Number of Signals: The substitution pattern dictates the molecule's symmetry, which determines the number of unique proton signals in the aromatic region. All four isomers are asymmetric, and thus each is expected to show three distinct signals for the three aromatic protons.

  • Chemical Shift: The proton positioned ortho to the nitro group will experience the strongest deshielding and appear furthest downfield.

  • Coupling Constants (J): The magnitude of the J-coupling constant is a reliable indicator of the relative positions of the coupled protons.[4]

    • Jortho: 7–10 Hz (protons on adjacent carbons)

    • Jmeta: 2–3 Hz (protons separated by one carbon)

    • Jpara: 0–1 Hz (protons opposite each other; often not resolved)

Predicted ¹H NMR Data Summary for Aromatic Protons

IsomerH-3H-4H-6Predicted Splitting Pattern
3-Nitro ---~8.4 ppm (d, J≈8)~8.2 ppm (d, J≈8)A triplet for H-5 (~7.8 ppm) coupled to two ortho protons.
4-Nitro ~8.6 ppm (d, J≈2)---~8.0 ppm (d, J≈8)A doublet of doublets for H-5 (~8.4 ppm) with one ortho and one meta coupling.
5-Nitro ~8.8 ppm (d, J≈2)~8.4 ppm (dd, J≈8,2)---A doublet for H-6 (~8.1 ppm) with a large ortho coupling constant.
6-Nitro ~8.2 ppm (d, J≈8)~7.8 ppm (t, J≈8)---A doublet for H-5 (~8.0 ppm) with a large ortho coupling constant.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹³C NMR, aromatic carbons typically resonate between 120-150 ppm.[5] The number of signals can confirm the degree of substitution. For disubstituted benzenes, symmetry can lead to fewer than six signals (e.g., para-substitution results in only four signals).[5] However, all isomers discussed here are trisubstituted and asymmetric, and should therefore display 9 distinct carbon signals (6 aromatic, 2 carboxyl, 1 methylene).

Causality Behind Spectral Differences: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon directly attached to the nitro group (ipso-carbon) is significantly deshielded. The positions of the other aromatic carbons can be predicted based on established substituent chemical shift (SCS) effects.

Predicted ¹³C NMR Data Summary (Aromatic Region)

IsomerKey Differentiating Feature
3-Nitro C-3 (ipso to NO₂) will be significantly downfield (~148 ppm). C-2 and C-4 will also be strongly affected.
4-Nitro C-4 (ipso to NO₂) will be downfield. Symmetry effects will be more pronounced on C-3/C-5 compared to other isomers.
5-Nitro C-5 (ipso to NO₂) will be downfield. The chemical shifts of C-4 and C-6 will be key indicators.
6-Nitro C-6 (ipso to NO₂) will be downfield. Steric hindrance between the nitro group and the benzoic acid may cause unique shifts.
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of functional groups but is often less definitive than NMR for distinguishing positional isomers.[6][7] However, subtle shifts and the pattern of C-H "out-of-plane" bending vibrations in the fingerprint region (900-675 cm⁻¹) can be diagnostic.[6][8]

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group Assignment
3300 - 2500O–H stretch (broad, characteristic of carboxylic acid dimer)[9]
~3100 - 3000Aromatic C–H stretch[3]
~1700C=O stretch (Carboxylic acid, often shows two bands due to dimer and free acid)[10]
~1530Asymmetric NO₂ stretch[10]
~1350Symmetric NO₂ stretch[10]
900 - 675Aromatic C–H out-of-plane (OOP) bending. The pattern is highly dependent on the substitution pattern and can be a key differentiator.[6]
Mass Spectrometry (MS)

While standard electron ionization mass spectrometry (EI-MS) will yield the same molecular ion peak for all isomers (m/z 225.03), making it unsuitable for differentiation on its own, the fragmentation patterns can sometimes provide structural clues.[11] The relative abundance of fragments resulting from the loss of –OH, –COOH, –NO₂, and –CH₂COOH may differ based on the stability of the resulting fragment ions, which is influenced by the substituent positions.

Expected Mass Spectrometry Data

m/zProposed Fragment Assignment
225[M]⁺ (Molecular Ion)
208[M - OH]⁺
180[M - COOH]⁺
179[M - NO₂]⁺
166[M - CH₂COOH]⁺

Note: Advanced techniques like infrared ion spectroscopy (IRIS) can provide much clearer differentiation of isomers within a mass spectrometer.[8]

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Weigh 5-10 mg of sample dissolve Dissolve in appropriate deuterated solvent (0.6 mL) (e.g., DMSO-d₆, CDCl₃) prep->dissolve nmr NMR Spectroscopy (¹H, ¹³C, 2D optional) dissolve->nmr ir FTIR-ATR Spectroscopy dissolve->ir ms GC-MS or LC-MS (EI or ESI) dissolve->ms process Process Spectra (FT, Phasing, Baseline Correction) nmr->process ir->process ms->process compare Compare experimental data to reference spectra and theoretical predictions process->compare identify Confirm structure and identify specific isomer compare->identify

Figure 2. General experimental workflow for isomer characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy [12]

  • Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) within a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of 0-12 ppm. Use a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum over a range of 0-200 ppm. A greater number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to Tetramethylsilane (TMS) at 0.00 ppm.

B. Fourier-Transform Infrared (FTIR) Spectroscopy [9]

  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond). Apply pressure to ensure firm contact.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a range of 4000-400 cm⁻¹. The final spectrum is automatically generated by ratioing the sample scan against the background.

C. Mass Spectrometry (MS) [12]

  • Instrumentation: Use a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: For GC-MS, Electron Ionization (EI) at 70 eV is standard. For LC-MS, Electrospray Ionization (ESI) is commonly used.

  • Analysis: The mass analyzer separates ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M-H]⁻/ [M+H]⁺ for ESI) to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural information.

Conclusion

The unambiguous differentiation of 2-(carboxymethyl)nitrobenzoic acid isomers is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy provides the most definitive data, with the chemical shifts and coupling constants of the aromatic protons serving as a unique fingerprint for each isomer. ¹³C NMR complements this by confirming the number of unique carbons and highlighting the electronic impact of the nitro group's position. While IR and MS are crucial for confirming functional groups and molecular weight, their primary utility in this context is supportive. By following the integrated analytical workflow presented, researchers can confidently verify the identity and purity of their target isomer, ensuring the integrity of their scientific outcomes.

References

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  • National Center for Biotechnology Information. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. ACS Omega, 7(12), 10529–10538. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 2-(Carboxymethyl)-5-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with therapeutic potential is unceasing. Among these, benzoic acid derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities.[1] This guide provides an in-depth investigation into the biological activities of a specific subclass: 2-(carboxymethyl)-5-nitrobenzoic acid and its derivatives. As researchers, scientists, and drug development professionals, understanding the nuances of how structural modifications to this core scaffold influence biological activity is paramount for the rational design of new therapeutic agents.

While specific, direct comparative studies on a series of this compound derivatives are not extensively available in the public domain, this guide will draw upon established principles of medicinal chemistry and experimental data from closely related nitrobenzoic acid analogs to provide a robust framework for their evaluation. We will delve into their potential as both anticancer and antimicrobial agents, supported by detailed experimental protocols and a discussion of structure-activity relationships.

Unraveling the Anticancer Potential

The presence of the nitro group on the benzoic acid scaffold is a key determinant of its potential anticancer activity. Nitroaromatic compounds are known to undergo bioreduction in hypoxic tumor environments, leading to the formation of cytotoxic reactive nitrogen species. Furthermore, the benzoic acid moiety itself has been shown to possess anticancer properties.[2] The combination of these features in the this compound scaffold presents a compelling case for its investigation as a novel class of anticancer agents.

In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is the foundational step in characterizing the anticancer potential of any new chemical entity.[3] This typically involves a panel of assays designed to assess cytotoxicity, effects on cell proliferation, and the induction of apoptosis.

Experimental Workflow for Anticancer Drug Screening

cluster_0 In Vitro Screening A Synthesis & Characterization of Derivatives B Cytotoxicity Assays (MTT, LDH) A->B Primary Screening C Cell Proliferation Assay (BrdU) B->C Hits D Apoptosis Assay (Annexin V/PI) C->D Active Compounds E Mechanism of Action Studies D->E Lead Candidates

Caption: A general experimental workflow for the in vitro screening of novel anticancer compounds.

Comparative Cytotoxicity of Benzoic Acid Derivatives

To provide a comparative baseline, the following table summarizes the cytotoxic activity of benzoic acid and a related nitrobenzoic acid derivative against various cancer cell lines. It is important to note that these values are for structurally related compounds and that the activity of this compound derivatives would need to be experimentally determined.

CompoundCancer Cell LineIC50 (µg/mL) after 48hIC50 (µg/mL) after 72hReference
Benzoic AcidMG63 (Bone Cancer)125.32 ± 10.1185.54 ± 3.17[2]
Benzoic AcidCRM612 (Lung Cancer)189.23 ± 21.54101.43 ± 15.87[2]
Benzoic AcidA673 (Bone Cancer)211.98 ± 25.43110.87 ± 9.87[2]
4-Nitrobenzoic AcidNot SpecifiedNot SpecifiedNot Specified[4]

Data presented is for comparative purposes and is not of this compound derivatives.

Experimental Protocols

1. MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess the metabolic activity of cells and, by inference, their viability.[5]

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: After the desired incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH from cells with compromised membrane integrity, providing a measure of cytotoxicity.[3]

  • Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the amount of LDH released.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Supernatant Collection: After the incubation period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well.

    • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

    • Stop Reaction: Add 50 µL of the stop solution to each well.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

Exploring the Antimicrobial Frontier

Benzoic acid and its derivatives have a long history of use as antimicrobial agents.[6] The nitro group in nitroaromatic compounds can be reduced by microbial nitroreductases to generate reactive nitrogen species that are toxic to the microbes.[7] This dual mechanism of action makes this compound derivatives attractive candidates for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Comparative Antimicrobial Activity

The following table presents the antimicrobial activity of a related 2-chloro-5-nitrobenzoic acid derivative to illustrate the potential of this class of compounds.

CompoundMicroorganismInhibition Zone (mm)Reference
2-chloro-5-nitrobenzoic acid derivative (Compound 1)S. aureus ATCC27[6]
2-chloro-5-nitrobenzoic acid derivative (Compound 1)E. coli17[6]
Gentamicin (Control)S. aureus ATCC28[6]
Sulfamethoxazole/Trimethoprim (Control)E. coli17[6]

Data presented is for a related compound and serves as a comparative example.

Experimental Protocols

1. Agar Well Diffusion Method

This method is a widely used preliminary screening assay to assess the antimicrobial activity of a compound.[8]

  • Principle: A standardized microbial inoculum is spread over the surface of an agar plate. Wells are then made in the agar, and the test compound is added to the wells. If the compound has antimicrobial activity, a clear zone of inhibition will be observed around the well.

  • Protocol:

    • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Plate Inoculation: Evenly spread the inoculum over the surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi).

    • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

    • Compound Application: Add a defined volume (e.g., 100 µL) of different concentrations of the this compound derivatives to the wells.

    • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 30°C for 48 hours (for fungi).

    • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well in millimeters.

2. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

  • Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and a standardized number of microorganisms are added to each dilution. The MIC is determined by observing the lowest concentration at which no growth occurs.

  • Protocol:

    • Serial Dilution: Prepare a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculation: Add a standardized microbial inoculum to each well.

    • Incubation: Incubate the plate under the appropriate conditions for the test microorganism.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of drug design. For benzoic acid derivatives, the nature and position of substituents on the aromatic ring significantly influence their activity.[3]

Plausible Signaling Pathway for Anticancer Activity

cluster_0 Cellular Response A 2-(Carboxymethyl)-5-nitrobenzoic Acid Derivative B Inhibition of Signaling Pathways (e.g., STAT3, AR) A->B C Induction of Oxidative Stress A->C D Cell Cycle Arrest B->D E Apoptosis C->E D->E

Caption: A plausible signaling pathway for the anticancer activity of nitrobenzoic acid derivatives.

  • The Nitro Group: The strong electron-withdrawing nature of the nitro group can enhance the acidity of the carboxylic acid and influence the electronic properties of the aromatic ring.[3] Its position is critical; for instance, in some series of compounds, a nitro group at the para-position has been shown to be important for activity.[4]

  • The Carboxymethyl Group: The carboxymethyl group at the 2-position introduces an additional acidic moiety and increases the molecule's polarity. This could influence its solubility, cell permeability, and interaction with biological targets. The flexibility of the carboxymethyl chain may also allow for optimal positioning within a binding site.

  • Substituents on the Carboxymethyl Group: Derivatization of the carboxymethyl group (e.g., esterification, amidation) would significantly alter the physicochemical properties of the compounds. Esterification would increase lipophilicity, potentially enhancing cell membrane permeability, while amidation could introduce new hydrogen bonding interactions.

Conclusion

While further direct experimental evaluation is necessary, the this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic tractability of this class of compounds, coupled with the known biological activities of nitrobenzoic acids, provides a strong rationale for their continued investigation. The detailed experimental protocols and comparative data presented in this guide offer a comprehensive framework for researchers to undertake a systematic evaluation of these derivatives and unlock their full therapeutic potential.

References

  • Fasanmade, A. A., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Journal of Advances in Medical and Pharmaceutical Sciences, 3(3), 1-13.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2024). Molecules, 29(11), 2537.
  • Gooch, A., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). Current Organic Chemistry, 28.
  • Belza, J., et al. (2024). Gold(I) N-Heterocyclic Carbene Complexes with 7-Azaindoles Demonstrates In Vitro Antiproliferative Effects on Ovarian Cancer Cells and Anti-inflammatory Activity.
  • THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. (2024). Journal of Cellular and Molecular Biology, 22(1), 1-10.
  • SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. (2017).
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. (2020). Molecules, 25(22), 5434.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023).
  • Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. (2020).
  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. (2016). Der Pharma Chemica, 8(18), 241-246.
  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. (2021). Semantic Scholar.
  • Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. (2013). Molecules, 18(7), 8488-8501.

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A Technical Guide to 2-(Carboxymethyl)-5-nitrobenzoic Acid as a Next-Generation Photolabile Linker in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase synthesis, particularly in the assembly of peptides and oligonucleotides, the choice of a linker to anchor the growing molecule to the solid support is of paramount importance. The ideal linker must be stable throughout the iterative synthesis cycles and yet be cleavable under specific, mild conditions that do not compromise the integrity of the final product. This guide provides an in-depth comparison of 2-(Carboxymethyl)-5-nitrobenzoic acid as a promising photocleavable linker, benchmarking its potential performance against established alternatives.

The Rise of Photolabile Linkers: An Overview

Traditional solid-phase synthesis has heavily relied on acid-labile linkers, which are cleaved by strong acids like trifluoroacetic acid (TFA). While effective, this approach can be harsh on sensitive biomolecules, leading to degradation or unwanted side reactions. Photolabile linkers have emerged as a superior alternative, offering an "orthogonal" cleavage strategy. These linkers are stable to the acidic and basic conditions of standard synthesis protocols but can be cleaved by UV light at a specific wavelength, typically in the near-UV range (350-365 nm).[1] This allows for the release of the synthesized molecule under neutral and mild conditions, preserving its structure and function.

The most common class of photolabile linkers is based on the o-nitrobenzyl chemistry.[2] Upon irradiation with UV light, an intramolecular redox reaction occurs, leading to the cleavage of the bond connecting the synthesized molecule to the linker.[3]

This compound: A Multifunctional Linker

This compound presents a compelling scaffold for a photolabile linker due to its inherent functionalities. The o-nitrobenzyl core provides the photocleavable unit, while the two carboxylic acid groups offer versatile attachment points. One carboxylic acid can be used to anchor the linker to the solid support (e.g., an amino-functionalized resin), while the other can be activated for the attachment of the first building block of the target molecule.

Comparative Analysis with Standard Photolabile Linkers

To objectively assess the potential of a this compound-derived linker, we compare its expected properties with two widely used photolabile linkers: the standard 2-nitrobenzyl linker and the 4-[4-(1-(Fmoc-amino)ethyl)-2-methoxy-5-nitrophenoxy]butanoic acid (Photolabile Linker for SPOT synthesis).

FeatureThis compound Linker (Projected)Standard 2-Nitrobenzyl Linker4-[4-(1-(Fmoc-amino)ethyl)-2-methoxy-5-nitrophenoxy]butanoic acid Linker
Cleavage Wavelength ~365 nm~350-365 nm[3]~365 nm[4]
Cleavage Conditions Neutral, UV irradiationNeutral, UV irradiation[1]Neutral, UV irradiation[4]
Projected Cleavage Yield High70-95%[3]High
Attachment Chemistry Amide bond formation via two carboxylic acid groupsEster or amide bond formationAmide bond formation
Key Advantages Pre-functionalized for easy attachment to both resin and first amino acid; potentially enhanced solubility due to the additional carboxyl group.Well-established and widely studied.Optimized for SPOT synthesis on cellulose membranes.[4]
Potential Limitations Potential for intramolecular side reactions during activation of the second carboxylic acid.Cleavage can sometimes be incomplete, and the byproduct, a nitrosobenzaldehyde, can react with the cleaved peptide.More complex synthesis of the linker itself.

Mechanistic Insights: The Role of the Carboxymethyl Group

The photocleavage of o-nitrobenzyl linkers proceeds via a Norrish Type II reaction.[3] The nitro group abstracts a hydrogen atom from the benzylic position, initiating a rearrangement that leads to the cleavage of the ester or amide bond.

Caption: Generalized mechanism of o-nitrobenzyl photocleavage.

The presence of the carboxymethyl group in this compound is not expected to significantly alter the core photocleavage mechanism. However, it may influence the overall properties of the linker in several ways:

  • Solubility: The additional polar carboxylic acid group could enhance the solubility of the linker and the resin-bound peptide in polar solvents, potentially improving reaction kinetics during synthesis.

  • Attachment Efficiency: Having two distinct carboxylic acid groups simplifies the synthetic strategy for attaching the linker to the resin and the first building block.

Experimental Protocols

The following protocols provide a general framework for the application of a this compound-derived linker in solid-phase peptide synthesis.

Protocol 1: Immobilization of the Linker onto the Solid Support

This protocol describes the attachment of this compound to an amino-functionalized resin (e.g., Rink Amide resin). One of the carboxylic acid groups will be used for this attachment, leaving the other free for peptide synthesis.

Materials:

  • This compound

  • Amino-functionalized resin (e.g., Rink Amide AM resin)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

Procedure:

  • Swell the amino-functionalized resin in DMF for 30 minutes in a peptide synthesis vessel.

  • In a separate vial, dissolve this compound (2 equivalents based on resin loading), HOBt (2 equivalents), and HBTU (2 equivalents) in DMF.

  • Add DIPEA (4 equivalents) to the solution and pre-activate for 2-5 minutes.

  • Drain the DMF from the swollen resin and add the activated linker solution.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Caption: Workflow for linker immobilization.

Protocol 2: Peptide Synthesis and Photolytic Cleavage

This protocol outlines the standard solid-phase peptide synthesis using the linker-functionalized resin and the final cleavage of the peptide from the support.

Materials:

  • Linker-functionalized resin from Protocol 1

  • Fmoc-protected amino acids

  • Standard reagents for Fmoc-SPPS (coupling reagents, piperidine for deprotection)

  • Photocleavage solvent (e.g., a neutral buffer solution)

  • UV lamp (365 nm)

Procedure:

  • Peptide Synthesis: Perform standard Fmoc-based solid-phase peptide synthesis to assemble the desired peptide sequence on the linker-functionalized resin.

  • Resin Preparation for Cleavage: After the final synthesis cycle, wash the resin-bound peptide thoroughly with DCM and dry it under vacuum.

  • Photolytic Cleavage:

    • Suspend the dried resin in the photocleavage solvent in a suitable UV-transparent vessel.

    • Irradiate the suspension with a UV lamp at 365 nm for 1-4 hours with gentle agitation. The optimal irradiation time should be determined empirically for each peptide.

    • After irradiation, filter the resin to collect the supernatant containing the cleaved peptide.

    • Wash the resin with a small amount of the photocleavage solvent and combine the filtrates.

  • Peptide Purification: Purify the cleaved peptide from the combined filtrates using standard techniques such as reverse-phase HPLC.

Conclusion

This compound holds significant promise as a versatile and efficient photolabile linker for solid-phase synthesis. Its bifunctional nature simplifies the attachment chemistry, and its core o-nitrobenzyl structure allows for mild, orthogonal cleavage of the final product. While direct comparative experimental data is still emerging, the well-understood principles of photocleavage chemistry strongly suggest that linkers derived from this molecule would be a valuable addition to the toolbox of synthetic chemists, particularly for the synthesis of sensitive and complex biomolecules. Further research should focus on quantifying the cleavage kinetics and yields for a variety of peptides to fully validate its performance against existing reagents.

References

  • Akerblom, E. B. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. Molecular Diversity, 4(1), 53-69.
  • Bai, X., Li, Z., & Ju, J. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 100(2), 409-413.
  • BenchChem. (2025). Application Notes and Protocols for the Use of 2-Amino-5-nitrobenzoic Acid as a Photolabile Linker in Peptide Synthesis.
  • Green, N. R., & Young, D. D. (2018). Photolabile Linkers for Solid-Phase Synthesis.
  • Hansen, P. R., & Holm, A. (2003). Photolabile Linkers for Solid-Phase Synthesis. Methods in Molecular Biology, 211, 239-253.
  • LeValley, P. J., Neelarapu, R., Sutherland, B. P., Dasgupta, S., Kloxin, C. J., & Kloxin, A. M. (2020). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Journal of the American Chemical Society, 142(35), 14816-14826.
  • Minko, Y., O'Malley, M. A., & Kloxin, C. J. (2014). A photolabile linker for the solid-phase synthesis of peptide hydrazides and heterocycles. Organic & Biomolecular Chemistry, 12(40), 7931-7935.
  • MySkinRecipes. (n.d.). This compound.
  • O'Donnell, M. J. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1047, 19-49.
  • Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of C-terminal peptide amides. Tetrahedron Letters, 16(4), 301-304.
  • SIELC Technologies. (2018). 2-((Carboxymethyl)thio)-5-nitrobenzoic acid.
  • Wenschuh, H., Beyermann, M., Haber, H., Seydel, J. K., Krause, E., Bienert, M., & Carpino, L. A. (1995). A new photolabile linker for the solid-phase synthesis of C-terminal peptide amides. The Journal of Organic Chemistry, 60(3), 405-410.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Yan, B. (2001). Monitoring the progress and the yield of solid-phase organic reactions directly on resin supports. Accounts of Chemical Research, 34(8), 621-630.
  • Zaramella, S., & Dirnberger, K. (2020). A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-Terminal Thioesters. Organic Letters, 22(22), 8889-8893.

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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-(Carboxymethyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Carboxymethyl)-5-nitrobenzoic acid (CMNA) is an organic molecule whose accurate quantification is essential in various stages of pharmaceutical development. Whether it appears as a process-related impurity, a starting material, or a degradation product, regulatory bodies mandate rigorous control over its presence in drug substances and products.[1][2] The objective of validating an analytical procedure is to demonstrate through scientific evidence that it is fit for its intended purpose.[3]

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of CMNA: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. We will delve into the theoretical basis for method selection, provide detailed experimental protocols, and present a framework for validation in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5]

The Regulatory Backbone: ICH Q2(R2) Validation Principles

Before comparing methods, it is crucial to understand the performance characteristics that define a validated analytical procedure. The ICH Q2(R2) guideline provides a harmonized framework for these principles, ensuring that analytical data is reliable, reproducible, and accurate.[3][4] The core validation parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often reported as percent recovery.[7]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Overview of Analytical Techniques

The choice of an analytical technique is governed by the physicochemical properties of the analyte and the requirements of the analysis, such as sensitivity, selectivity, and throughput. For CMNA, its aromatic nitro-group acts as a strong chromophore, making it suitable for UV-based detection. The presence of two carboxylic acid groups imparts significant polarity, influencing chromatographic behavior and ionization potential.

Feature HPLC-UV LC-MS UV-Vis Spectrophotometry
Principle Chromatographic separation based on polarity, followed by UV absorbance detection.[8]Chromatographic separation followed by mass-to-charge ratio detection.Measurement of UV light absorbance by the analyte in a solution.[8]
Specificity High. Achieved through chromatographic resolution from interfering species.[9]Very High. Achieved by both chromatographic separation and unique mass-to-charge ratio.[10]Low. Prone to interference from any compound that absorbs at the same wavelength.[9]
Sensitivity High (µg/mL to ng/mL).[9]Very High (ng/mL to pg/mL).[10]Moderate (µg/mL).[11]
Structural Elucidation No.Yes, through fragmentation analysis (MS/MS).[10]No.
Primary Use Routine quality control, purity testing, and quantitative analysis (assay).[8]Impurity identification, trace-level quantification, and analysis in complex biological matrices.[12]Rapid screening of pure substances or analysis in simple, well-defined matrices.[9]
Cost & Complexity Moderate.High.Low.

Experimental Protocols and Method Causality

The following protocols are presented as robust starting points for method development and validation. The rationale behind key experimental choices is explained to provide a deeper understanding of the methodology.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is the workhorse for routine quality control due to its balance of specificity, sensitivity, and cost-effectiveness. The reversed-phase mode is ideal for polar analytes like CMNA.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MP Mobile Phase Preparation Inject Inject into HPLC System MP->Inject SS Standard Solution Preparation SS->Inject Sample Sample Solution Preparation Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Standard Integrate->Quantify

Caption: General workflow for HPLC-UV analysis.

  • Apparatus & Materials:

    • HPLC system with a UV/PDA detector.

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (ACS grade).

  • Solutions Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water. Rationale: The acid suppresses the ionization of CMNA's carboxylic acid groups, leading to a single, well-retained chemical form and improved peak shape.[13]

    • Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.

    • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh ~25 mg of CMNA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard & Sample Solutions: Prepare solutions at the target concentration (e.g., 50 µg/mL) by diluting the stock solution or dissolving the sample in the diluent.

  • Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 150 mm x 4.6 mm, 5 µmA standard non-polar stationary phase that provides good retention for polar aromatic acids.
Mobile Phase Gradient: Start at 80% A / 20% B, ramp to 40% A / 60% B over 10 min.A gradient elution ensures that CMNA is eluted with a good peak shape while also eluting any less polar impurities in a reasonable time.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection (UV) 254 nmAromatic nitro compounds exhibit strong absorbance near this wavelength, providing good sensitivity.[14] A full scan (200-400 nm) should be run initially to determine the optimal λmax.
Injection Vol. 10 µLA standard volume to balance sensitivity and peak shape.
  • Validation Approach:

    • Specificity: Inject a blank (diluent), a placebo (matrix without CMNA), and a spiked sample to demonstrate the absence of interfering peaks at the retention time of CMNA.

    • Linearity: Prepare at least five concentrations across the desired range (e.g., 1-100 µg/mL). Perform a linear regression of peak area vs. concentration. The correlation coefficient (R²) should be >0.999.[11]

    • Accuracy & Precision: Analyze a minimum of three concentrations (low, medium, high) in triplicate. Accuracy should be within 98-102% recovery, and precision (%RSD) should be <2%.[7][9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the premier method for trace-level quantification and impurity identification, offering unparalleled specificity and sensitivity.

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MP_MS Mobile Phase (MS-Compatible) Inject_MS Inject into LC System MP_MS->Inject_MS SS_MS Standard Solution Preparation SS_MS->Inject_MS Sample_MS Sample Solution Preparation Sample_MS->Inject_MS Separate_MS Chromatographic Separation Inject_MS->Separate_MS Ionize ESI Source (Negative Mode) Separate_MS->Ionize Detect_MS Mass Analyzer (Q-TOF / Triple Quad) Ionize->Detect_MS EIC Extracted Ion Chromatogram Detect_MS->EIC Quantify_MS Quantification EIC->Quantify_MS

Caption: General workflow for LC-MS analysis.

  • Apparatus & Materials:

    • LC-MS system (e.g., coupled to a Q-TOF or Triple Quadrupole mass spectrometer).

    • Reversed-phase C18 column (UPLC-compatible columns, e.g., 100 mm x 2.1 mm, 1.8 µm, are preferred for better resolution and sensitivity).

    • Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Solutions Preparation:

    • Mobile Phase A: 0.1% Formic acid in water. Rationale: Formic acid is a volatile acid, making it compatible with MS detection, unlike phosphoric acid. It facilitates protonation for positive mode or provides protons for negative mode reactions.[10]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Standard & Sample Solutions: Prepare as described for HPLC, but at lower concentrations suitable for the high sensitivity of MS (e.g., in the ng/mL range).

  • LC-MS Conditions:

Parameter Condition Rationale
LC System Same as HPLC, but flow rate adjusted for column ID (e.g., 0.3-0.5 mL/min for 2.1 mm ID).Smaller ID columns are used to increase sensitivity and reduce solvent consumption.
Ionization Source Electrospray Ionization (ESI), Negative ModeESI is a soft ionization technique suitable for polar, thermally labile molecules. Negative mode is ideal for carboxylic acids, which readily deprotonate to form [M-H]⁻ ions.[12]
Mass Analyzer Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM)Full scan is used for method development and impurity identification. SIM mode, monitoring the m/z of the [M-H]⁻ ion for CMNA, provides maximum sensitivity for quantification.
Capillary Voltage ~3500 V (Negative)Optimized to achieve stable and efficient ion generation.
Gas Temp. ~325 °COptimized for efficient desolvation of the ESI droplets.
  • Validation Approach:

    • Specificity: Demonstrated by the unique mass-to-charge ratio of the analyte. An extracted ion chromatogram (EIC) for the specific m/z of CMNA should show a single peak, free from interference, even if other compounds co-elute chromatographically.[10]

    • Linearity, Accuracy, Precision: Performed similarly to HPLC, but across a lower concentration range (e.g., 1-500 ng/mL).

UV-Vis Spectrophotometry

This technique is rapid and simple but lacks specificity. It is best suited for analyzing pure CMNA or for high-throughput screening in a non-absorbing, consistent matrix.

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Solvent Select Solvent Standards Prepare Calibration Standards Solvent->Standards Sample_UV Prepare Sample Solution Solvent->Sample_UV Scan Determine λmax Standards->Scan Measure Measure Absorbance of Standards & Sample Sample_UV->Measure Scan->Measure Curve Generate Calibration Curve Measure->Curve Calculate Calculate Sample Concentration Curve->Calculate

Caption: General workflow for UV-Vis spectrophotometric analysis.

  • Apparatus & Materials:

    • Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

    • Methanol or Ethanol (Spectroscopic grade).

  • Procedure:

    • Determine λmax: Prepare a dilute solution of CMNA in the chosen solvent. Scan the absorbance from 200-400 nm against a solvent blank to find the wavelength of maximum absorbance (λmax), expected to be around 250-280 nm based on the nitrobenzoic acid structure.[15][16][17]

    • Prepare Calibration Standards: Create a series of at least five standard solutions of CMNA with known concentrations that bracket the expected sample concentration.

    • Generate Calibration Curve: Measure the absorbance of each standard at the determined λmax. Plot absorbance vs. concentration and perform a linear regression. The R² value should be >0.995.[9]

    • Measure Sample: Prepare the sample solution in the same solvent to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax.

    • Calculate Concentration: Determine the concentration of CMNA in the sample solution using the equation from the calibration curve.

  • Validation Approach:

    • Specificity: This is the major limitation. The method's specificity can only be assured if the sample matrix contains no other substances that absorb at the λmax. This must be demonstrated by analyzing a placebo matrix.

    • Linearity, Accuracy, Precision: Assessed similarly to HPLC, but results may be less precise. Accuracy of 97-103% and precision of <3% RSD can be achievable in simple matrices.[9]

Conclusion and Recommendations

The validation of analytical methods is a cornerstone of pharmaceutical quality control. For the quantification of this compound, the choice of method depends critically on the intended application.

  • HPLC-UV is the recommended method for routine quality control, release testing, and stability studies. It offers a robust, reliable, and specific analysis that is compliant with global regulatory expectations.[6]

  • LC-MS should be employed when the highest sensitivity and specificity are required. It is the gold standard for identifying unknown impurities, performing structural elucidation, and quantifying trace-level contaminants, particularly in complex biological matrices.[10]

  • UV-Vis Spectrophotometry serves as a valuable tool for rapid, high-throughput screening of pure substances or in-process controls where the sample matrix is simple and well-characterized. Its significant lack of specificity makes it unsuitable for impurity analysis or release testing of finished products.[9]

By selecting the appropriate technique and rigorously validating its performance against established criteria, researchers and drug development professionals can ensure the generation of high-quality, reliable data, ultimately safeguarding product quality and patient safety.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • EPTRI. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Hofmann, W. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Swartz, M. E., & Krull, I. S. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • LCGC International. Validation of Impurity Methods, Part I. [Link]

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. 2-((Carboxymethyl)thio)-5-nitrobenzoic acid. [Link]

  • SciELO Brazil. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]

  • Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2015). Analytical method validation: A brief review. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • SIELC Technologies. (2018). 2-((Carboxymethyl)thio)-5-nitrobenzoic acid. [Link]

  • ResearchGate. UV-vis absorption spectra of the reduction of various nitro compounds. [Link]

  • NIST WebBook. Benzoic acid, 2-nitro-. [Link]

  • NIST WebBook. Benzoic acid, 4-nitro-. [Link]

  • ResearchGate. (2013). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • ResearchGate. (2015). Experimental UV spectra of benzoic acid derivatives. [Link]

  • MySkinRecipes. This compound. [Link]

  • ResearchGate. (2020). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. [Link]

  • National Institutes of Health. (2020). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]

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A Comparative Analysis of Synthesis Routes for 2-(Carboxymethyl)-5-nitrobenzoic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Carboxymethyl)-5-nitrobenzoic acid is a bespoke chemical entity with potential applications in medicinal chemistry and materials science. Its unique trifunctional structure, featuring two carboxylic acid moieties and a nitro group on an aromatic backbone, makes it an intriguing building block for the synthesis of more complex molecules. This guide provides a comparative analysis of plausible synthetic routes for this compound, offering a rationale for experimental design and a detailed protocol for the most promising pathway. While established, dedicated syntheses for this specific molecule are not prevalent in the literature, we can logically construct viable routes based on fundamental organic chemistry principles and analogous reactions. This analysis is designed to provide researchers, scientists, and drug development professionals with a robust framework for the efficient synthesis of this compound.

Comparative Analysis of Proposed Synthetic Routes

Two primary synthetic strategies are proposed and evaluated: the Williamson ether synthesis starting from 2-hydroxy-5-nitrobenzoic acid, and a palladium-catalyzed cross-coupling reaction commencing with 2-bromo-5-nitrobenzoic acid.

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Palladium-Catalyzed Cross-Coupling
Starting Material 2-Hydroxy-5-nitrobenzoic acid2-Bromo-5-nitrobenzoic acid
Key Reagents Chloroacetic acid, Sodium hydroxidePalladium catalyst, Ligand, a carboxymethyl equivalent (e.g., ethyl bromoacetate followed by hydrolysis)
Reaction Steps 12 (Coupling and Hydrolysis)
Plausible Yield Good to ExcellentModerate to Good
Reaction Conditions Moderate (Reflux in aqueous base)Mild to Moderate (Requires inert atmosphere)
Purification Acid-base extraction and recrystallizationColumn chromatography and recrystallization
Advantages Simple, one-step reaction; readily available and inexpensive reagents; straightforward workup.Potential for a broader substrate scope if adapted for other analogues.
Disadvantages Potential for side reactions if conditions are not optimized (e.g., decarboxylation at high temperatures).More complex reaction setup; catalyst and ligand can be costly; potential for catalyst poisoning by the nitro group.

Detailed Analysis of Synthetic Pathways

Route 1: Williamson Ether Synthesis from 2-Hydroxy-5-nitrobenzoic acid

This route is the most direct and is based on the well-established Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[1][2] In this case, the phenoxide of 2-hydroxy-5-nitrobenzoic acid acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, which serves to deprotonate both the phenolic hydroxyl and the carboxylic acid groups, as well as the chloroacetic acid.[3]

Causality of Experimental Choices:

  • Choice of Base: Sodium hydroxide is a strong base, ensuring the complete deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide. An excess of base is used to also neutralize the carboxylic acid groups and the chloroacetic acid.

  • Reaction Solvent: Water is an economical and environmentally benign solvent that readily dissolves the ionic intermediates.

  • Temperature: Heating the reaction mixture to reflux provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

  • Workup: Acidification of the reaction mixture is crucial to protonate the carboxylate groups, leading to the precipitation of the desired dicarboxylic acid product.

Logical Relationship Diagram:

Williamson_Ether_Synthesis SM 2-Hydroxy-5-nitrobenzoic acid Intermediate Disodium 2-carboxylate-4-nitrophenoxide SM->Intermediate Deprotonation Reagent1 NaOH (aq) Reagent1->SM Reaction_Step Williamson Ether Synthesis (Reflux) Intermediate->Reaction_Step Reagent2 Chloroacetic acid Reagent2->Reaction_Step Workup Acidification (HCl) Reaction_Step->Workup Product This compound Workup->Product Precipitation Palladium_Coupling SM 2-Bromo-5-nitrobenzoic acid Reaction_Step1 Heck Coupling SM->Reaction_Step1 Reagent1 Coupling Partner (e.g., Ethyl Acrylate) Reagent1->Reaction_Step1 Catalyst Pd Catalyst + Ligand Catalyst->Reaction_Step1 Base Base Base->Reaction_Step1 Intermediate1 Intermediate Ester Reaction_Step1->Intermediate1 Reaction_Step2 Hydrolysis Intermediate1->Reaction_Step2 Product This compound Reaction_Step2->Product

Caption: A potential Heck coupling route to this compound.

Experimental Protocols

Protocol for Route 1: Williamson Ether Synthesis

Materials:

  • 2-Hydroxy-5-nitrobenzoic acid

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • pH paper

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4.0 g of sodium hydroxide in 50 mL of deionized water.

  • To this solution, add 9.15 g (0.05 mol) of 2-hydroxy-5-nitrobenzoic acid and stir until a clear solution is obtained.

  • In a separate beaker, carefully dissolve 5.2 g (0.055 mol) of chloroacetic acid in 20 mL of deionized water.

  • Add the chloroacetic acid solution to the flask containing the sodium salt of 2-hydroxy-5-nitrobenzoic acid.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 2 hours, monitoring the reaction progress by TLC if desired.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully acidify the cooled solution with concentrated hydrochloric acid with stirring. Monitor the pH with pH paper until it reaches approximately 1-2.

  • A precipitate of this compound will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold deionized water.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Conclusion

For the synthesis of this compound, the Williamson ether synthesis (Route 1) presents a more practical and efficient approach for a laboratory setting. Its advantages of a one-step procedure, use of readily available and inexpensive reagents, and a straightforward workup make it the preferred method over the more complex and potentially lower-yielding palladium-catalyzed cross-coupling reaction (Route 2). While the cross-coupling route offers a testament to the power of modern synthetic methods, its practical application for this specific target molecule is less compelling. Researchers aiming to synthesize this compound are encouraged to pursue the Williamson ether synthesis as outlined in this guide.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37, 350-356.
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • Williamson ether synthesis. In Wikipedia. Retrieved January 2, 2026, from [Link].

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link].

  • Sonogashira coupling. In Wikipedia. Retrieved January 2, 2026, from [Link].

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The Unsung Virtues of a Niche Ligand: A Comparative Analysis of 2-(Carboxymethyl)-5-nitrobenzoic Acid in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. Among the myriad of substituted benzoic acids, 2-(carboxymethyl)-5-nitrobenzoic acid presents a unique combination of functionalities that render it a valuable, albeit specialized, tool in the synthesis of complex organic molecules, coordination polymers, and potentially bioactive compounds. This guide provides a comprehensive comparison of this compound with its structural alternatives, offering insights into its performance based on established chemical principles and supporting experimental data from related systems.

The Molecular Blueprint: Understanding the Functional Triad

This compound, with its distinct arrangement of a carboxylic acid, a carboxymethyl group, and a nitro group on a benzene ring, offers a trifecta of reactive sites. This unique structure dictates its behavior in chemical reactions and its utility as a versatile building block.

  • The Dicarboxylic Acid Moiety: The presence of two carboxylic acid groups, one directly attached to the aromatic ring and another via a methylene spacer, provides two potential coordination sites. This dual-chelating capability is a key feature in the construction of coordination polymers and metal-organic frameworks (MOFs). The flexibility of the carboxymethyl arm allows for the formation of diverse and intricate network structures.

  • The Electron-Withdrawing Nitro Group: The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. This has two major implications:

    • Increased Acidity: The nitro group increases the acidity of the benzoic acid proton, which can affect its reactivity in certain reactions.

    • Modification Handle: The nitro group can be readily reduced to an amino group, providing a versatile handle for further functionalization, such as in the synthesis of heterocyclic compounds or as a precursor for dye molecules.

  • Steric Considerations: The ortho-positioning of the carboxymethyl group relative to one of the carboxylic acids introduces steric hindrance that can influence the coordination geometry around a metal center and the regioselectivity of reactions involving the aromatic ring.

Performance in Coordination Chemistry: A Comparative Outlook on Ligand Design

The primary application of dicarboxylic acids in modern materials science is as organic linkers in the synthesis of coordination polymers and MOFs. The choice of linker is critical in dictating the topology, porosity, and ultimately, the functional properties of the resulting material, such as luminescence and catalytic activity.

While direct comparative studies exclusively featuring this compound are limited, we can infer its performance by comparing its structural features to more commonly used dicarboxylic acid linkers.

Table 1: Comparative Analysis of Dicarboxylic Acid Ligands for MOF Synthesis

LigandStructural FeaturesExpected Impact on MOF Properties
This compound Flexible dicarboxylic acid with a nitro functional group.The flexible carboxymethyl arm can lead to complex and potentially interpenetrated network structures. The nitro group can be a site for post-synthetic modification or influence the electronic properties of the framework.
Terephthalic acid (BDC) Rigid, linear dicarboxylic acid.Forms robust, porous frameworks like the well-known MOF-5. The rigidity often leads to predictable and highly ordered structures.
Isophthalic acid (IPA) Rigid, bent dicarboxylic acid.Results in different network topologies compared to linear linkers, often leading to more complex and less porous structures.
2-Aminoterephthalic acid Rigid, linear dicarboxylic acid with an amino functional group.The amino group can act as a Lewis basic site, enhancing gas sorption selectivity or serving as a point for post-synthetic modification.
2-Nitroterephthalic acid Rigid, linear dicarboxylic acid with a nitro functional group.Similar to the title compound, the nitro group can be reduced to an amino group for further functionalization. It also influences the electronic environment of the framework.

The flexibility of the carboxymethyl group in this compound is a key differentiator from rigid linkers like terephthalic acid. This flexibility can be both an advantage and a disadvantage. While it allows for the formation of unique and complex topologies, it can also lead to less predictable and potentially less porous structures due to the possibility of interpenetration. The nitro group offers a valuable post-synthetic modification handle, a feature shared with other nitro-functionalized linkers.

Experimental Workflow: Solvothermal Synthesis of a Coordination Polymer

The following is a general experimental protocol for the solvothermal synthesis of a coordination polymer using a dicarboxylic acid ligand like this compound. This method is widely employed for the synthesis of MOFs.

Diagram 1: Experimental Workflow for Solvothermal Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation and Purification cluster_3 Characterization A Mix Metal Salt, Ligand, and Solvent in a Vial B Seal the Vial and Place in an Oven A->B C Heat at a Controlled Temperature for a Specific Duration B->C D Cool the Oven to Room Temperature C->D E Isolate Crystals by Filtration D->E F Wash with Solvent and Dry E->F G Analyze the Product (e.g., XRD, TGA, SEM) F->G

Caption: A generalized workflow for the solvothermal synthesis of coordination polymers.

Step-by-Step Protocol:

  • Reactant Preparation: In a typical synthesis, a metal salt (e.g., zinc nitrate, copper acetate) and the dicarboxylic acid ligand (this compound) are dissolved or suspended in a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), ethanol, water) in a glass vial or a Teflon-lined autoclave.

  • Reaction: The vessel is sealed and heated in an oven at a specific temperature (typically between 80 and 180 °C) for a period ranging from several hours to a few days. During this time, the metal ions and the organic linkers self-assemble to form the crystalline coordination polymer.

  • Isolation: After the reaction is complete, the oven is cooled down to room temperature. The resulting crystals are isolated by filtration.

  • Purification: The isolated crystals are washed with fresh solvent to remove any unreacted starting materials and then dried under vacuum or in a desiccator.

  • Characterization: The structure and properties of the synthesized material are characterized using various analytical techniques, including single-crystal X-ray diffraction, powder X-ray diffraction, thermogravimetric analysis, and scanning electron microscopy.

Application in the Synthesis of Bioactive Heterocycles: A Building Block with Potential

Substituted benzoic acids are fundamental starting materials for the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. The functional groups on the benzoic acid ring play a crucial role in the cyclization reactions and the properties of the final products.

The presence of the nitro group and the two carboxylic acid functionalities in this compound makes it an interesting precursor for the synthesis of novel heterocyclic systems. The nitro group can be reduced to an amine, which can then be condensed with a suitable reagent to form a heterocyclic ring. The carboxylic acid groups can also participate in cyclization reactions or be converted to other functional groups.

Comparative Synthesis of a Hypothetical Bioactive Scaffold

To illustrate the potential of this compound, let's consider the hypothetical synthesis of a quinazolinone derivative, a common scaffold in medicinal chemistry.

Diagram 2: Hypothetical Synthetic Pathway

G A 2-(Carboxymethyl)-5- nitrobenzoic acid B Reduction of Nitro Group A->B C 2-Amino-5-(carboxymethyl) benzoic acid B->C D Condensation with Formamide C->D E Quinazolinone Derivative D->E

Caption: A plausible synthetic route to a quinazolinone derivative.

In this hypothetical pathway, the nitro group of this compound is first reduced to an amino group. The resulting 2-amino-5-(carboxymethyl)benzoic acid can then be condensed with formamide to yield a quinazolinone derivative. The carboxymethyl group at the 5-position can be further modified to explore structure-activity relationships.

Comparison with Alternative Starting Materials:

  • 2-Amino-5-nitrobenzoic Acid: This is a common starting material for the synthesis of 7-nitro-substituted quinazolinones.[1] The absence of the carboxymethyl group simplifies the starting material but also limits the possibilities for further functionalization at that position.

  • Anthranilic Acid: The unsubstituted parent compound, anthranilic acid, is widely used for the synthesis of various quinazolinones. However, introducing substituents at the 5- or 7-position requires additional synthetic steps.

The use of this compound offers a more direct route to quinazolinones with a functionalizable side chain at a specific position, potentially streamlining the synthesis of new drug candidates.

Concluding Remarks: A Niche Reagent with Untapped Potential

This compound is a specialized building block with a unique combination of functional groups. While not as commonly employed as some of its simpler counterparts, its distinct structural features offer intriguing possibilities in the fields of coordination chemistry and medicinal chemistry.

  • In Coordination Chemistry: The flexible dicarboxylic acid nature of this ligand, coupled with the potential for post-synthetic modification of the nitro group, makes it a promising candidate for the design of novel MOFs and coordination polymers with unique topologies and functionalities. Further research is warranted to explore the full potential of this ligand in creating materials with tailored properties for applications in gas storage, catalysis, and sensing.

  • In Organic Synthesis: As a precursor for heterocyclic compounds, this compound provides a platform for the synthesis of molecules with a functionalizable side chain, offering a strategic advantage in the exploration of structure-activity relationships for the development of new pharmaceuticals.

While direct comparative experimental data is still emerging, the fundamental principles of organic and coordination chemistry suggest that this compound is a valuable addition to the synthetic chemist's toolbox, offering opportunities for the creation of novel and complex molecular architectures.

References

  • MDPI. (2023). New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. Molecules, 28(21), 7318. [Link]

  • RSC Publishing. (2023). (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. CrystEngComm, 25(13), 1937-1942. [Link]

  • ACS Publications. (2023). Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. ACS Omega, 8(46), 44035–44043. [Link]

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A Researcher's Guide to Specificity: Comparative Cross-Reactivity Analysis of 2-(Carboxymethyl)-5-nitrobenzoic Acid Analogs as Glutathione S-Transferase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Inhibition

In the landscape of drug discovery and chemical biology, the pursuit of highly selective molecular probes and therapeutic agents is paramount. A molecule's utility is defined not only by its potent interaction with its intended target but also by its lack of interaction with other biomolecules. These unintended interactions, or "off-target" effects, can lead to ambiguous experimental data, cellular toxicity, and adverse drug reactions.[1][2] The compound 2-(Carboxymethyl)-5-nitrobenzoic acid and its analogs represent a class of molecules with potential inhibitory activity against key cellular enzymes. This guide focuses on their evaluation as inhibitors of Glutathione S-Transferases (GSTs), a superfamily of detoxification enzymes frequently implicated in cancer drug resistance.[3][4]

GSTs catalyze the conjugation of glutathione (GSH) to a wide array of xenobiotics and electrophiles, rendering them more water-soluble for excretion.[5][6] Overexpression of specific GST isozymes, particularly GST Pi (GSTP1-1), is a common feature in many tumor types, contributing to the failure of chemotherapy.[4] Therefore, developing potent and isozyme-specific GST inhibitors is a critical strategy to circumvent drug resistance.[7]

This guide provides a comprehensive framework for the systematic analysis of cross-reactivity among analogs of this compound. We will move beyond simple potency measurements to build a multi-faceted understanding of each compound's binding profile, employing a logical progression of biochemical and biophysical assays. This self-validating workflow is designed to provide researchers with a robust dataset to confidently select the most specific and promising chemical tool for further investigation.

The Analogs: Probing Structure-Selectivity Relationships

To illustrate the analytical workflow, we will consider the parent compound, this compound, and three rationally designed structural analogs. These modifications are representative of common strategies in medicinal chemistry to modulate potency, selectivity, and physicochemical properties.

  • Parent Compound (PC): this compound

  • Analog A (Amide Moiety): 2-(2-Amino-2-oxoethyl)-5-nitrobenzoic acid. Rationale: Replacing a carboxylic acid with an amide can alter hydrogen bonding capacity and cell permeability.

  • Analog B (Isomeric Shift): 2-(Carboxymethyl)-4-nitrobenzoic acid. Rationale: Relocating the nitro group tests the geometric constraints of the binding pocket and its tolerance for altered electronic distribution.

  • Analog C (Thioether Linkage): 2-((Carboxymethyl)thio)-5-nitrobenzoic acid.[8][9] Rationale: Introducing a flexible thioether linkage instead of a direct carbon-carbon bond can impact conformational freedom and interaction with the target protein.

Experimental Workflow: A Multi-Pillar Approach to Characterization

A thorough cross-reactivity analysis relies on a tiered approach. We begin with broad biochemical profiling to determine potency and selectivity, followed by in-depth biophysical methods to understand the precise nature of the molecular interactions.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Biophysical Validation cluster_2 Phase 3: Data Synthesis & Selection A Potency Assay: Determine IC50 against primary target (GSTP1-1) B Selectivity Panel: Determine IC50 against related off-targets (GSTA1-1, GSTM1-1) A->B Identifies potent compounds C Binding Kinetics (SPR): Measure ka, kd, and KD B->C Prioritizes selective compounds for deep dive D Binding Thermodynamics (ITC): Measure ΔH, ΔS, and KD C->D Confirms direct binding & reveals mechanism E Comparative Analysis: Integrate IC50, KD, kinetic, and thermodynamic data D->E F Select Lead Analog: Optimal balance of potency, selectivity, and binding profile E->F

Caption: A multi-phase workflow for cross-reactivity analysis.

Pillar 1: Enzyme Inhibition Assays for Potency and Selectivity

Expertise & Experience: The foundational experiment is an in vitro enzyme inhibition assay. It provides the half-maximal inhibitory concentration (IC50), a functional measure of a compound's potency. By running this assay across multiple related enzymes, we generate a selectivity profile. We use a well-established spectrophotometric assay for GSTs, which is robust and high-throughput.

Protocol: GST Enzyme Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5.

    • Enzyme Stock: Prepare 1 µM stocks of recombinant human GSTP1-1, GSTA1-1, and GSTM1-1 in assay buffer.

    • Substrate Stocks: Prepare 100 mM Glutathione (GSH) and 100 mM 1-chloro-2,4-dinitrobenzene (CDNB) in assay buffer.

    • Inhibitor Stocks: Prepare 10 mM stock solutions of the Parent Compound and Analogs A, B, and C in DMSO. Create a 10-point, 3-fold serial dilution series for each compound in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 175 µL of assay buffer.

    • Add 2 µL of the appropriate inhibitor dilution (or DMSO for control wells).

    • Add 10 µL of GSH solution (final concentration 0.5 mM).

    • Add 5 µL of enzyme solution (final concentration 25 nM).

    • Incubate the plate at 25°C for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of CDNB solution (final concentration 0.5 mM).

    • Immediately place the plate in a spectrophotometer pre-set to 25°C.

    • Monitor the increase in absorbance at 340 nm every 30 seconds for 10 minutes. The product of the GSH-CDNB conjugation, S-(2,4-dinitrophenyl)glutathione, has a strong absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each enzyme.

Pillar 2: Biophysical Characterization of Direct Binding

Expertise & Experience: While IC50 values are essential, they can be influenced by assay conditions (e.g., substrate concentration).[10] Therefore, we employ label-free biophysical techniques to measure the direct binding of the analogs to the target protein. This validates that the observed inhibition is due to a direct interaction and provides a deeper mechanistic understanding.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful tool for measuring real-time binding kinetics, providing the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₗ).[11][12] A long residence time (slow kₑ) is often a desirable trait for a drug candidate.

cluster_0 SPR Principle Immobilized\nTarget (GST) Immobilized Target (GST) Flow Channel Flow Channel Immobilized\nTarget (GST)->Flow Channel Covalently linked to sensor chip Binding Event Binding Event Flow Channel->Binding Event Mass change on surface Analyte (Inhibitor)\nInjected Analyte (Inhibitor) Injected Analyte (Inhibitor)\nInjected->Flow Channel SPR Signal Change SPR Signal Change Binding Event->SPR Signal Change Alters refractive index Sensorgram\n(Response vs. Time) Sensorgram (Response vs. Time) SPR Signal Change->Sensorgram\n(Response vs. Time) Real-time monitoring

Caption: Simplified workflow of an SPR experiment.

Protocol: SPR Kinetic Analysis

  • Immobilization:

    • Use a CM5 sensor chip. Activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Immobilize recombinant GSTP1-1 onto the surface via amine coupling to a target level of ~10,000 Response Units (RU).

    • Deactivate remaining active esters with a 1 M ethanolamine-HCl injection. A reference flow cell is activated and deactivated without protein immobilization.

  • Binding Measurement:

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Prepare a 5-point, 3-fold serial dilution of each analog in running buffer, typically starting from a top concentration of 10x the estimated Kₗ.

    • Perform a multi-cycle kinetics experiment. Inject each concentration over the target and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Regenerate the surface between cycles if necessary (e.g., with a short pulse of a high salt or low pH buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Globally fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive kₐ, kₑ, and Kₗ.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13][14] It directly measures the binding affinity (Kₐ, the inverse of Kₗ), stoichiometry (n), and the enthalpy (ΔH) of binding. From these values, the entropy (ΔS) can be calculated. This information is invaluable for understanding the driving forces of the interaction (e.g., enthalpy-driven vs. entropy-driven binding).[14][15]

Protocol: ITC Thermodynamic Analysis

  • Sample Preparation:

    • Dialyze the GSTP1-1 protein extensively against the ITC buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, pH 7.0).

    • Dissolve the inhibitor analogs in the final dialysis buffer to minimize buffer mismatch effects. Filter and degas all solutions.

  • ITC Experiment:

    • Load the sample cell with the GSTP1-1 solution (typically 10-50 µM).

    • Load the injection syringe with the corresponding inhibitor solution (typically 100-500 µM, ~10x the protein concentration).

    • Set the experiment temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine n, Kₐ, and ΔH.

Data Interpretation and Comparative Analysis

The goal is to synthesize the data from all pillars of the workflow to select the analog with the most desirable profile. The data should be compiled into clear, comparative tables.

Table 1: Biochemical Potency (IC50) and Selectivity Profile (Hypothetical Data)

CompoundIC50 vs. GSTP1-1 (µM)IC50 vs. GSTA1-1 (µM)IC50 vs. GSTM1-1 (µM)Selectivity (Fold vs. A1-1)Selectivity (Fold vs. M1-1)
Parent Cmpd 5.245.861.38.8x11.8x
Analog A 15.6> 100> 100> 6.4x> 6.4x
Analog B 2.188.2110.542.0x52.6x
Analog C 8.915.322.11.7x2.5x
  • Interpretation: Analog B emerges as the most potent inhibitor of the primary target, GSTP1-1. Crucially, it also displays the highest selectivity, with over 40-fold greater potency for GSTP1-1 compared to the other isozymes. Analog C shows poor selectivity, while Analog A has weak potency.

Table 2: Biophysical Binding Parameters for GSTP1-1 (Hypothetical Data)

CompoundSPR ITC
Kₗ (µM) kₑ (s⁻¹) Kₗ (µM) ΔH (kcal/mol) -TΔS (kcal/mol)
Parent Cmpd 6.10.155.8-4.5-2.6
Analog B 2.50.022.3-8.20.6
Analog C 10.20.459.8-2.1-4.7
  • Interpretation: The biophysical data corroborates the biochemical findings. The Kₗ values from both SPR and ITC align well with the IC50 data, confirming that Analog B is the tightest binder. The SPR data reveals that Analog B's high affinity is driven by a significantly slower dissociation rate (kₑ), indicating a longer residence time on the target. The ITC data shows that Analog B's binding is strongly enthalpy-driven, suggesting the formation of favorable hydrogen bonds and/or van der Waals interactions in the active site.[14]

Conclusion: Selecting the Optimal Chemical Probe

Based on the integrated analysis, Analog B, 2-(Carboxymethyl)-4-nitrobenzoic acid, is unequivocally the superior compound.

  • High Potency: It exhibits the lowest IC50 and Kₗ against the target enzyme, GSTP1-1.

  • Excellent Selectivity: It demonstrates a clear preference for GSTP1-1 over other major GST isozymes, minimizing the potential for confounding off-target effects in complex biological systems.

  • Favorable Binding Profile: Its interaction is characterized by a slow dissociation rate (long residence time) and is driven by favorable enthalpic contributions, indicative of optimized interactions within the binding site.

This systematic, multi-faceted approach provides a robust and self-validating framework for assessing cross-reactivity. By moving beyond a single potency value and integrating kinetic and thermodynamic data, researchers can make highly informed decisions, selecting chemical tools with the precision required to dissect complex biology and advance drug discovery programs.

References

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  • Mathew, N., et al. (2009). Glutathione S-transferase (GST) inhibitors.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Carboxymethyl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents extends throughout their entire lifecycle, including their proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(Carboxymethyl)-5-nitrobenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to a culture of safety and scientific integrity.

Understanding the Hazard Profile

Key potential hazards include:

  • Toxicity: Harmful if swallowed.

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[1]

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.[2][3][4] Nitro-compounds can be reactive and should be handled with caution.

Hazardous Waste Characterization

Proper disposal begins with correct waste characterization. Based on its chemical structure and the known properties of related compounds, waste containing this compound should be treated as hazardous waste . This classification is based on the following potential characteristics as defined by the Environmental Protection Agency (EPA):

Hazard Characteristic Rationale for this compound Waste
Toxicity As a nitro-aromatic compound, it is prudent to assume toxicity.
Reactivity Nitro compounds can be reactive, particularly with incompatible materials.[5]
Corrosivity As a carboxylic acid, concentrated solutions may be corrosive.

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, ensure all necessary safety measures are in place.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this chemical for disposal:

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[1][6]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[1]

  • Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[6]

Engineering Controls

All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that an eyewash station and safety shower are readily accessible.[6]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound waste.

Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Solid Waste:

    • Collect un-used or contaminated solid this compound in a designated, clearly labeled hazardous waste container.

    • Do not mix with other chemical waste streams unless compatibility has been verified.

    • Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container.

    • Aqueous solutions may be acidic; therefore, do not store in metal containers.[7]

    • Crucially, do not mix this waste with strong bases or strong oxidizing agents to prevent potentially violent reactions.[2][3][4]

Sources

Mastering the Safe Handling of 2-(Carboxymethyl)-5-nitrobenzoic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond mere compliance and cultivate a culture of proactive safety. This guide provides an in-depth operational plan for the safe handling and disposal of 2-(Carboxymethyl)-5-nitrobenzoic acid. While specific safety data for this compound is not extensively published, by analyzing structurally related nitrobenzoic acid derivatives, we can establish a robust safety protocol. The foundational principle of this guide is risk mitigation through understanding the chemical's inherent hazards and implementing rigorous, validated control measures.

The primary hazards associated with nitrobenzoic acid derivatives, and therefore inferred for this compound, include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Our procedural framework is designed to protect against these risks at every stage of handling, from initial preparation to final disposal.

The Cornerstone of Safety: Engineering and Administrative Controls

Before any personal protective equipment (PPE) is even selected, the primary defense lies in robust engineering and administrative controls. These measures are designed to minimize exposure by controlling the hazard at its source.

  • Ventilation is Paramount: Always handle this compound in a well-ventilated area. For any procedure with the potential to generate dust or aerosols—such as weighing, transferring, or preparing solutions—the use of a certified chemical fume hood is mandatory.[4][5] This captures airborne particles at the source, preventing inhalation.

  • Emergency Preparedness: Ensure that a fully functional eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][6] Familiarize yourself with their operation before beginning any work.

  • Restricted Access and Hygiene: Demarcate the work area and restrict access to authorized personnel only. Prohibit eating, drinking, and smoking in the laboratory.[1][4] Always wash hands thoroughly with soap and water after handling is complete and before leaving the work area.[4][7]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential for safeguarding against chemical exposure. The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.

Body Part Protection Specifications and Best Practices
Eyes/Face Chemical Safety GogglesMust meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[8] A face shield should be worn in addition to goggles when there is a heightened risk of splashing.[5]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or punctures before each use.[4] Change gloves immediately if they become contaminated.
Body Laboratory CoatA standard, full-length laboratory coat should be worn and kept fastened to protect against incidental contact.[4] For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[5]
Respiratory NIOSH/MSHA-Approved RespiratorRequired when handling the solid compound outside of a chemical fume hood or when dust generation is likely. An N95 dust mask or a respirator with a P2 filter is appropriate.[4]

Step-by-Step Operational Protocol

Adherence to a systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline the logical flow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase Prep 1. Conduct Risk Assessment (Quantity, Dust/Splash Potential) EngControls 2. Verify Engineering Controls (Fume Hood, Eyewash/Shower) Prep->EngControls PPE_Inspect 3. Inspect PPE for Integrity EngControls->PPE_Inspect Don_PPE 4. Don Appropriate PPE (Gloves, Goggles, Lab Coat) PPE_Inspect->Don_PPE Handling 5. Handle Chemical in Fume Hood Spill Spill Occurs Handling->Spill If No_Spill 6. Proceed with Work Handling->No_Spill Else Spill_Mgmt Execute Spill Management Plan Spill->Spill_Mgmt Yes Doff_PPE 7. Doff PPE Correctly No_Spill->Doff_PPE Decon 8. Decontaminate Work Area Doff_PPE->Decon Waste 9. Segregate & Label Waste Decon->Waste Disposal 10. Store Waste for Approved Disposal Waste->Disposal

Caption: Workflow for Safe Handling of this compound.

Procedural Steps:
  • Preparation and Inspection:

    • Before starting, assess the specific risks of your procedure.

    • Confirm that the chemical fume hood is operational and that the safety shower and eyewash station are unobstructed.[4]

    • Thoroughly inspect all PPE for damage, such as cracks in goggles or tears in gloves. Do not use compromised equipment.[4]

  • Handling the Chemical:

    • Don the required PPE as outlined in the table above.

    • Perform all manipulations of the solid compound, especially weighing and transfers, inside a chemical fume hood to prevent the generation of airborne dust.[4][5]

  • Post-Handling and Decontamination:

    • Once the experimental work is complete, decontaminate the work surface.

    • Remove PPE carefully, avoiding contact with contaminated surfaces. Gloves should be removed last.

    • Wash hands and any exposed skin thoroughly with soap and water.[1]

Spill Management and Disposal Plan

Accidents can happen, and a clear plan for managing spills and waste is non-negotiable.

Spill Response:
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: For small spills of solid material, gently cover with an absorbent material to prevent dust from becoming airborne.[5]

  • Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[1][8] Wash the spill area thoroughly.[5]

  • Reporting: Report the incident to the appropriate laboratory supervisor or safety officer.

Waste Disposal:

The disposal of this compound and any contaminated materials must be handled with strict adherence to regulatory guidelines.

  • Waste Segregation: Collect all waste containing this chemical, including contaminated disposables like gloves and weighing paper, in a dedicated, clearly labeled, and sealed container.[5][9] The label should include the full chemical name and appropriate hazard warnings.[5]

  • Do Not Mix: Never mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or bases.[9]

  • Environmental Protection: Under no circumstances should this chemical or its containers be disposed of into drains or the general trash system.[4]

  • Professional Disposal: All waste must be disposed of through an approved and licensed hazardous waste disposal service in accordance with all local, regional, and national regulations.[1][4] Handle uncleaned empty containers as you would the product itself.[4]

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability, ensuring the well-being of your team and the integrity of your research.

References

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  • Personal protective equipment for handling 4-Methyl-3-nitrobenzoic acid - Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.